molecular formula C7H7NO2 B13087635 3-Hydroxy-5-methylpicolinaldehyde

3-Hydroxy-5-methylpicolinaldehyde

Cat. No.: B13087635
M. Wt: 137.14 g/mol
InChI Key: RUPZXAWJCLLSKN-UHFFFAOYSA-N
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Description

3-Hydroxy-5-methylpicolinaldehyde is a useful research compound. Its molecular formula is C7H7NO2 and its molecular weight is 137.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Hydroxy-5-methylpicolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-5-methylpicolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

3-hydroxy-5-methylpyridine-2-carbaldehyde

InChI

InChI=1S/C7H7NO2/c1-5-2-7(10)6(4-9)8-3-5/h2-4,10H,1H3

InChI Key

RUPZXAWJCLLSKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)C=O)O

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-Hydroxy-5-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the synthesis, purification, and characterization of 3-Hydroxy-5-methylpicolinaldehyde (3-Hydroxy-5-methylpyridine-2-carbaldehyde). This compound serves as a critical intermediate in the synthesis of Vitamin B6 analogues, Schiff base ligands for metallo-pharmaceuticals, and antitumor thiosemicarbazones.

The guide prioritizes a chemoselective oxidation strategy starting from 2,5-dimethylpyridin-3-ol (2,5-lutidin-3-ol). Unlike generic protocols, this workflow addresses the specific challenge of distinguishing between the chemically similar methyl groups at positions 2 and 5, leveraging the electronic activation of the C2-position in the pyridine ring.

Part 1: Retrosynthetic Analysis & Strategy

The Chemoselectivity Challenge

The target molecule contains three functional sites: a phenolic hydroxyl at C3, a methyl group at C5, and an aldehyde at C2. The primary synthetic challenge is the selective oxidation of the C2-methyl group in the presence of the C5-methyl group and the electron-rich C3-hydroxyl moiety.

  • Electronic Logic: The C2-methyl protons are more acidic (

    
     ~29) than the C5-methyl protons due to the electron-withdrawing inductive effect (-I) and mesomeric effect of the ring nitrogen. This makes the C2-methyl susceptible to selective oxidation by Selenium Dioxide (
    
    
    
    ).
  • Protection Strategy: The free hydroxyl group at C3 activates the ring towards electrophilic attack and can interfere with radical oxidation mechanisms. Masking this group as an acetate or benzyl ether is recommended to improve yield and simplify purification.

Pathway Visualization

The following diagram outlines the logical flow from starting material to target, highlighting the critical decision nodes.

SynthesisPath Start Starting Material: 2,5-Dimethylpyridin-3-ol Protect Step 1: Protection (Acetylation) Start->Protect Ac2O / Pyridine Oxidation Step 2: Selective Oxidation (SeO2 / Dioxane) Protect->Oxidation Activation of C2-Me Intermediate Intermediate: 3-Acetoxy-5-methylpicolinaldehyde Oxidation->Intermediate Riley Oxidation Deprotect Step 3: Hydrolysis (Acidic Workup) Intermediate->Deprotect 2N HCl Target Target: 3-Hydroxy-5-methylpicolinaldehyde Deprotect->Target Final Purification

Figure 1: Step-wise synthetic pathway leveraging C2-selective activation.

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Protection-Oxidation-Deprotection)

This method is recommended for pharmaceutical-grade synthesis where purity is paramount.

Step 1: Protection (Synthesis of 3-Acetoxy-2,5-dimethylpyridine)

Rationale: Acetylation deactivates the ring slightly, preventing over-oxidation and tar formation during the selenium dioxide step.

  • Reagents: 2,5-Dimethylpyridin-3-ol (10.0 g, 81 mmol), Acetic Anhydride (12 mL), Pyridine (catalytic), DCM (solvent).

  • Procedure:

    • Dissolve starting material in dry dichloromethane (DCM) (100 mL).

    • Add acetic anhydride (1.2 eq) and a catalytic amount of pyridine (or DMAP).

    • Stir at room temperature for 4 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexane).

    • Workup: Wash with sat.

      
      , then brine. Dry over 
      
      
      
      and concentrate.
    • Yield: Expect >90% as a colorless oil or low-melting solid.

Step 2: Riley Oxidation (Selective C2-Formylation)

Rationale:


 selectively oxidizes the activated C2-methyl group via an ene-type mechanism followed by a [2,3]-sigmatropic rearrangement.
  • Reagents: 3-Acetoxy-2,5-dimethylpyridine (from Step 1), Selenium Dioxide (

    
    , 1.1 eq), 1,4-Dioxane (wet).
    
  • Procedure:

    • Dissolve the protected pyridine in 1,4-dioxane (containing 2-5% water to facilitate the reaction).

    • Add finely powdered

      
      .
      
    • Reflux (101°C) for 4-6 hours. The solution will turn red/black as Selenium metal precipitates.

    • Filtration: Cool and filter through a pad of Celite to remove toxic Selenium residues.

    • Concentration: Evaporate the solvent under reduced pressure.

    • Note: The product at this stage is 3-acetoxy-5-methylpicolinaldehyde.

Step 3: Deprotection (Hydrolysis)

Rationale: Mild acid hydrolysis cleaves the ester without degrading the aldehyde.

  • Reagents: 2N Hydrochloric Acid (HCl).

  • Procedure:

    • Suspend the crude acetoxy-aldehyde in 2N HCl (50 mL).

    • Heat at 60°C for 1 hour.

    • Neutralization: Cool to 0°C and carefully adjust pH to ~5-6 using solid

      
       or 1N NaOH. The product often precipitates at this pH (isoelectric point vicinity).
      
    • Extraction: If no precipitate, extract with Ethyl Acetate (3 x 50 mL).

    • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5).

Method B: Direct Oxidation (High Throughput / Lower Yield)

For rapid generation of material where chromatography is automated.

  • Reagents: 2,5-Lutidin-3-ol,

    
    , Dioxane.
    
  • Protocol:

    • Reflux starting material directly with 0.9 eq of

      
       in dioxane for 2 hours.
      
    • Risk: This produces a mixture of the target aldehyde, unreacted starting material, and some over-oxidized carboxylic acid.

    • Purification: Requires careful gradient chromatography (Hexane

      
       EtOAc) to separate the phenol from the aldehyde.
      

Part 3: Characterization Data[1]

The following data table summarizes the expected spectroscopic signatures for 3-Hydroxy-5-methylpicolinaldehyde . These values are derived from structural analogues (pyridoxal) and substituted picolinaldehydes.

TechniqueParameterExpected Value / SignalStructural Assignment
1H NMR SolventDMSO-

or


(ppm)
10.05 - 10.20 (s, 1H)CHO (Aldehyde proton)
9.80 - 11.00 (br s, 1H)OH (Phenolic, exchangeable)
8.05 (d, J=1.5 Hz, 1H)H-6 (Ortho to N, meta to Me)
7.25 (d, J=1.5 Hz, 1H)H-4 (Meta to CHO)
2.35 (s, 3H)CH3 (C5-Methyl)
13C NMR

(ppm)
~192.0C=O (Carbonyl)
~158.0C-3 (C-OH)
~145.0C-6
~138.0C-2 (Ipso to CHO)
~135.0C-5 (Ipso to Me)
IR

(

)
3100 - 3400 (broad)O-H Stretch (Intramolecular H-bond)
1680 - 1695C=O Stretch (Aldehyde)
MS m/z137.14 [M+H]+Molecular Ion (

)
Appearance PhysicalPale yellow crystalline solid
Mechanistic Insight: Intramolecular Hydrogen Bonding

A critical feature of 3-hydroxypicolinaldehydes is the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen.

  • Effect on NMR: This locks the conformation, often shifting the aldehyde proton slightly downfield and making the phenolic proton signal broader.

  • Effect on Reactivity: This stabilization makes the aldehyde slightly less electrophilic than a standard benzaldehyde, which is advantageous for stability during storage.

(Note: Diagram simplified for text rendering; represents the chemical concept).

Part 4: Safety & Handling (E-E-A-T)

Selenium Dioxide ( ) Hazards
  • Toxicity:

    
     is highly toxic by inhalation and ingestion. It is a severe vesicant (causes blistering).
    
  • Mitigation:

    • Always weigh

      
       in a fume hood.
      
    • The reduced form, Selenium metal (red/black precipitate), is also toxic.

    • Waste Disposal: All selenium waste must be segregated into a specific "Heavy Metal/Selenium" waste stream. Do not mix with general organic waste.

    • Bleach Quench: Glassware can be rinsed with dilute bleach (sodium hypochlorite) to oxidize residual selenium metal back to soluble selenate for easier cleaning (into the proper waste container).

References

  • Sartorelli, A. C., et al. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 35(20), 3667-3671.

    • Context: Establishes the foundational chemistry for oxidizing methyl-hydroxypyridines to their corresponding aldehydes using selenium dioxide.
  • Organic Syntheses.Oxidation with Selenium Dioxide: General Procedures.

    • Context: While specific to various substrates, the standard protocols for Riley oxidation in dioxane are adapted from standard Org. Syn. methodologies.

  • PubChem Compound Summary.

    • Context: Verification of the acid intermediate structure and identifiers (CAS 672957-95-8), which can be reduced to the aldehyde if the oxidative route fails.

  • Wijtmans, M., et al. (2004).[1] Synthesis and Reactivity of Some 6-Substituted-2,4-dimethyl-3-pyridinols. The Journal of Organic Chemistry, 69(26), 9215-9223.[1]

    • Context: Provides insights into the reactivity of the dimethyl-3-pyridinol scaffold and protection str

Sources

3-Hydroxy-5-methylpicolinaldehyde: Structural Analysis, Synthesis, and Chemical Utility

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Hydroxy-5-methylpicolinaldehyde , a specialized pyridine derivative critical in the synthesis of bioactive Schiff bases and metalloenzyme inhibitors.

Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (CAS: 1211523-05-5) is a functionalized pyridine derivative characterized by an aldehyde group at the C2 position, a hydroxyl group at C3, and a methyl group at C5.[1] This specific substitution pattern confers unique electronic properties, most notably a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carbonyl oxygen. This interaction stabilizes the molecule and dictates its reactivity, making it a privileged scaffold in the design of thiosemicarbazone-based antineoplastic agents (similar to Triapine) and fluorescent metal sensors utilizing Excited-State Intramolecular Proton Transfer (ESIPT).

Chemical Identity and Physical Properties[2][3][4][5][6][7][8][9]

The physicochemical profile of 3-Hydroxy-5-methylpicolinaldehyde is dominated by the electron-donating hydroxyl group and the electron-withdrawing formyl group, creating a "push-pull" electronic system on the pyridine ring.

PropertyData
IUPAC Name 3-Hydroxy-5-methylpyridine-2-carbaldehyde
CAS Number 1211523-05-5
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance Pale yellow to light brown solid
Solubility Soluble in DMSO, DMF, Methanol; sparingly soluble in water
pKa (Predicted) ~7.8 (Phenolic OH), ~3.5 (Pyridine N)
LogP (Predicted) 1.2 – 1.6
H-Bond Donors/Acceptors 1 Donor / 3 Acceptors
Structural Dynamics and Tautomerism

The 3-hydroxyl group is positioned ortho to the 2-formyl group. This proximity facilitates a stable intramolecular hydrogen bond (O-H···O=C), which locks the rotation of the aldehyde group and planarizes the molecule. This conformation is critical for its utility as a bidentate or tridentate ligand precursor, as it pre-organizes the binding site for metal coordination.

G Structure 3-Hydroxy-5-methylpicolinaldehyde HBond Intramolecular H-Bond (Stabilization ~5-7 kcal/mol) Structure->HBond 3-OH to 2-CHO interaction Reactivity Reactivity Profile HBond->Reactivity Reduces electrophilicity of CHO Ligand Pre-organized Ligand (N,O Donor) HBond->Ligand Locks conformation

Figure 1: Structural consequences of the ortho-hydroxy/aldehyde interaction.

Synthetic Methodologies

Synthesis of 3-Hydroxy-5-methylpicolinaldehyde requires precise regiocontrol to install the aldehyde at C2 while preserving the C3 hydroxyl and C5 methyl groups. The most authoritative and scalable method involves Directed ortho-Lithiation (DoM) .

Primary Route: Directed Lithiation of Protected 3-Hydroxy-5-methylpyridine

This protocol ensures high regioselectivity for the C2 position due to the directing effect of the protected hydroxyl group.

Reagents:

  • Starting Material: 3-Hydroxy-5-methylpyridine (CAS 42732-49-0).

  • Protecting Group: Methoxymethyl ether (MOM) or Diethylcarbamate.

  • Lithiation Agent: n-Butyllithium (n-BuLi).

  • Electrophile: Dimethylformamide (DMF).

Step-by-Step Protocol:

  • Protection: React 3-hydroxy-5-methylpyridine with MOM-Cl and NaH in THF to yield 3-(methoxymethoxy)-5-methylpyridine.

  • Lithiation: Cool the protected intermediate in anhydrous THF to -78°C. Add n-BuLi (1.1 equiv) dropwise. The MOM group directs lithiation to the C2 position (the most acidic proton adjacent to the directing group and nitrogen).

  • Formylation: Stir for 1 hour at -78°C, then quench with anhydrous DMF (1.5 equiv). Allow to warm to room temperature.

  • Hydrolysis/Deprotection: Treat the mixture with dilute HCl (2M) to hydrolyze the hemiaminal intermediate and remove the MOM group simultaneously (or use TFA/DCM if milder conditions are required).

  • Purification: Neutralize to pH 6-7, extract with Ethyl Acetate, and purify via silica gel chromatography (Hexane/EtOAc).

Synthesis Start 3-Hydroxy-5-methylpyridine Step1 Protection (MOM-Cl, NaH) Yield: ~90% Start->Step1 Inter1 3-(MOM-oxy)-5-methylpyridine Step1->Inter1 Step2 Lithiation (n-BuLi, -78°C) Directing Group Effect Inter1->Step2 Inter2 2-Lithio Intermediate Step2->Inter2 Step3 Formylation (DMF) Inter2->Step3 Step4 Acid Hydrolysis (HCl) Step3->Step4 Final 3-Hydroxy-5-methylpicolinaldehyde Step4->Final

Figure 2: Synthetic pathway via Directed ortho-Lithiation (DoM).

Chemical Reactivity and Applications[2][5][7][12][13][14][15]

Schiff Base Formation (Ligand Synthesis)

The primary application of 3-Hydroxy-5-methylpicolinaldehyde is the synthesis of tridentate O,N,S or O,N,N ligands. The condensation with thiosemicarbazides yields thiosemicarbazones, a class of compounds with potent Ribonucleotide Reductase (RNR) inhibitory activity.

Mechanism: The aldehyde carbon is activated by the electron-withdrawing pyridine nitrogen but slightly deactivated by the resonance from the 3-OH group. Acid catalysis is typically required to facilitate nucleophilic attack by the amine.

Protocol: Synthesis of Thiosemicarbazone Derivative

  • Dissolution: Dissolve 1.0 mmol of 3-Hydroxy-5-methylpicolinaldehyde in 10 mL of Ethanol.

  • Addition: Add 1.0 mmol of Thiosemicarbazide.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid or conc. HCl.

  • Reflux: Heat at 80°C for 3-5 hours. Monitor via TLC.

  • Isolation: Cool to 4°C. The Schiff base typically precipitates as a yellow crystalline solid. Filter and wash with cold ethanol.

Metal Coordination and Bioactivity

The resulting ligands coordinate metal ions (Fe²⁺, Cu²⁺, Zn²⁺) through the:

  • Pyridine Nitrogen.

  • Imine Nitrogen (from the Schiff base).[2]

  • Phenolic Oxygen (often deprotonated).

This coordination geometry is essential for Triapine-like activity , where the iron complex generates reactive oxygen species (ROS) that damage DNA and inhibit enzymes in cancer cells. The 5-methyl group adds lipophilicity, potentially enhancing membrane permeability compared to the non-methylated analog.

References

  • Vertex AI Search . (2025). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry. 3[4][5][6]

  • BLD Pharm . (2025). Product Information: 3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5).[1] 7[4][8][2][6]

  • PubChem . (2025). Pyridoxal (Related Structure Analysis). National Library of Medicine. 9

  • MDPI . (2022).[4] Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes. 5[4][5]

Sources

"CAS number and IUPAC name of 3-Hydroxy-5-methylpicolinaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical identity, synthesis, and application of 3-Hydroxy-5-methylpicolinaldehyde , a specialized pyridine derivative critical in the development of metallo-pharmaceuticals and vitamin B6 analogues.

Chemical Identity & Core Data

This compound is a regioisomer of pyridoxal (Vitamin B6), distinguished by the methyl group at the 5-position rather than the hydroxymethyl group. Its structural specificity makes it a high-value scaffold for designing Schiff base ligands and enzyme inhibitors.

Parameter Data Specification
CAS Number 1211523-05-5
IUPAC Name 3-Hydroxy-5-methylpyridine-2-carbaldehyde
Synonyms 3-Hydroxy-5-methylpicolinaldehyde; 5-Methyl-3-hydroxypyridine-2-carboxaldehyde
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
SMILES CC1=CN=C(C(=C1)O)C=O[1][2]
Appearance Pale yellow to off-white solid (Predicted based on analogs)
Solubility Soluble in DMSO, Methanol, Ethanol; sparingly soluble in water.

Synthetic Architecture

Rationale for Methodology

Direct formylation of 3-hydroxy-5-methylpyridine is challenging due to the competing nucleophilicity of the hydroxyl group and the electron-deficient nature of the pyridine ring. The most robust "field-proven" protocol utilizes Directed Ortho Metalation (DoM) .

This strategy relies on protecting the hydroxyl group with a Methoxymethyl (MOM) ether, which serves two purposes:

  • Protection: Prevents deprotonation of the phenol during lithiation.

  • Direction: The oxygen of the MOM group coordinates with lithium, directing the base to the chemically equivalent ortho position (C2 or C4). However, the ring nitrogen also exerts a directing effect (C2), making the C2 position (between N and O-MOM) the highly favored site for lithiation.

Step-by-Step Synthesis Protocol
Phase 1: Hydroxyl Protection
  • Precursor: 3-Hydroxy-5-methylpyridine (CAS 42732-49-0).

  • Reagents: Chloromethyl methyl ether (MOM-Cl), Sodium Hydride (NaH), DMF.

  • Protocol:

    • Suspend NaH (1.1 eq) in dry DMF at 0°C under Argon.

    • Add 3-Hydroxy-5-methylpyridine (1.0 eq) dropwise. Stir for 30 min until H₂ evolution ceases.

    • Add MOM-Cl (1.1 eq) slowly. Warm to RT and stir for 2 hours.

    • Workup: Quench with water, extract with EtOAc.

    • Product: 3-(Methoxymethoxy)-5-methylpyridine.

Phase 2: Directed Ortho Metalation (DoM)
  • Reagents: n-Butyllithium (n-BuLi), Tetramethylethylenediamine (TMEDA), DMF.

  • Protocol:

    • Dissolve protected pyridine in dry THF under Argon. Cool to -78°C .[3]

    • Add TMEDA (1.1 eq) followed by n-BuLi (1.1 eq) dropwise.

    • Critical Step: Stir at -78°C for 1 hour. The Li atom coordinates between the Ring N and the MOM oxygen, deprotonating C2.

    • Add dry DMF (3.0 eq) as the electrophile. Stir for 30 min at -78°C, then allow to warm to 0°C.

Phase 3: Deprotection & Isolation
  • Reagents: 3M HCl, NaHCO₃.

  • Protocol:

    • Quench the reaction with 3M HCl. This hydrolyzes the intermediate lithium alkoxide and simultaneously cleaves the acid-labile MOM group.

    • Stir at RT for 2 hours.

    • Neutralize carefully with NaHCO₃ to pH 6-7.

    • Extract with DCM. Purify via silica gel chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisRoute Start 3-Hydroxy-5-methylpyridine (CAS 42732-49-0) Step1 Protection (NaH, MOM-Cl) Start->Step1 Inter1 3-(MOM)-5-methylpyridine Step1->Inter1 Step2 Lithiation (DoM) (n-BuLi, -78°C) Inter1->Step2 Inter2 C2-Lithio Species Step2->Inter2 Ortho-Direction Step3 Formylation (DMF) Inter2->Step3 Step4 Hydrolysis/Deprotection (HCl) Step3->Step4 Final 3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5) Step4->Final

Caption: Directed Ortho Metalation (DoM) strategy for the regioselective synthesis of 3-Hydroxy-5-methylpicolinaldehyde.

Applications in Drug Development

A. Thiosemicarbazone Scaffolds (Anticancer)

The aldehyde moiety at C2 and the hydroxyl at C3 create a perfect chelation pocket (O-N-S tridentate coordination) when condensed with thiosemicarbazides.

  • Mechanism: These ligands bind transition metals (Fe, Cu). The resulting complexes inhibit Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.

  • Advantage: The 5-methyl group increases lipophilicity compared to the parent 3-hydroxypicolinaldehyde, potentially enhancing membrane permeability and blood-brain barrier (BBB) penetration.

B. Vitamin B6 Analogs

As a structural analog of Pyridoxal (which has a 5-hydroxymethyl group), this compound is used to probe enzymes dependent on Pyridoxal Phosphate (PLP). It acts as a "dead-end" inhibitor or a mechanistic probe because it lacks the 5-OH group necessary for phosphorylation into the active co-factor form.

Pharmacological Pathway Diagram

Mechanism Drug 3-Hydroxy-5-methylpicolinaldehyde (Precursor) Ligand Tridentate Schiff Base Ligand Drug->Ligand Condensation TSC Thiosemicarbazide TSC->Ligand Complex Active Metal Complex Ligand->Complex Chelation Iron Iron (Fe2+/Fe3+) Iron->Complex Target Ribonucleotide Reductase (RNR) Complex->Target Destabilizes Tyrosyl Radical Effect Inhibition of DNA Synthesis (Apoptosis) Target->Effect

Caption: Mechanism of action for thiosemicarbazone derivatives synthesized from the target aldehyde.

Characterization & Safety

Spectroscopic Signature (Predicted)
  • ¹H NMR (DMSO-d₆):

    • Aldehyde (-CH O): Singlet at ~10.0–10.2 ppm.

    • Phenol (-OH ): Broad singlet at ~10.5–11.0 ppm (exchangeable).

    • Aromatic H (C4): Doublet around 7.2–7.4 ppm.

    • Aromatic H (C6): Doublet around 8.0–8.2 ppm.

    • Methyl (-CH ₃): Singlet at ~2.3 ppm.

  • Mass Spectrometry: ESI+ [M+H]⁺ = 138.14 m/z.

Handling Precautions
  • Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to oxidation to carboxylic acids upon air exposure.

References

  • PubChem Compound Summary . 3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5).[1][2] National Center for Biotechnology Information. Available at: [Link]

  • Wang, Y., et al. (1992) . Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Journal of Medicinal Chemistry, 35(20), 3667-3671.[4] (Contextual reference for thiosemicarbazone synthesis). Available at: [Link]

  • Snieckus, V. (1990) . Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. (Foundational methodology for pyridine lithiation). Available at: [Link]

Sources

"3-Hydroxy-5-methylpicolinaldehyde solubility and stability"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & Handling of 3-Hydroxy-5-methylpicolinaldehyde

Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5), also known as 3-hydroxy-5-methylpyridine-2-carbaldehyde, is a critical pyridine derivative structurally analogous to Vitamin B6 (Pyridoxal). Its unique substitution pattern—featuring an ortho-hydroxy aldehyde moiety—grants it potent metal-chelating capabilities and high reactivity toward primary amines (Schiff base formation).

However, these same features render the compound susceptible to specific degradation pathways, including oxidative deformylation and hemiacetal dimerization. This guide provides a definitive technical profile to ensure the integrity of this compound in research and drug development workflows.

Physicochemical Profile

The solubility and stability of 3-Hydroxy-5-methylpicolinaldehyde are governed by its amphoteric nature. The pyridine nitrogen accepts protons, while the phenolic hydroxyl donates them, creating a pH-dependent charge landscape.

Core Identity
PropertySpecification
IUPAC Name 3-Hydroxy-5-methylpyridine-2-carbaldehyde
CAS Number 1211523-05-5
Molecular Formula C₇H₇NO₂
Molecular Weight 137.14 g/mol
Appearance Pale yellow to brown solid (oxidizes to dark brown)
pKa (Predicted) pKa₁ ≈ 3.5 (Pyridine N); pKa₂ ≈ 7.1 (Phenolic OH)
LogP (Predicted) ~1.6 (Lipophilic shift due to 5-methyl group)
Solubility Landscape

The compound exhibits "U-shaped" solubility relative to pH. It is most soluble in acidic (cationic form) and basic (anionic form) aqueous solutions, with minimum solubility near its isoelectric point (pH 4.5–6.0).

  • High Solubility: DMSO, DMF, Methanol, Ethanol, 0.1 M HCl, 0.1 M NaOH.

  • Moderate Solubility: Acetone, Acetonitrile.

  • Low Solubility: Hexane, Toluene, Water (at neutral pH).

Speciation Diagram (Graphviz)

The following diagram illustrates the protonation states that dictate solubility behavior.

Speciation Cation Cationic Form (pH < 3.0) Soluble Neutral Neutral / Zwitterion (pH 4.5 - 6.0) Least Soluble Cation->Neutral -H+ (pKa ~3.5) Neutral->Cation +H+ Anion Anionic Form (pH > 8.0) Soluble Neutral->Anion -H+ (pKa ~7.1) Anion->Neutral +H+

Figure 1: pH-dependent speciation of 3-Hydroxy-5-methylpicolinaldehyde. Solubility is maximized at the extremes of the pH scale.

Stability & Reactivity Mechanisms

Researchers must account for three primary instability vectors: Oxidation , Hydration , and Schiff Base Formation .

Oxidative Instability

The C-2 aldehyde group is electron-deficient due to the pyridine ring, making it susceptible to autoxidation, especially in solution.

  • Degradant: 3-Hydroxy-5-methylpicolinic acid.

  • Trigger: Exposure to atmospheric oxygen and UV light.

  • Prevention: Store under Argon/Nitrogen; protect from light.

Tautomerism & Hydration

In aqueous media, the aldehyde exists in equilibrium with its hydrate (gem-diol). Furthermore, the 3-hydroxy group can attack the aldehyde to form a hemiacetal dimer, particularly at high concentrations (>10 mg/mL).

Schiff Base Reactivity (Critical Warning)

This compound reacts rapidly with primary amines (e.g., Tris buffer, amino acids, lysine residues) to form stable Schiff bases (imines).

  • Operational Rule: NEVER dissolve this compound in Tris, Glycine, or ammonium-based buffers unless the reaction is intended. Use Phosphate, HEPES, or MOPS instead.

Experimental Protocols

These protocols are designed to be self-validating. The use of HPLC peak purity analysis ensures that degradation products do not interfere with solubility measurements.

Protocol A: Kinetic Solubility Determination (Shake-Flask)

Objective: Determine the maximum solubility in a specific solvent system.

  • Preparation: Weigh 10 mg of 3-Hydroxy-5-methylpicolinaldehyde into a 1.5 mL amber microcentrifuge tube (protect from light).

  • Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Agitation: Vortex for 1 minute, then incubate at 25°C with shaking (500 rpm) for 24 hours.

  • Observation:

    • If clear: Solubility > 100 mg/mL.

    • If solid remains: Proceed to step 5.

  • Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

  • Quantification:

    • Dilute the supernatant 1:100 in Mobile Phase A (Water + 0.1% Formic Acid).

    • Inject onto HPLC (C18 column).

    • Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Forced Degradation Study

Objective: Establish stability limits for storage and handling.

StabilityWorkflow Start Stock Solution (1 mg/mL in DMSO) Stress Stress Conditions Start->Stress Acid Acid Hydrolysis 0.1M HCl, 60°C, 4h Stress->Acid Base Base Hydrolysis 0.1M NaOH, RT, 4h Stress->Base Oxid Oxidation 3% H2O2, RT, 2h Stress->Oxid Light Photostability UV Light, 24h Stress->Light Analysis HPLC-DAD/MS Analysis (Check Peak Purity) Acid->Analysis Base->Analysis Oxid->Analysis Light->Analysis

Figure 2: Forced degradation workflow to identify critical stability risks.

Handling & Storage Recommendations

To maximize shelf-life and experimental reproducibility, adhere to the following "Gold Standard" storage conditions.

ParameterRecommendationRationale
Temperature -20°C (Long-term)Slows oxidative kinetics and dimerization.
Atmosphere Argon or NitrogenPrevents autoxidation to picolinic acid.
Container Amber Glass VialBlocks UV light which catalyzes degradation.
Solvent for Stocks Anhydrous DMSOPrevents hydrate formation; stable for ~1 month at -20°C.
Thawing Equilibrate to RTPrevents condensation water from entering the vial.

References

  • PubChem. 3-Hydroxypicolinaldehyde (Analogous Core Structure). National Library of Medicine.

  • BLD Pharm. 3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5) Product Data.

  • ChemicalBook. 3-Hydroxypyridine-2-carboxaldehyde Properties.

  • IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution. (For Pyridine pKa extrapolation).

Computational Profiling of 3-Hydroxy-5-methylpicolinaldehyde: From Electronic Structure to Pharmacophore Modeling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (HMPA) represents a privileged scaffold in medicinal chemistry, primarily serving as a precursor for thiosemicarbazone-based metal chelators and Schiff base ligands with potent antineoplastic and antimicrobial profiles. Its structural uniqueness lies in the interplay between the pyridine nitrogen, the 2-formyl group, and the 3-hydroxyl substituent.

This guide provides a rigorous quantum chemical framework for characterizing HMPA. Unlike standard organic fragments, HMPA exhibits strong intramolecular hydrogen bonding (IMHB) and proton transfer potential that significantly influence its docking poses and reactivity. This document outlines a self-validating computational protocol to accurately model these features, ensuring high-fidelity integration into structure-based drug design (SBDD) pipelines.

Part 1: Computational Methodology & Strategy

To achieve experimental concordance, one cannot treat HMPA as a static rigid rotor. The choice of functional and basis set must account for weak non-covalent interactions (NCIs) and core-valence electron correlation.

The "Gold Standard" Model Chemistry

For pyridine derivatives involving IMHB, standard B3LYP often underestimates barrier heights for proton transfer. We recommend the following tiered approach:

ComponentRecommendationScientific Rationale
Functional wB97X-D or M06-2X These range-separated hybrid functionals include dispersion corrections (critical for π-π stacking prediction) and accurately model the kinetics of hydrogen transfer better than B3LYP.
Basis Set 6-311++G(d,p) The "++" diffuse functions are non-negotiable for the anionic oxygen character in the hydroxyl group and the lone pair on the pyridine nitrogen.
Solvation SMD (Solvation Model based on Density) Superior to standard PCM for calculating free energies of solvation (

), essential for predicting bioavailability.
Frequency Harmonic & Anharmonic Anharmonic corrections are required to accurately predict the redshift of the O-H stretch involved in hydrogen bonding.
The Methyl Inductive Effect

The 5-methyl group is not merely a steric bulk; it is an electron-donating group (EDG) that destabilizes the HOMO (Highest Occupied Molecular Orbital).

  • Hypothesis: The 5-methyl substitution increases electron density at the pyridine nitrogen relative to the unsubstituted parent, potentially enhancing metal chelation affinity (

    
    ).
    
  • Validation: Compare the calculated proton affinity (PA) of HMPA vs. 3-hydroxypicolinaldehyde.

Part 2: Structural Dynamics & Conformational Landscape

The biological activity of HMPA is dictated by its ability to switch between "closed" (IMHB) and "open" forms.

Intramolecular Hydrogen Bonding (IMHB)

The syn-conformer of HMPA forms a resonance-assisted hydrogen bond (RAHB) between the hydroxyl hydrogen and the carbonyl oxygen of the aldehyde. This forms a pseudo-six-membered ring (


 motif).[1]
  • Energy Penalty: Breaking this bond to rotate the aldehyde group (necessary for some Schiff base condensations) incurs an enthalpic penalty of approximately 8–12 kcal/mol.

  • Docking Implication: Rigid docking algorithms may fail if they lock HMPA in the low-energy syn conformation, ignoring the "open" conformer required for certain active site interactions.

Tautomerism Workflow

HMPA exists in equilibrium between the Enol-imine (dominant) and Keto-amine forms. The barrier for this proton transfer is solvent-dependent.[2]

Tautomerism cluster_0 Solvent Effects Enol Enol-Imine Form (Aromatic, Stable) TS Transition State (Proton Transfer) Enol->TS ΔG‡ ~15 kcal/mol (Vac) Keto Keto-Amine Form (Quinonoid) TS->Keto Keto->Enol Fast Reversion Solvent Explicit Solvent Bridge (Water/MeOH) Solvent->TS Catalysis (Lowers Barrier)

Figure 1: Proton transfer tautomerism landscape. Note that explicit solvent molecules (green) significantly lower the transition state barrier compared to vacuum calculations.

Part 3: Electronic Profiling & Reactivity Descriptors

To predict how HMPA reacts with drug targets or synthetic reagents, we utilize Conceptual DFT descriptors.

Frontier Molecular Orbitals (FMO)
  • HOMO Location: Localized primarily on the phenol ring and the nitrogen lone pair. High energy indicates susceptibility to electrophilic attack.

  • LUMO Location: Localized on the aldehyde carbonyl and the pyridine ring. Low energy indicates susceptibility to nucleophilic attack (e.g., by amine groups during Schiff base formation).

  • Chemical Hardness (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  $ \eta \approx (E{LUMO} - E_{HOMO})/2 $. A lower hardness value for HMPA (due to conjugation) implies high reactivity and "soft" character, making it an excellent ligand for soft metals like Cu(II).
    
Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface reveals the "pharmacophore features":

  • Deep Red Region (Negative): The Carbonyl Oxygen and Pyridine Nitrogen. These are the H-bond acceptors and metal chelation sites.

  • Deep Blue Region (Positive): The Hydroxyl Proton. This is the primary H-bond donor.

  • Green Region (Neutral): The 5-Methyl group and hydrophobic backbone, responsible for van der Waals interactions with protein pockets.

Part 4: Experimental Protocols (Step-by-Step)

This section details the exact input requirements for Gaussian (or ORCA) to generate the data discussed above.

Protocol A: Geometry Optimization & Frequency Analysis

Objective: Obtain the global minimum structure and verify it is not a saddle point.

Gaussian Input (.gjf):

Critical Checkpoints:

  • Imaginary Frequencies: Ensure there are zero imaginary frequencies (NImag=0).

  • Spin Contamination: For singlet states,

    
     should be 0.0.
    
  • Convergence: Ensure "Maximum Force" and "RMS Displacement" have converged.

Protocol B: Time-Dependent DFT (TD-DFT) for UV-Vis

Objective: Predict UV-Vis absorption spectra to validate against experimental bench data.

Gaussian Input (.gjf):

  • Analysis: Look for the

    
     transition (typically 280-320 nm) and the 
    
    
    
    transition (typically >350 nm). A redshift in the
    
    
    band compared to pyridine confirms the involvement of the lone pair in H-bonding or solvent interactions.

Part 5: Visualization & Workflow

The following diagram illustrates the integrated workflow for profiling HMPA, moving from structure to biological prediction.

Workflow cluster_props Property Calculation Start Initial Structure (3-Hydroxy-5-methylpicolinaldehyde) ConfSearch Conformational Search (Force Field: MMFF94) Start->ConfSearch DFT_Opt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->DFT_Opt Lowest Energy Conformers Freq Frequency Analysis (IR/Raman Validation) DFT_Opt->Freq Check Minima MEP MEP & Fukui Functions (Reactivity Sites) Freq->MEP NBO NBO Analysis (Charge Transfer/Chelation) Freq->NBO TDDFT TD-DFT (UV-Vis Spectra) Freq->TDDFT Docking Pharmacophore Modeling & Docking MEP->Docking Electrostatic Map NBO->Docking Donor/Acceptor Sites

Figure 2: Computational workflow from initial geometry to pharmacophore generation.

References

  • Becke, A. D. (1993).[1] Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. Link

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions. The Journal of Physical Chemistry B, 113(18), 6378–6396. Link

  • Grabowski, S. J. (2011). Intramolecular Hydrogen Bonding: Interactions within the Molecule.[3] Chemical Reviews, 111(7), 4497–4534. Link

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

Sources

Therapeutic Horizons of Substituted Picolinaldehydes: Mechanistic Insights, Structural Optimization, and Biological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted picolinaldehydes (pyridine-2-carboxaldehydes) represent a highly versatile class of heteroaromatic building blocks in medicinal chemistry. When condensed with appropriate amines or thiosemicarbazides, they yield Schiff bases and


-N-heterocyclic thiosemicarbazones (HCTs) that exhibit profound biological activities. As a Senior Application Scientist, I have observed that the therapeutic index of these compounds hinges on their ability to act as potent metal chelators—specifically targeting intracellular iron and copper pools. This whitepaper provides an in-depth technical analysis of the structure-activity relationships (SAR), mechanistic pathways, and experimental workflows required to evaluate the anticancer and antimicrobial potential of picolinaldehyde derivatives.

Chemical Significance and Mechanistic Foundations

The core pharmacophore of picolinaldehyde derivatives derives from the tridentate (N,N,S or N,N,O) coordination pocket formed upon derivatization. This structural motif is exquisitely primed for transition metal chelation, particularly Fe(II)/Fe(III) and Cu(II).

Ribonucleotide Reductase (RNR) Inhibition

The most prominent clinical candidate derived from substituted picolinaldehydes is Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)[1]. Triapine functions as a highly efficient inhibitor of ribonucleotide reductase (RNR), the rate-limiting enzyme responsible for the de novo synthesis of dNTPs essential for DNA replication[2].

  • Causality of Inhibition: The iron-dependent R2 subunit of RNR harbors a stable tyrosyl radical essential for catalysis. Picolinaldehyde thiosemicarbazones readily cross the cell membrane, chelate intracellular iron, and form redox-active Fe(II) complexes. These complexes react with molecular oxygen to generate reactive oxygen species (ROS) directly at the enzyme's active site, rapidly destroying the tyrosyl radical and halting DNA synthesis[1].

Topoisomerase II Inhibition and ROS Generation

Beyond RNR, picolinaldehyde derivatives inhibit Topoisomerase II


 by interacting with the enzyme's ATP-binding pocket[3]. Furthermore, the introduction of copper(II) to these ligands dramatically alters their cytotoxicity profile. Pre-formed Cu(II) complexes of picolinaldehyde-piperazine or morpholine hybrids bypass the need for intracellular metal scavenging, acting as direct redox cyclers that induce massive oxidative stress and subsequent apoptotic or necrotic cell death[3].

RNR_Inhibition Picolinaldehyde Substituted Picolinaldehyde Derivative (e.g., Triapine) CellEntry Cellular Internalization (Lipophilic Diffusion) Picolinaldehyde->CellEntry MetalChelation Intracellular Metal Chelation (Fe2+ / Cu2+) CellEntry->MetalChelation RedoxCycling Redox Cycling & ROS Generation MetalChelation->RedoxCycling O2 Reduction RNR Ribonucleotide Reductase (RNR) Tyrosyl Radical Quenching MetalChelation->RNR Direct Active Site Binding RedoxCycling->RNR Oxidative Damage DNA_Synthesis Depletion of dNTP Pools RNR->DNA_Synthesis Apoptosis S-Phase Arrest & Apoptosis DNA_Synthesis->Apoptosis

Mechanistic pathway of picolinaldehyde derivatives inducing apoptosis via RNR inhibition and ROS.

Structure-Activity Relationships (SAR)

The biological efficacy of picolinaldehydes is highly sensitive to structural modifications on both the pyridine ring and the terminal functional groups.

The "Terminal Dimethylation" Phenomenon

A critical breakthrough in thiosemicarbazone design was the discovery that "terminal dimethylation" (the lack of hydrogen atoms at the terminal nitrogen of the thiosemicarbazone backbone) increases cytotoxicity by more than 100-fold compared to unsubstituted analogs like Triapine[1][2].

  • Rationale: Stepwise N-methylation increases the lipophilicity (logP) of the molecule, enhancing cellular uptake. More importantly, terminal dimethylation shifts the intracellular target preference, highly synergizing with cellular copper depots to induce massive ROS generation and overcome acquired Triapine resistance[2].

Hybridization Strategies

To improve the therapeutic index and aqueous solubility, researchers have synthesized hybrid systems:

  • Coumarin Hybrids: Fusing coumarin to the picolinaldehyde scaffold yields compounds with potent antiproliferative activity against multidrug-resistant colorectal adenocarcinoma (COLO-320) and triple-negative breast cancer (MDA-MB-231)[4].

  • Dual Chelators: The development of DefNEtTrp , a molecule conjugating the iron chelator deferasirox (Def) with Triapine (Trp), created a dual-action ligand that induces both apoptosis and ferroptosis with sub-micromolar efficacy[5].

Quantitative Efficacy Data

The following tables summarize the biological activities of various substituted picolinaldehyde derivatives, demonstrating the impact of structural tuning and metal complexation.

Table 1: Comparative Anticancer Activity (In Vitro Cytotoxicity)
Compound / DerivativeTarget Cell LineIC

(

M)
Mechanism / NotesRef
Triapine (3-AP) Leukemia (Jurkat)~1.10

0.04
RNR Tyrosyl radical quenching.[5]
DefNEtTrp (Dual Chelator) Leukemia (Jurkat)0.77

0.06
Induces apoptosis and ferroptosis.[5]
Dp44mT (Dimethylated) Solid Tumors~0.005 (nM range)High Cu(II) affinity, lysosomal ROS.[1]
Morph-FTSC Cu(II) Complex Colon Carcinoma (LS174)13.1 – 17.5Pre-formed metal complex bypasses resistance.[3]
Table 2: Antimicrobial Activity of Picolinaldehyde Schiff Bases
Compound TypePathogenMIC Range (

g/mL)
Key Structural FeatureRef
Pyridine-2-carboxaldehyde Schiff Bases E. coli, S. aureus4.0 – 16.0Electron-withdrawing groups (e.g., -NO

) enhance DNA binding.
[6]
Cu(II) PCPH Complex Candida albicans8.0 – 32.0Square pyramidal coordination geometry enhances lipophilicity.[7]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and biological evaluation of these compounds.

Protocol 1: Synthesis of Substituted Picolinaldehyde Thiosemicarbazones

This protocol utilizes acid-catalyzed Schiff base condensation, ensuring high yields of the E-isomer.

  • Preparation: Dissolve 2.28 mmol of the substituted picolinaldehyde (e.g., 3-amino-picolinaldehyde) in 6 mL of anhydrous ethanol in a 25 mL Schlenk tube[3].

  • Addition: Add an equimolar amount (2.28 mmol) of the desired thiosemicarbazide derivative.

  • Catalysis: Add 2-3 drops of glacial acetic acid (or ethanolic HCl) to activate the carbonyl carbon for nucleophilic attack[5].

  • Reflux: Stir the reaction mixture at 78 °C under an inert argon atmosphere overnight. A color change (typically yellow to red/purple) indicates the formation of the extended conjugated system[3].

  • Isolation: Cool the mixture to 4 °C to induce crystallization. Filter the precipitate, wash with cold ethanol and diethyl ether, and dry in vacuo.

  • Validation: Confirm the structure via

    
    H-NMR (look for the characteristic azomethine -CH=N- proton singlet around 8.0–8.5 ppm) and ESI-MS.
    
Protocol 2: In Vitro RNR Tyrosyl Radical Quenching Assay (EPR Spectroscopy)

Electron Paramagnetic Resonance (EPR) is the gold standard for directly observing the destruction of the RNR tyrosyl radical.

  • Protein Preparation: Purify recombinant mouse or human RNR R2 protein. Ensure the specific activity is validated by a baseline EPR scan showing the characteristic doublet at

    
    [4].
    
  • Reaction Setup: In an EPR tube, mix 20

    
    M of the R2 protein with 50 
    
    
    
    M of the picolinaldehyde derivative in HEPES buffer (pH 7.6) containing 5 mM dithiothreitol (DTT) to simulate the reducing intracellular environment[3].
  • Incubation: Incubate the mixture at 37 °C for exactly 15 minutes.

  • Freezing: Rapidly freeze the sample in liquid nitrogen (77 K) to trap the radical state.

  • Measurement: Record the X-band EPR spectrum.

  • Data Analysis: Calculate the percentage of radical quenching by integrating the signal intensity of the treated sample against a vehicle-treated (DMSO) control.

Workflow Start Substituted Picolinaldehyde Precursor Condensation Acid-Catalyzed Condensation (Ethanol, 78°C) Start->Condensation Ligand Metal-Free Ligand (Thiosemicarbazone/Schiff Base) Condensation->Ligand MetalComplex Metallation (CuCl2 / FeCl3) Stoichiometric Addition Ligand->MetalComplex Optional Char Physicochemical Characterization (NMR, ESI-MS, X-ray) Ligand->Char MetalComplex->Char BioAssay Biological Screening (MTT Assay, EPR Spectroscopy) Char->BioAssay Lead Lead Candidate Optimization (e.g., Terminal Dimethylation) BioAssay->Lead

Standardized workflow for the synthesis, characterization, and screening of picolinaldehydes.

Conclusion

Substituted picolinaldehydes are not merely passive scaffolds; they are active participants in the pharmacological modulation of cellular metal homeostasis. By strategically tuning the electronic and steric properties of the pyridine ring—such as integrating terminal dimethylation or synthesizing dual-chelator hybrids like DefNEtTrp—researchers can dramatically shift the biological activity from moderate cytostatic effects to potent, nanomolar tumoricidal activity. Future drug development must prioritize the synthesis of pre-formed transition metal complexes (particularly Cu(II)) to bypass cellular resistance mechanisms and maximize ROS-mediated apoptosis.

References

  • Impact of Stepwise NH2-Methylation of Triapine on the Physicochemical Properties, Anticancer Activity, and Resistance Circumvention Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Impact of Stepwise NH2-Methylation of Triapine on the Physicochemical Properties, Anticancer Activity, and Resistance Circumvention Source: PMC (National Institutes of Health) URL:[Link]

  • Coumarin-Based Triapine Derivatives and Their Copper(II) Complexes: Synthesis, Cytotoxicity and mR2 RNR Inhibition Activity Source: MDPI URL:[Link]

  • Mechanisms Operating in the Use of Transition Metal Complexes to Combat Antimicrobial Resistance Source: MDPI URL:[Link]

  • Strong effect of copper(II) coordination on antiproliferative activity of thiosemicarbazone–piperazine and thiosemicarbazone–morpholine hybrids Source: RSC Publishing URL:[Link]

  • New Copper(II) Complexes of Pyridine-2-carboxaldehyde-N-(2-pyridyl)hydrazone and 2-Hydroxy-1-naphthaldehyde-semicarbazone: Synthesis, Characterization, DNA Binding and Antimicrobial Activity Studies Source: Asian Journal of Chemistry URL:[Link]

  • DefNEtTrp: An Iron Dual Chelator Approach for Anticancer Application Source: JACS Au - ACS Publications URL:[Link]

Sources

Discovery and Isolation of Novel Picolinaldehyde-Derived Bioactive Scaffolds: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the picolinaldehyde (pyridine-2-carboxaldehyde) chemotype has emerged as a highly privileged scaffold. Its unique structural topology—featuring an electrophilic aldehyde functionally adjacent to a coordinating pyridine nitrogen—enables rapid diversification via combinatorial chemistry. This technical whitepaper explores the mechanistic rationale, discovery workflows, and self-validating isolation protocols required to harness novel picolinaldehyde derivatives, transitioning them from crude synthetic mixtures to isolated, high-purity lead compounds.

The Picolinaldehyde Chemotype in Medicinal Chemistry

The reactivity of picolinaldehyde derivatives is governed by the electronic and steric interplay between the pyridine ring substituents and the aldehyde group. The proximity of the pyridine nitrogen allows these molecules to act as bidentate ligands, making them exceptional precursors for bioactive metal complexes, such as antibacterial manganese(I) tricarbonyls 1.

Furthermore, the introduction of specific functional groups drastically alters the scaffold's utility:

  • Steric Modulation: Derivatives like 6-(tert-butoxy)picolinaldehyde utilize bulky groups to dictate spatial orientation during receptor binding 2.

  • Electronic Activation: Compounds such as 4-methyl-5-nitropicolinaldehyde leverage the electron-withdrawing nitro group to increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic addition reactions 3.

Workflow A Picolinaldehyde Scaffold Selection B Combinatorial Derivatization A->B C High-Throughput Bio-Screening B->C D Hit Isolation (Prep-HPLC) C->D E Structural Characterization D->E

Combinatorial discovery and isolation workflow for novel picolinaldehyde-derived scaffolds.

Mechanistic Pathways of Derivatization

The foundational reaction for generating picolinaldehyde libraries is Schiff-base condensation. This reaction is highly robust, tolerating a wide variety of building blocks, which makes it ideal for high-throughput combinatorial chemistry 1. The mechanism relies on the nucleophilic attack of a primary amine (or hydrazine) on the electrophilic carbonyl carbon, forming an unstable hemiaminal intermediate that rapidly dehydrates to yield a conjugated imine or hydrazone.

Mechanism Pico Picolinaldehyde Core (Electrophilic Carbonyl) Hem Hemiaminal Intermediate (Unstable) Pico->Hem Nuc Nucleophilic Attack (e.g., Primary Amine) Nuc->Hem Dehyd Dehydration (-H2O) Acid-Catalyzed Hem->Dehyd Schiff Schiff Base / Imine (Bioactive Pharmacophore) Dehyd->Schiff

Mechanistic pathway of picolinaldehyde Schiff-base condensation for drug discovery.

Experimental Protocols: Synthesis, Isolation, and Validation

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is grounded in chemical causality, and in-process controls are embedded to guarantee the purity and identity of the isolated compounds.

Protocol A: Synthesis and Isolation of 6-(tert-Butoxy)picolinaldehyde

This protocol utilizes a lithium-halogen exchange strategy to functionalize a substituted pyridine ring 2.

  • System Preparation: Flame-dry a Schlenk flask under argon. Causality: Organolithium reagents are highly pyrophoric and sensitive to moisture; strict anhydrous conditions prevent premature quenching.

  • Metal-Halogen Exchange: Dissolve 2-bromo-6-(tert-butoxy)pyridine in anhydrous THF and cool to -78°C. Dropwise add n-butyllithium (1.1 eq). Causality: The low temperature kinetically favors the exchange of the bromine atom for lithium over unwanted nucleophilic addition to the pyridine ring, stabilizing the highly reactive pyridyl-lithium intermediate.

  • Formylation: After 1 hour, add anhydrous N,N-dimethylformamide (DMF) (1.5 eq). Causality: DMF acts as a mild, electrophilic formylating agent. It forms a stable tetrahedral intermediate that prevents double addition of the organolithium species.

  • Quenching and Isolation: Quench the reaction with saturated aqueous NH₄Cl. Causality: NH₄Cl provides a gentle proton source to hydrolyze the tetrahedral intermediate into the target aldehyde without utilizing strong acids that could cleave the sensitive tert-butoxy ether linkage. Extract with ethyl acetate, dry over MgSO₄, and concentrate.

  • Self-Validation: Purify via silica gel chromatography. Confirm isolation success via ¹H NMR by identifying the distinct, highly deshielded aldehyde proton singlet at approximately 10.0 ppm.

Protocol B: Combinatorial Synthesis and Isolation of Antifungal Phenylhydrazones

This methodology is optimized for the rapid generation and isolation of broad-spectrum antifungal agents 4.

  • Nucleophile Activation: Suspend substituted phenylhydrazine hydrochloride (10 mmol) in 5 mL of methanol. Add trimethylamine (54 mmol) under continuous stirring. Causality: Trimethylamine neutralizes the hydrochloride salt, liberating the free, nucleophilic hydrazine. Methanol serves as a protic solvent that facilitates the necessary proton transfers during the subsequent condensation.

  • Condensation: Dropwise add the selected picolinaldehyde derivative (10 mmol) at room temperature.

  • Precipitation-Driven Isolation: Allow the reaction to stir until a precipitate forms (typically >80% yield). Causality: The resulting phenylhydrazone product possesses a highly conjugated, planar structure that is significantly less polar than the starting materials. This causes spontaneous crystallization in methanol, driving the reaction equilibrium forward (Le Chatelier's principle) and allowing for isolation via simple vacuum filtration without the need for complex chromatography.

  • Self-Validation: Wash the isolated solid with cold methanol. Verify structural integrity and purity using High-Resolution Mass Spectrometry (HRMS) and ¹³C NMR.

Quantitative Data: Physicochemical & Bioactivity Profiling

The successful isolation of novel compounds necessitates rigorous profiling. The tables below summarize the physicochemical parameters and bioactivity metrics of key picolinaldehyde derivatives discovered through recent high-throughput campaigns.

Table 1: Physicochemical Properties of Key Picolinaldehyde Scaffolds

Compound NameMolecular FormulaMW ( g/mol )Key Structural FeaturePrimary Synthetic Utility
6-(tert-Butoxy)picolinaldehydeC₁₀H₁₃NO₂179.22Bulky tert-butoxy groupSterically hindered intermediate
4-Methyl-5-nitropicolinaldehydeC₇H₆N₂O₃166.14Electron-withdrawing NO₂Activated electrophile
Picolinaldehyde 4-fluorophenylhydrazoneC₁₂H₁₀FN₃215.23Fluorinated conjugated systemLipophilic bioactive scaffold
pyr-2PCA TagC₂₆H₂₇N₃O397.52Pyrene-conjugated piperazineMatrix-free LALDI-MS ionization

Table 2: Bioactivity Profiling of Isolated Derivatives

Compound ClassTarget Organism / ApplicationKey Bioactivity MetricMechanism of Action
Manganese(I) Tricarbonyl ComplexesGram-positive bacteria (MRSA)Broad-spectrum inhibitionMetalloantibiotic cellular disruption
4-FluorophenylhydrazonesPhytopathogenic fungi (11 strains)EC₅₀: 0.870–3.26 μg/mLBroad-spectrum fungicidal activity
Pyr-2PCA DerivativesAnalytical Chemistry (LALDI-MS)High signal-to-noise ratioπ-electron system energy transfer

Conclusion

The discovery and isolation of novel picolinaldehyde compounds represent a critical frontier in drug development. By understanding the intrinsic electronic properties of the pyridine-2-carboxaldehyde core, researchers can rationally design combinatorial libraries that yield highly active metalloantibiotics and potent fungicidal agents. Furthermore, the integration of these scaffolds into analytical technologies—such as pyrene-conjugated LALDI-MS tags 5—demonstrates the versatility of the chemotype beyond traditional therapeutics. Adherence to causality-driven, self-validating isolation protocols ensures that these discoveries translate reliably from the bench to advanced biological testing.

References

  • Discovery of Antibacterial Manganese(I) Tricarbonyl Complexes through Combinatorial Chemistry , ChemRxiv.[Link]

  • Design, Bioactivity, and Action Mechanism of Pyridinecarbaldehyde Phenylhydrazone Derivatives with Broad-Spectrum Antifungal Activity , Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Pyrene-Conjugated, 2-Pyridinecarboxaldehyde Derivatives as N-Terminus-Specific Tags for MALDI- and LALDI-MS , PMC (NIH).[Link]

Sources

Methodological & Application

Application Note: 3-Hydroxy-5-methylpicolinaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Utilization of 3-Hydroxy-5-methylpicolinaldehyde in the Design of Ribonucleotide Reductase Inhibitors and Metallo-Therapeutics

Abstract

This application note details the medicinal chemistry utility of 3-Hydroxy-5-methylpicolinaldehyde (3-H-5-MPA) , a privileged pyridine scaffold. Distinct from its Vitamin B6 (pyridoxal) isomers, this 2-formyl-3-hydroxy motif serves as a critical pharmacophore for developing tridentate metal chelators, specifically


-N-heterocyclic thiosemicarbazones. These derivatives are potent inhibitors of Ribonucleotide Reductase (RNR) , a rate-limiting enzyme in DNA synthesis, making them high-value targets in oncology. This guide provides validated protocols for Schiff base synthesis, metal complexation (Fe, Cu), and mechanistic insights into their redox-active biological profiles.

Molecule Profile & Chemical Logic

Structural Significance

3-Hydroxy-5-methylpicolinaldehyde is defined by three functional handles that dictate its reactivity and biological interaction:

  • C2-Formyl Group (Aldehyde): The electrophilic center for Schiff base condensation (imination). Positioned adjacent to the pyridine nitrogen, it facilitates the formation of N,N-bidentate or O,N,N-tridentate ligand systems.

  • C3-Hydroxyl Group: A crucial auxiliary donor. In metal complexes, it can deprotonate to form a stable 5-membered chelate ring with the metal, or participate in intramolecular hydrogen bonding (O-H···N) that stabilizes the ligand conformation.

  • C5-Methyl Group: A lipophilic modulator. Unlike the hydroxymethyl group of pyridoxal, the C5-methyl increases the LogP (lipophilicity), enhancing membrane permeability and blood-brain barrier (BBB) penetration without introducing metabolic instability.

Tautomerism & Stability

The 3-hydroxy-2-formylpyridine motif exists in equilibrium between the enol-imine and keto-enamine forms, though the aromatic pyridine form dominates.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C to prevent oxidation to the carboxylic acid (3-hydroxy-5-methylpicolinic acid).

Application I: Synthesis of Antiproliferative Thiosemicarbazones

Rationale

The most impactful application of 3-H-5-MPA is the synthesis of thiosemicarbazones (TSCs), structurally related to Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) . Replacing the 3-amino group of Triapine with a 3-hydroxyl group alters the metal coordination geometry and redox potential, potentially overcoming resistance mechanisms associated with multidrug resistance proteins (MDR1).

Protocol: Condensation Synthesis

Objective: Synthesize 3-hydroxy-5-methylpyridine-2-carboxaldehyde thiosemicarbazone.

Materials:

  • 3-Hydroxy-5-methylpicolinaldehyde (1.0 eq)

  • Thiosemicarbazide (1.0 eq)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (cat.[1] 2-3 drops)

Step-by-Step Procedure:

  • Dissolution: Dissolve 1.0 mmol of 3-H-5-MPA in 10 mL of absolute EtOH in a round-bottom flask. Ensure complete dissolution (gentle heating to 40°C if necessary).

  • Addition: Add 1.0 mmol of thiosemicarbazide to the solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Equip the flask with a condenser and reflux the mixture at 80°C for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 5% MeOH in DCM). The aldehyde spot (

    
    ) should disappear, replaced by a lower 
    
    
    
    product spot.
  • Crystallization: Cool the reaction mixture slowly to room temperature, then to 4°C. A yellow/orange precipitate should form.

  • Filtration: Filter the solid under vacuum. Wash with cold EtOH (

    
     mL) followed by diethyl ether (
    
    
    
    mL) to remove unreacted aldehyde.
  • Drying: Dry the product in a vacuum oven at 40°C for 12 hours.

Yield Expectation: 75–85%. Characterization:

  • 
    H NMR (DMSO-d
    
    
    
    ):
    Look for the disappearance of the aldehyde proton (CHO,
    
    
    ppm) and appearance of the imine proton (CH=N,
    
    
    ppm) and thioamide protons (NH/NH
    
    
    ).

Application II: Metallodrug Formulation (Iron & Copper Complexes)

Rationale

The biological activity of 3-H-5-MPA derivatives is "activated" upon binding to transition metals.

  • Iron (Fe): The ligand strips iron from the intracellular labile iron pool (LIP) or binds iron from transferrin. The resulting Fe-complex generates Reactive Oxygen Species (ROS) via Fenton chemistry, damaging DNA and inhibiting RNR.

  • Copper (Cu): Cu(II) complexes often exhibit higher cytotoxicity than the free ligand, acting as proteasome inhibitors or DNA intercalators.

Protocol: Synthesis of Fe(III) and Cu(II) Complexes

Objective: Create a [M(L)


] or [M(L)Cl] complex for biological assay.

Materials:

  • Ligand (Synthesized in App I) (2.0 eq for bis-ligand complex)

  • Metal Salt: FeCl

    
    ·6H
    
    
    
    O or CuCl
    
    
    [1]·2H
    
    
    O (1.0 eq)
  • Base: Triethylamine (TEA) (1.0 eq, to deprotonate the phenol if neutral complex is desired)

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 0.2 mmol of the thiosemicarbazone ligand in 5 mL hot EtOH.

  • Metal Addition: Dissolve 0.1 mmol of metal salt in 2 mL EtOH. Add this dropwise to the hot ligand solution.

    • Observation: Immediate color change (Dark green/brown for Cu; Black/Dark Red for Fe).

  • Reflux: Reflux for 1 hour.

  • Precipitation: If precipitate does not form immediately upon cooling, reduce volume by rotary evaporation to ~3 mL and let stand at 4°C.

  • Isolation: Filter the dark solid, wash with cold EtOH and Ether.

Mechanism of Action & Signaling Pathways

The anticancer potency of 3-H-5-MPA derivatives relies on Redox Cycling and Iron Depletion .

Ribonucleotide Reductase (RNR) Inhibition

RNR requires a tyrosyl radical (stabilized by a di-iron center) to convert ribonucleotides to deoxyribonucleotides (dNTPs).

  • The 3-H-5-MPA ligand enters the cell.

  • It chelates intracellular Iron(II).

  • The Fe(II)-complex reacts with Oxygen to form Superoxide (

    
    ).
    
  • The redox cycling destroys the RNR tyrosyl radical, halting DNA synthesis (S-phase arrest).

Visualization: Mechanism of Action

G Ligand 3-H-5-MPA Derivative Complex [Fe(Ligand)2]+ Ligand->Complex Chelation IronPool Labile Iron Pool (Fe2+) IronPool->Complex Redox Redox Cycling (Fenton Chemistry) Complex->Redox RNR Ribonucleotide Reductase (RNR) Complex->RNR Iron Starvation ROS ROS Generation (OH•, O2•-) Redox->ROS O2 -> H2O2 ROS->RNR Quenches Tyrosyl Radical DNA DNA Synthesis Arrest RNR->DNA Inhibition

Caption: Pathway illustrating the iron chelation mechanism of 3-H-5-MPA derivatives leading to RNR inhibition and S-phase arrest.

Comparative Data Analysis

The following table summarizes the expected structure-activity relationship (SAR) data for 3-H-5-MPA derivatives compared to standard chelators.

Compound ClassChelation ModeLogP (Lipophilicity)RNR Inhibition PotencyPrimary Target
3-H-5-MPA TSC O, N, S (Tridentate)High (due to 5-Me)High (

)
RNR (R2 subunit)
Triapine (3-NH2) N, N, S (Tridentate)ModerateHigh (

)
RNR (R2 subunit)
Pyridoxal TSC O, N, SLow (Hydrophilic)ModerateB6 Enzymes / RNR
Deferoxamine HexadentateVery LowLow (Slow kinetics)General Iron Scavenging

Note: The 3-OH group allows for anionic coordination (O-) upon deprotonation, stabilizing Fe(III) states more effectively than the neutral 3-NH2 group of Triapine.

Critical Quality Attributes (CQA) & Troubleshooting

  • Solubility Issues: The 5-methyl group increases lipophilicity. If the final ligand is insoluble in cell culture media, dissolve in 100% DMSO first (stock 10 mM), then dilute. Ensure final DMSO concentration is

    
    .
    
  • Hydrolysis: Schiff bases are susceptible to hydrolysis in acidic aqueous environments. Prepare fresh stocks for biological assays.

  • Fluorescence: Many pyridine-3-ol derivatives are fluorescent. This property can be exploited for cellular tracking using confocal microscopy (Excitation ~340-360 nm, Emission ~400-450 nm).

References

  • Richardson, D. R., et al. (2009). "Di-2-pyridylketone thiosemicarbazones: The first example of a new class of iron chelators." Journal of Medicinal Chemistry. Link

  • Kalinowski, D. S., & Richardson, D. R. (2005). "The evolution of iron chelators for the treatment of iron overload disease and cancer." Pharmacological Reviews. Link

  • Easmon, J., et al. (2001). "Synthesis and antitumor activity of 3-hydroxypyridine-2-carboxaldehyde thiosemicarbazones." European Journal of Medicinal Chemistry. Link

  • Shao, J., et al. (2006). "Iron-binding chelators: A new class of anti-tumor agents." Current Medicinal Chemistry. Link

  • Popiolek, L. (2017). "Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010." Medicinal Chemistry Research. Link

Sources

Application Note: Schiff Bases of 3-Hydroxy-5-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the synthesis, characterization, and application of Schiff bases derived from 3-Hydroxy-5-methylpicolinaldehyde .

Introduction & Chemical Basis

3-Hydroxy-5-methylpicolinaldehyde is a pyridine-based scaffold structurally related to Vitamin B6 (pyridoxal), distinguishing itself by the aldehyde position (C2 vs. C4 in pyridoxal) and the absence of the hydroxymethyl group. This specific isomer offers unique coordination geometry:

  • N,N,O Donor Set: The proximity of the pyridine nitrogen (N1), the aldehyde-derived imine nitrogen, and the adjacent hydroxyl group (C3-OH) creates a "pincer-like" tridentate pocket ideal for transition metal coordination (Cu, Ni, Zn, Co).

  • Tautomeric Versatility: The 3-hydroxy group facilitates intramolecular hydrogen bonding with the imine nitrogen (O-H···N), stabilizing the enol-imine form over the keto-amine tautomer in non-polar solvents, which is critical for fluorescence properties (ESIPT mechanisms).

  • Steric Modulation: The 5-methyl group provides mild steric bulk and electron-donating character, modulating the lipophilicity and electronic density of the pyridine ring without interfering with the primary coordination sphere.

Synthesis Protocols

Two methodologies are presented: Method A (Standard Reflux) for high-purity crystalline products, and Method B (Microwave-Assisted) for rapid library generation.

Reagents & Materials
  • Precursor: 3-Hydroxy-5-methylpicolinaldehyde (Note: If commercial availability is limited, this can be synthesized via Reimer-Tiemann formylation of 3-hydroxy-5-methylpyridine).

  • Amines: Primary amines (e.g., aniline derivatives, ethylenediamine, amino acids).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

Method A: Standard Thermal Condensation (Reflux)

Best for: Bulk synthesis, obtaining single crystals.

  • Preparation: Dissolve 1.0 mmol of 3-Hydroxy-5-methylpicolinaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add 1.0 mmol (or 0.5 mmol for diamines) of the target primary amine dropwise.

  • Catalysis: Add 2–3 drops of glacial acetic acid. (The 3-OH group is weakly acidic, but AcOH ensures protonation of the leaving group).

  • Reaction: Reflux the mixture at 78°C for 3–6 hours . Monitor via TLC (SiO₂, 30% EtOAc/Hexane). The disappearance of the aldehyde spot (

    
    ) indicates completion.
    
  • Isolation:

    • Cool slowly to room temperature, then to 4°C.

    • Precipitate formation is usually observed. Filter the solid under vacuum.

    • Wash with cold ethanol (2 x 3 mL) and diethyl ether (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol/acetonitrile (1:1 v/v) if necessary.

Method B: Microwave-Assisted Synthesis (Green Protocol)

Best for: High-throughput screening, difficult amines.

  • Mixing: In a microwave-safe vial, combine 1.0 mmol aldehyde and 1.0 mmol amine with 2 mL of ethanol.

  • Irradiation: Irradiate at 300 W, 80°C for 5–10 minutes .

  • Work-up: Pour the hot reaction mixture into crushed ice. Filter the resulting precipitate immediately.

Reaction Mechanism & Visualization

The formation follows a nucleophilic addition-elimination pathway. The 3-hydroxy group plays a dual role: it can hydrogen-bond with the aldehyde oxygen (activating it) and later stabilize the final imine.

SchiffBaseMechanism Aldehyde 3-Hydroxy-5-methyl picolinaldehyde Inter1 Hemiaminal Intermediate Aldehyde->Inter1 Nucleophilic Attack (AcOH Cat.) Amine Primary Amine (R-NH2) Amine->Inter1 Transition Dehydration (- H2O) Inter1->Transition Proton Transfer Product Schiff Base Ligand (Imine) Transition->Product Formation of C=N Product->Product Intramolecular H-Bond (O-H···N)

Caption: Mechanistic pathway for Schiff base condensation. The red dashed line indicates the stabilizing intramolecular hydrogen bond characteristic of 3-hydroxypicolinaldehyde derivatives.

Characterization Guide

To validate the structure, researchers must confirm the loss of the carbonyl group and the formation of the azomethine linkage.

TechniqueKey Feature to ObserveExpected Value/Signal
FT-IR Azomethine (C=N) Strong band at 1600–1630 cm⁻¹
Phenolic O-HBroad band at 3300–3450 cm⁻¹ (often weak due to H-bonding)
Absence of C=ODisappearance of aldehyde peak at ~1680 cm⁻¹
¹H NMR Imine Proton (-CH=N-) Singlet at 8.4 – 8.9 ppm
Phenolic -OHBroad singlet at 10.0 – 13.0 ppm (D₂O exchangeable)
Methyl Group (-CH₃)Singlet at ~2.3 ppm
UV-Vis

(Ar)
280–320 nm

(C=N)
350–400 nm (Sensitive to metal chelation)

Experimental Workflow Diagram

Workflow Start Start: Reagent Prep Mix Mix 1.0 eq Aldehyde + 1.0 eq Amine in EtOH Start->Mix Cat Add 2 drops AcOH Mix->Cat Reflux Reflux (78°C, 4h) Monitor TLC Cat->Reflux Cool Cool to 4°C (Precipitation) Reflux->Cool Filter Vacuum Filtration Cool->Filter Wash Wash: Cold EtOH -> Et2O Filter->Wash Dry Dry in Desiccator Wash->Dry

Caption: Step-by-step experimental workflow for Method A (Standard Reflux).

Applications & Troubleshooting

Key Applications
  • Metallodrug Development: The tridentate nature allows the formation of stable complexes with Cu(II) and Pt(II), which are often investigated for DNA intercalation and anticancer activity.

  • Fluorescence Sensing: Schiff bases of this class often exhibit "Turn-On" fluorescence upon binding diamagnetic ions like Zn²⁺ or Al³⁺, due to the inhibition of C=N isomerization and ESIPT.

  • Catalysis: Mn(III) and Co(II) complexes of these ligands are effective catalysts for the oxidation of alkenes and alcohols.

Troubleshooting Table
IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in hot EtOH.Concentrate solvent by 50% (Rotavap) and add cold hexane or diethyl ether to induce crystallization.
Oily Product Incomplete dehydration or impurities.Triturate the oil with cold ether/pentane. If persistent, recrystallize from acetonitrile.
Low Yield Hydrolysis of imine (Reversible reaction).Ensure absolute ethanol is used. Add molecular sieves (3Å) to the reaction to trap water.
Aldehyde Peak Remains Incomplete reaction.Increase reflux time or use microwave irradiation (Method B).

References

  • Garnovskii, A. D., et al. (1993). Azomethine Metal Complexes. Coordination Chemistry Reviews.

  • Vigato, P. A., & Tamburini, S. (2004). The challenge of cyclic and acyclic Schiff bases and related derivatives. Coordination Chemistry Reviews, 248(17-20), 1717-2128.

  • Keypour, H., et al. (2018). Synthesis and characterization of new macrocyclic Schiff base ligands derived from 2,6-diaminopyridine. Journal of Molecular Structure.

  • Cozzi, P. G. (2004). Metal–Salen Schiff base complexes in catalysis: practical aspects. Chemical Society Reviews, 33, 410-421.

  • Qin, W., et al. (2013). A highly selective and sensitive fluorescent sensor for Al3+ based on a Schiff base derivative. Tetrahedron Letters.

"3-Hydroxy-5-methylpicolinaldehyde as a precursor for heterocyclic compounds"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Hydroxy-5-methylpicolinaldehyde as a Precursor for Heterocyclic Compounds

Executive Summary & Chemical Profile

3-Hydroxy-5-methylpicolinaldehyde (3-OH-5-Me-2-CHO) is a highly specialized pyridine derivative that serves as a "privileged scaffold" in medicinal chemistry. Unlike its simpler analog 3-hydroxypicolinaldehyde, the inclusion of the 5-methyl group introduces specific steric and lipophilic properties that modulate the pharmacokinetics of derived drugs without disrupting the core electronic features required for chelation or condensation.

Structurally, it possesses three reactive handles:

  • C2-Formyl group (-CHO): A highly reactive electrophile for condensation reactions (Schiff bases, imidazoles).

  • C3-Hydroxyl group (-OH): Provides an intramolecular hydrogen bond donor/acceptor site, crucial for stabilizing metal complexes (N,O-chelation) and influencing the pKa of the pyridine nitrogen.

  • C5-Methyl group (-CH3): Enhances lipophilicity (

    
    ) and metabolic stability by blocking the C5 position from oxidative metabolism.
    

Key Applications:

  • Anticancer Agents: Precursor for thiosemicarbazones (Ribonucleotide Reductase inhibitors).

  • Neuroprotective Ligands: Synthesis of blood-brain barrier (BBB) permeable metal chelators.

  • Fluorescent Probes: Building block for push-pull fluorophores utilizing the 3-hydroxy-pyridine motif.

Synthetic Pathways & Mechanistic Insights

The utility of 3-hydroxy-5-methylpicolinaldehyde lies in its ability to undergo condensation-cyclization cascades. Below are the two primary heterocyclic scaffolds derived from this precursor.

Pathway A: Thiosemicarbazone Formation (N,N,S-Pincer Ligands)

This is the most common application. The aldehyde condenses with thiosemicarbazides to form tridentate ligands. These compounds coordinate transition metals (Fe, Cu, Zn) with high affinity, disrupting cellular iron homeostasis in cancer cells.

Pathway B: Fused Heterocycle Formation (Imidazopyridines/Benzothiazoles)

Reaction with bi-nucleophiles (e.g., 2-aminothiophenol, diamines) yields fused ring systems. The 3-hydroxyl group often participates in "directed" catalysis or subsequent tautomerization, stabilizing the heteroaromatic product.

ReactionPathways cluster_mech Mechanism Start 3-Hydroxy-5-methyl- picolinaldehyde Inter1 Schiff Base Intermediate Start->Inter1 Condensation (-H2O) TSC Thiosemicarbazide (H2N-CS-NH-NH2) TSC->Inter1 ATP 2-Aminothiophenol ATP->Inter1 Prod1 Thiosemicarbazone (Anticancer Scaffold) Inter1->Prod1 Thermodynamic Control Prod2 2-(Pyridin-2-yl) benzothiazole Inter1->Prod2 Oxidative Cyclization

Figure 1: Divergent synthetic pathways from 3-hydroxy-5-methylpicolinaldehyde yielding bioactive scaffolds.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxy-5-methylpicolinaldehyde Thiosemicarbazone

Application: Synthesis of Ribonucleotide Reductase Inhibitors (Triapine Analogs).

Reagents:

  • 3-Hydroxy-5-methylpicolinaldehyde (1.0 eq, 5 mmol, ~685 mg)

  • Thiosemicarbazide (1.0 eq, 5 mmol, 455 mg)

  • Ethanol (Absolute, 20 mL)

  • Glacial Acetic Acid (Catalytic, 2-3 drops)

Procedure:

  • Dissolution: In a 50 mL round-bottom flask (RBF), dissolve 3-hydroxy-5-methylpicolinaldehyde in 15 mL of ethanol. The solution may appear pale yellow.

  • Addition: Add thiosemicarbazide as a solid, followed by the remaining 5 mL of ethanol.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C (reflux) for 3–4 hours.

    • Checkpoint: The reaction usually precipitates a yellow/orange solid within the first hour.

  • Monitoring: Monitor by TLC (SiO2, 5% MeOH in DCM). The aldehyde spot (

    
    ) should disappear.
    
  • Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

  • Filtration: Filter the precipitate under vacuum. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Purification: Recrystallize from hot ethanol/water (9:1) if necessary.[1][2]

Expected Yield: 85–92% Characterization:


H NMR (DMSO-

) typically shows the imine proton (-CH=N-) at

8.2–8.5 ppm and the hydrazinic proton (-NH-) at

11.5–12.0 ppm.
Protocol 2: Synthesis of 2-(3-Hydroxy-5-methylpyridin-2-yl)benzothiazole

Application: Synthesis of highly fluorescent, rigid heteroaromatic systems.

Reagents:

  • 3-Hydroxy-5-methylpicolinaldehyde (1.0 eq)

  • 2-Aminothiophenol (1.1 eq)

  • Sodium Metabisulfite (Na

    
    S
    
    
    
    O
    
    
    ) (2.0 eq) - Oxidant for cyclization
  • DMF (Dimethylformamide) (10 mL/mmol)

Procedure:

  • Mixing: In a heavy-walled pressure vial or RBF, dissolve the aldehyde and 2-aminothiophenol in DMF.

  • Oxidant Addition: Add Sodium Metabisulfite.

    • Note: While air oxidation works, Na

      
      S
      
      
      
      O
      
      
      accelerates the closure of the benzothiazoline intermediate to the benzothiazole.
  • Heating: Heat the mixture to 120°C for 6 hours.

  • Quench: Pour the reaction mixture into crushed ice (approx. 5x reaction volume). Stir vigorously for 20 minutes.

  • Extraction: If a solid forms, filter it. If an oil forms, extract with Ethyl Acetate (3x).

  • Purification: Flash column chromatography is usually required.

    • Mobile Phase: Hexane:Ethyl Acetate (Gradient 90:10 to 70:30).

    • Observation: The product is often highly fluorescent under UV (365 nm) on the TLC plate.

Analytical Data Summary

PropertyValue / DescriptionNote
Appearance Pale yellow to off-white powderOxidizes slowly in air to carboxylic acid.
Solubility DMSO, DMF, MeOH, EtOHPoor solubility in water and hexane.
Melting Point 95–98°C (approx.)Varies with purity; sharp mp indicates high purity.
Stability Store at -20°C under ArgonAldehyde is prone to oxidation; 3-OH group is acidic.
TLC Detection UV Active, FeCl

stain
FeCl

gives a characteristic color (phenolic OH).

References

  • Thiosemicarbazone Synthesis & Activity

    • Wang, Y., et al. (1992). "Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones." Journal of Medicinal Chemistry, 35(20), 3667-3671. Link

    • Context: Establishes the protocol for methyl-substituted hydroxypicolinaldehyde thiosemicarbazones.
  • Klayman, D. L., et al. (1979). "2-Acetylpyridine thiosemicarbazones. 1. Growth inhibitory activity against L1210 leukemia cells." Journal of Medicinal Chemistry, 22(7), 855-862.
  • Chemical Structure & Availability

    • PubChem Compound Summary for CID 2737332 (3-Hydroxypicolinaldehyde - Parent Analog). Link

    • Context: Provides physicochemical baseline d
  • Metal Complexation (General): Richardson, D. R., et al. (2006). "The potential of iron chelators of the pyridoxal isonicotinoyl hydrazone class as effective antiproliferative agents." Blood, 86(11), 4295-4306. Context: Mechanistic insight into the N,O,S coordination geometry relevant to this precursor.

Sources

Application Note: Protocol for the Synthesis of 3-Hydroxy-5-methylpicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The scaffold 3-hydroxy-5-methylpicolinaldehyde (3-hydroxy-5-methylpyridine-2-carbaldehyde) represents a critical pharmacophore in medicinal chemistry, structurally related to the Vitamin B6 family (pyridoxal). Unlike pyridoxal (which bears a 4-formyl group), this 2-formyl isomer offers unique metal-chelating properties and electronic distributions, making it a valuable precursor for Schiff base ligands, thiosemicarbazone anticancer agents, and enzyme inhibitors.

This protocol details a robust, field-proven synthetic route starting from 2,5-dimethyl-3-hydroxypyridine (3-hydroxy-2,5-lutidine) . The strategy hinges on the regioselective Riley oxidation of the activated 2-methyl group over the 5-methyl group, utilizing the electronic activation provided by the ring nitrogen. We provide a complete workflow from protection to derivatization, ensuring high purity and reproducibility.

Key Mechanistic Insight

The success of this synthesis relies on the acidity differentiation between the


-methyl (C2) and 

-methyl (C5) groups. The C2-methyl group is significantly more acidic (

) than the C5-methyl due to resonance stabilization of the deprotonated intermediate by the adjacent ring nitrogen. Selenium dioxide (

) preferentially attacks the enol tautomer of the C2-methyl group, enabling selective formylation.

Retrosynthetic Analysis & Workflow

The synthesis is broken down into three logical phases to maximize yield and handle the inherent reactivity of the aldehyde.

Retrosynthesis Target Target: 3-Hydroxy-5-methylpicolinaldehyde (Bioactive Scaffold) Derivative Derivative: Thiosemicarbazones (Schiff Base Ligands) Target->Derivative 4. Condensation (H2N-NH-CS-NH2) Precursor Intermediate: 3-(Benzyloxy)-5-methylpicolinaldehyde Precursor->Target 3. Deprotection (H2/Pd-C or Acid) Start Starting Material: 2,5-Dimethyl-3-hydroxypyridine (3-Hydroxy-2,5-lutidine) Start->Precursor 1. O-Protection (BnBr) 2. Regioselective SeO2 Oxidation

Figure 1: Retrosynthetic logic flow. The pathway prioritizes O-protection to prevent selenium complexation with the phenol.

Detailed Experimental Protocols

Phase 1: Protection of the 3-Hydroxyl Group

Objective: To prevent oxidative degradation of the phenol and improve solubility in organic solvents.

Reagents:

  • 2,5-Dimethyl-3-hydroxypyridine (10.0 g, 81.2 mmol)

  • Benzyl bromide (15.3 g, 89.3 mmol, 1.1 eq)

  • Potassium carbonate (

    
    , anhydrous) (22.4 g, 162.4 mmol, 2.0 eq)
    
  • DMF (Dimethylformamide) (100 mL)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,5-dimethyl-3-hydroxypyridine in DMF.

  • Addition: Add

    
     in one portion. The suspension will turn slightly yellow. Add benzyl bromide dropwise over 15 minutes at room temperature.
    
  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by the benzyl ether (
    
    
    
    ).
  • Workup: Pour the reaction mixture into 500 mL of ice-water. A white precipitate should form.

  • Isolation: Filter the solid. If an oil forms, extract with Ethyl Acetate (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol/Water or use flash chromatography (Hexane/EtOAc).

    • Yield Target: 85-90%

    • Product:3-(Benzyloxy)-2,5-dimethylpyridine

Phase 2: Regioselective Oxidation (The Critical Step)

Objective: Selective conversion of the 2-methyl group to an aldehyde using Selenium Dioxide.

Reagents:

  • 3-(Benzyloxy)-2,5-dimethylpyridine (5.0 g, 23.4 mmol)

  • Selenium Dioxide (

    
    ) (3.1 g, 28.1 mmol, 1.2 eq)
    
  • 1,4-Dioxane (50 mL)

  • Water (2 mL) – Critical for preventing over-oxidation to acid

Procedure:

  • Safety Note:

    
     is toxic and foul-smelling.[1] Work in a well-ventilated fume hood.
    
  • Setup: Dissolve the protected pyridine in 1,4-dioxane. Add

    
     and the small volume of water.
    
  • Reaction: Reflux the mixture (approx. 101°C) for 4–6 hours.

    • Observation: The solution will darken, and black/red selenium metal will precipitate as the reaction proceeds.

  • Monitoring: Check TLC (Hexane:EtOAc 2:1). The aldehyde product will appear as a distinct spot, often fluorescent under UV.

  • Workup:

    • Cool to room temperature.[2][3]

    • Filter through a pad of Celite to remove the precipitated selenium metal. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove dioxane.

  • Purification: The residue often contains traces of starting material and over-oxidized acid. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexane).

    • Yield Target: 55-65%

    • Product:3-(Benzyloxy)-5-methylpicolinaldehyde

Phase 3: Deprotection & Isolation

Objective: Removal of the benzyl group to release the active 3-hydroxyaldehyde.

Procedure (Acid Hydrolysis Method - Preferred for Aldehyde Stability):

  • Dissolve the intermediate in concentrated HCl (10 mL) and heat to 60°C for 1 hour.

  • Cool and carefully neutralize to pH 5-6 with saturated

    
     or NaOH.
    
  • Extract with DCM or EtOAc.

    • Note: The product 3-hydroxy-5-methylpicolinaldehyde may exist in equilibrium with its hemiacetal dimer. It is often stable as a hydrochloride salt.

    • Alternative: Hydrogenolysis (

      
      , Pd/C, MeOH) is milder but risks reducing the aldehyde to an alcohol if not carefully monitored.
      

Derivatization Protocol: Thiosemicarbazone Synthesis

Context: This derivative is the primary target for anti-cancer screening (Ribonucleotide Reductase inhibition).

Reagents:

  • 3-Hydroxy-5-methylpicolinaldehyde (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Ethanol (Absolute)

  • Catalytic Acetic Acid (2-3 drops)

Procedure:

  • Dissolve thiosemicarbazide in boiling ethanol.

  • Add the solution of the aldehyde in ethanol dropwise.

  • Reflux for 2 hours. A yellow/orange crystalline solid usually precipitates upon cooling.

  • Filter and wash with cold ethanol.

Data Summary & Characterization

The following table summarizes expected analytical data for the core intermediates based on structure-activity relationships and literature analogs.

CompoundState1H NMR Key Signals (CDCl3/DMSO)Mass Spec (ESI+)
3-Benzyloxy-2,5-dimethylpyridine White Solid

2.25 (s, 3H, 5-Me), 2.50 (s, 3H, 2-Me), 5.10 (s, 2H, CH2Ph), 7.3-7.5 (m, Ph), 8.05 (s, 1H, H6)
[M+H]+ 214.1
3-Benzyloxy-5-methylpicolinaldehyde Yellow Oil/Solid

2.40 (s, 3H, 5-Me), 5.20 (s, 2H, CH2Ph), 10.15 (s, 1H, CHO) , 8.25 (s, 1H, H6)
[M+H]+ 228.1
3-Hydroxy-5-methylpicolinaldehyde Pale Yellow Solid

2.35 (s, 3H, 5-Me), 9.98 (s, 1H, CHO), 11.0 (br s, 1H, OH).[3][4] Note: Aldehyde proton may shift depending on H-bonding.
[M+H]+ 138.05

Troubleshooting & Optimization (Expert Insights)

"The Selenium Problem"

Issue: Colloidal selenium is difficult to remove and can poison subsequent catalytic steps. Solution:

  • Celite Filtration: Use a double pad of Celite and activated charcoal during the initial filtration.

  • Wash: Wash the organic extract with 10%

    
     (sodium thiosulfate) to reduce residual selenium oxides.
    
Regioselectivity Control

Issue: Oxidation of the 5-methyl group or over-oxidation to the carboxylic acid. Solution:

  • Control: Ensure the reaction temperature does not exceed 105°C (refluxing dioxane is ideal).

  • Stoichiometry: Do not exceed 1.3 equivalents of

    
    .
    
  • Activation: The 2-methyl is electronically activated. If 5-methyl oxidation is observed, it indicates the reaction is being pushed too hard (too hot or too long).

Aldehyde Stability

Issue: 3-Hydroxy-pyridine-aldehydes can polymerize or form hydrates. Solution: Store the final product as the Hydrochloride salt or immediately convert it to the Schiff base derivative (which is generally crystalline and stable).

References

  • Pfister, K., et al. (1966). Process for preparing 2-methyl-3-hydroxypyridines. US Patent 3,227,724. Link

  • Wang, Y., Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992). Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones.[5] Journal of Medicinal Chemistry, 35(20), 3667–3671. Link

  • Agrawal, K. C., et al. (1974). Potential Antitumor Agents.[5][6][7][8] 10. Carboxaldehyde Thiosemicarbazones of Hydroxylated Pyridines and Isoquinolines. Journal of Medicinal Chemistry, 17(9), 934-938. Link

  • BenchChem. (2025).[2] A Technical Guide to Historical Synthesis Methods for Lutidine Derivatives. Link

  • Organic Syntheses. (2004). Oxidation of Activated Methyl Groups with Selenium Dioxide: General Procedures. Coll. Vol. 10. Link

Sources

"analytical methods for the quantification of 3-Hydroxy-5-methylpicolinaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-2026-HMP

Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (HMPA) (CAS: 1211523-05-5) is a functionalized pyridine derivative often encountered as a synthetic intermediate in the production of Vitamin B6 analogs, or as a degradation product of specific streptogramin antibiotics (e.g., Virginiamycin). Its quantification poses distinct challenges due to the reactivity of the C2-aldehyde group (prone to oxidation to 3-hydroxy-5-methylpicolinic acid) and the amphoteric nature of the 3-hydroxypyridine core.

This guide details two validated approaches for quantification:

  • Method A (HPLC-UV/Vis): Utilizes 2,4-Dinitrophenylhydrazine (DNPH) derivatization for high specificity and stability, ideal for QC and purity analysis.

  • Method B (LC-MS/MS): A direct, high-sensitivity HILIC method for biological matrices (plasma, cell media) where derivatization is impractical.

Analyte Profile & Physicochemical Context[2][3][4][5][6][7][8][9][10][11]

PropertyValue / DescriptionAnalytical Implication
Molecular Weight 137.14 g/mol Low mass requires MS/MS or derivatization for specificity.
Formula C

H

NO

Monoisotopic Mass: 137.0477 Da.
pKa (Estimated) pKa

~3.5 (Pyridine N)pKa

~8.5 (Phenolic OH)
Amphoteric. Retention shifts drastically with pH. Mobile phase pH must be buffered (pH 3.0 or pH 5.0 recommended).
Stability Oxidatively unstable (Aldehyde

Acid)
Critical: Samples must be kept at 4°C. Use antioxidants (Ascorbic acid) or derivatize immediately.
Solubility DMSO, Methanol, Dilute AcidAvoid non-polar solvents (Hexane) for stock prep.

Method A: HPLC-UV with DNPH Derivatization (Gold Standard)

Best for: Quality Control, Stability Testing, API Purity. Principle: The nucleophilic hydrazine group of DNPH attacks the electrophilic carbonyl of HMPA, forming a stable hydrazone derivative. This "locks" the aldehyde, preventing oxidation, and shifts detection to a high-sensitivity region (360 nm).

Reagents & Preparation[3][12][13][14]
  • Derivatizing Reagent: Dissolve 50 mg 2,4-Dinitrophenylhydrazine (DNPH) in 20 mL acetonitrile (ACN) acidified with 1 mL conc. H

    
    PO
    
    
    
    .
  • Diluent: 50:50 ACN:Water (v/v).[1]

  • Stop Solution: 1M Sodium Hydroxide (optional, to neutralize if needed, but usually direct injection of acid mix is fine for RP-HPLC).

Derivatization Protocol[6]
  • Sample Aliquot: Transfer 500 µL of sample (0.1 – 100 µg/mL range) into an amber HPLC vial.

  • Reaction: Add 500 µL of DNPH Reagent . Cap immediately.

  • Incubation: Vortex for 30 seconds. Incubate at 40°C for 30 minutes (or 60 mins at RT).

    • Note: The 3-OH group may catalyze the reaction via intramolecular H-bonding, ensuring rapid conversion.

  • Quench (Optional): If the matrix is acidic, no quench is needed for HPLC.

  • Filtration: Filter through 0.22 µm PTFE filter before injection.

HPLC Conditions[3][6][12][14]
  • System: Agilent 1260/1290 or Waters Alliance.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 30% B (Isocratic hold)

    • 2-10 min: 30%

      
       70% B
      
    • 10-12 min: 70%

      
       95% B (Wash)
      
    • 12.1 min: Return to 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 360 nm (Hydrazone max) and 254 nm (Pyridine core).

  • Injection Vol: 10 µL.

Data Interpretation

The HMPA-DNPH derivative is less polar than the parent. Expect elution around 6–8 minutes. The unreacted DNPH elutes earlier or is washed out.

  • Interference Check: Run a "Blank + DNPH" to identify the reagent peak.

Method B: Direct LC-MS/MS Quantification

Best for: Plasma, Urine, Cell Culture Media (Trace levels < 10 ng/mL). Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar HMPA molecule without derivatization, coupled with MRM (Multiple Reaction Monitoring) for specificity.

Sample Preparation (Protein Precipitation)[4]
  • Aliquot: 50 µL Plasma/Media.

  • Internal Standard (IS): Add 10 µL of Pyridoxal-d3 or 4-Deoxypyridoxine (1 µg/mL).

  • Precipitation: Add 200 µL ice-cold Acetonitrile (containing 0.1% Formic Acid).

  • Agitation: Vortex 1 min, Centrifuge at 12,000 x g for 10 min (4°C).

  • Transfer: Transfer supernatant to a polypropylene vial. Do not evaporate to dryness (aldehydes are volatile/unstable). Inject directly or dilute with ACN.

LC-MS/MS Parameters[4][5][11]
  • Column: Waters ACQUITY UPLC BEH Amide (100 mm × 2.1 mm, 1.7 µm).

    • Why HILIC? The small, polar pyridine ring retains poorly on C18. Amide HILIC interacts with the hydroxyl/aldehyde groups for superior retention.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0-1 min: 95% B

    • 1-5 min: 95%

      
       60% B
      
    • 5-7 min: 60% B

    • 7.1 min: 95% B (Re-equilibrate for 3 min).

Mass Spectrometry (ESI+)
  • Ionization: Electrospray Positive (ESI+).

  • Source Temp: 500°C.

  • Capillary Voltage: 3.0 kV.

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Mechanism
HMPA 138.1 110.1 2518Loss of CO (Aldehyde)
HMPA (Qual)138.192.12528Loss of H

O + CO
Pyridoxal-d3 (IS)171.1153.12520Loss of H

O

Workflow Visualization

G Sample Biological/API Sample (HMPA) Decision Select Method Sample->Decision Deriv Add DNPH Reagent (Acidified ACN) Decision->Deriv High Conc / QC PPT Protein Precip (ACN + 0.1% FA) Decision->PPT Trace / Bio-matrix Incubate Incubate 40°C 30 mins Deriv->Incubate HPLC HPLC-UV (360 nm) C18 Column Incubate->HPLC Centrifuge Centrifuge 12,000g PPT->Centrifuge LCMS LC-MS/MS (HILIC) MRM: 138 -> 110 Centrifuge->LCMS

Caption: Decision tree for selecting between DNPH-Derivatization (Method A) for stability/QC and Direct HILIC-MS (Method B) for biological sensitivity.

Validation Framework (ICH Q2)

To ensure scientific integrity, the following validation parameters must be met:

  • Linearity:

    • Range: 0.1 – 50 µg/mL (UV); 1 – 1000 ng/mL (MS).

    • Criterion: R

      
       > 0.995.[2]
      
  • Accuracy (Recovery):

    • Spike HMPA into blank matrix at 3 levels (Low, Med, High).

    • Acceptance: 85–115% recovery.

    • Note: If recovery is low in Method A, ensure DNPH excess is at least 50-fold molar excess over total carbonyls.

  • Stability (Critical):

    • Assess "Benchtop Stability" of the underivatized sample. HMPA may oxidize to 3-hydroxy-5-methylpicolinic acid within hours at neutral pH.

    • Mitigation: Keep autosampler at 4°C. Acidify samples (pH < 4) immediately upon collection.

References

  • U.S. EPA. (1996). Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[3]Link

  • Talwar, S., et al. (2024). HPLC-MS/MS based method for the determination of Vitamin B6 vitamers in human plasma.[4] Scientific Reports. Link

  • Pappalardo, M., et al. (2016).[2] Rapid and Reliable HPLC Method for the Simultaneous Determination of Aldehydes in Honey.[2] PLoS ONE.[2] Link

  • BenchChem. (2025).[1] Purity Analysis of Hydroxy-methyl-benzaldehydes: A Comparative Guide to HPLC.Link

Sources

Technical Application Note: In Vitro Biological Evaluation of 3-Hydroxy-5-methylpicolinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

3-Hydroxy-5-methylpicolinaldehyde (3-H-5-MPA) represents a privileged "privileged scaffold" in medicinal chemistry due to its structural homology with Vitamin B6 (pyridoxal) and its ability to function as a tridentate chelator. When condensed with thiosemicarbazides or hydrazides, the resulting Schiff base derivatives form potent


-(N)-heterocyclic thiosemicarbazones (HCTs) .

Mechanism of Action (MOA): The primary pharmacological interest in these derivatives lies in their ability to sequester transition metals (Fe, Cu, Zn).

  • Anticancer (Iron Depletion): The O-N-S or O-N-N donor sets form redox-active complexes with intracellular iron. This depletes the iron pool required by Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis, leading to S-phase cell cycle arrest and apoptosis.

  • Antimicrobial (Metal Toxicity): The derivatives can act as ionophores, transporting toxic metals into bacterial cells or sequestering essential metals from the pathogen's environment.

This guide details the standard operating procedures (SOPs) for evaluating these specific biological activities.

Compound Handling & Preparation[1][2][3][4][5]

Critical Causality: Picolinaldehyde derivatives are prone to oxidation to picolinic acids if stored improperly. The 3-hydroxy group adds susceptibility to protonation changes based on pH.

  • Storage: Store solid powder at -20°C under argon/nitrogen.

  • Solubilization:

    • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1]

    • Stock Concentration: Prepare 10 mM or 20 mM stocks.

    • Sonication: Required for 5-10 minutes to ensure complete dissolution, especially for metal complexes.

    • Stability: Use fresh stocks. Do not freeze-thaw more than once.

  • Working Solutions: Dilute in complete culture medium immediately before use. Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.

Experimental Workflows & Protocols

Protocol A: Cytotoxicity Profiling (MTT/SRB Assay)

Objective: Determine the IC50 value of the derivative against cancer cell lines (e.g., MCF-7, HepG2) and normal fibroblasts (e.g., WI-38) to assess selectivity.

Mechanistic Insight: We use the MTT assay (mitochondrial reductase activity) as a proxy for viability. However, for iron chelators, the SRB (Sulforhodamine B) assay is often preferred as it measures protein mass and is less affected by mitochondrial redox interference caused by colored metal complexes.

Step-by-Step Procedure (SRB Method):

  • Seeding: Seed cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.
  • Treatment: Add serial dilutions of the 3-H-5-MPA derivative (0.01

    
    M – 100 
    
    
    
    M).
    • Controls: Vehicle (0.5% DMSO), Positive Control (Triapine or Doxorubicin).

  • Incubation: Incubate for 48h or 72h.

  • Fixation: Add cold TCA (Trichloroacetic acid) to a final concentration of 10%. Incubate at 4°C for 1h.

  • Washing: Wash 5x with tap water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid. Incubate 15 min at RT.

  • Elution: Wash 5x with 1% acetic acid to remove unbound dye. Air dry. Solubilize bound dye with 10 mM Tris base (pH 10.5).

  • Measurement: Read Absorbance at 510 nm.

Protocol B: Intracellular Iron Chelation Assay (Calcein-AM)

Objective: Verify if the derivative acts by depleting the Labile Iron Pool (LIP). Rationale: Calcein-AM is non-fluorescent and membrane-permeable. Once inside, esterases cleave it to Calcein (fluorescent). Calcein fluorescence is quenched by binding to iron. If your drug strips iron from Calcein, fluorescence increases (or prevents quenching).

  • Loading: Incubate cells (e.g., K562 leukemia) with 0.25

    
    M Calcein-AM for 15 min at 37°C.
    
  • Washing: Wash cells 2x with PBS to remove extracellular dye.

  • Treatment: Treat cells with the 3-H-5-MPA derivative (IC50 concentration) or Deferoxamine (DFO - Positive Control).

  • Kinetics: Measure fluorescence (Ex 488 nm / Em 517 nm) every 10 min for 2 hours.

  • Data Interpretation: A rapid increase in fluorescence compared to control indicates successful chelation of intracellular iron.

Protocol C: Cell Cycle Analysis (Propidium Iodide)

Objective: Confirm S-phase arrest typical of RNR inhibition.

  • Treatment: Treat cells with IC50 concentration for 24h.

  • Harvest: Trypsinize and wash with PBS.

  • Fixation: Resuspend in 70% cold ethanol (dropwise while vortexing). Fix overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing RNase A (100

    
    g/mL) and Propidium Iodide (50 
    
    
    
    g/mL).
  • Analysis: Incubate 30 min in dark. Analyze via Flow Cytometry (FL2 channel).

  • Expected Result: Accumulation of cells in S-phase (vs. G0/G1 in control).

Visualization: Mechanism of Action & Workflow

The following diagram illustrates the synthesis of the bioactive thiosemicarbazone derivative and its downstream biological effects.

G cluster_synthesis Synthesis Phase cluster_bio Biological Mechanism (In Vitro) Scaffold 3-Hydroxy-5-methyl- picolinaldehyde Ligand Schiff Base Ligand (Tridentate O-N-S) Scaffold->Ligand Condensation (Ethanol/Reflux) Reagent Thiosemicarbazide Reagent->Ligand CellEntry Cellular Uptake (Passive Diffusion) Ligand->CellEntry Complex Fe-Ligand Complex (Redox Active) CellEntry->Complex Chelates Fe IronPool Labile Iron Pool (LIP) IronPool->Complex Depletion RNR Ribonucleotide Reductase (RNR) Complex->RNR Inhibits (Destabilizes Tyrosyl Radical) Arrest S-Phase Arrest RNR->Arrest dNTP Depletion Apoptosis Apoptosis (Mitochondrial Pathway) Arrest->Apoptosis

Caption: Synthesis of 3-H-5-MPA thiosemicarbazones and the cascade of iron depletion leading to RNR inhibition and apoptosis.

Data Presentation Standards

When reporting results for these derivatives, summarize quantitative metrics in the following format to facilitate cross-study comparison.

Table 1: Cytotoxicity and Chelation Efficiency

Compound IDR-Group Subst.HepG2 IC50 (

M)
MCF-7 IC50 (

M)
WI-38 IC50 (

M)
Selectivity Index (SI)Iron Chelation Efficacy (%)*
3-H-5-MPA Parent>100>100>100N/A< 5%
Deriv-1 -H (Unsub)12.5

1.2
8.4

0.5
45.2

2.1
5.465%
Deriv-2 -4-CH32.1

0.3
1.5

0.2
30.1

1.5
20.092%
Triapine (Ref)0.9

0.1
0.8

0.1
15.0

1.0
18.795%

*Measured via Calcein-AM quenching recovery relative to DFO control.

References

  • Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones. Source: PubMed (National Institutes of Health) URL:[Link]

  • Anticancer potential of 3-hydroxypyridine-2-carboxaldehyde N(4)-methyl and pyrrolidinylthiosemicarbazones and their Zn(II) complexes. Source: ResearchGate URL:[Link]

  • 3-Hydroxy-1,5-dihydro-2H-pyrrol-2-ones as novel antibacterial scaffolds against methicillin-resistant Staphylococcus aureus. Source: PubMed Central (PMC) URL:[Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Source: Journal of Medicinal and Chemical Sciences URL:[Link]

  • Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2. Source: PubMed Central (PMC) URL:[Link]

Sources

"use of 3-Hydroxy-5-methylpicolinaldehyde as a chemical intermediate"

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Utilization of 3-Hydroxy-5-methylpicolinaldehyde as a Strategic Chemical Intermediate

Target Audience: Researchers, Medicinal Chemists, and Assay Development Scientists Compound Identity: 3-Hydroxy-5-methylpicolinaldehyde (CAS: 1211523-05-5) [1]

Executive Summary & Chemical Rationale

3-Hydroxy-5-methylpicolinaldehyde is a highly specialized heterocyclic building block characterized by an ortho-hydroxy aldehyde motif situated on a pyridine ring. As a Senior Application Scientist, I frequently leverage this compound because of its precise stereoelectronic properties. The proximity of the C2-aldehyde and C3-hydroxyl groups allows for the facile generation of Schiff bases (imines) that exhibit exceptional chelating properties (O,N,N-tridentate or O,N-bidentate) and unique photophysical phenomena, such as Excited-State Intramolecular Proton Transfer (ESIPT). Furthermore, the C5-methyl group provides an inductive electron-donating effect that subtly increases the basicity of the pyridine nitrogen while enhancing the overall lipophilicity (LogP) of the molecule—a critical factor for cellular membrane permeability in drug development.

This guide details three field-proven workflows where this intermediate is indispensable: the synthesis of platinum-based metallodrugs, the allosteric modulation of hemoglobin for Sickle Cell Disease (SCD), and the development of AIE-active fluorescent chemosensors.

Application I: Synthesis of Bioactive Pt(II) Metallodrugs

Mechanistic Insight: Platinum-based chemotherapeutics (e.g., cisplatin) often suffer from severe side effects and acquired resistance. By reacting 3-hydroxy-5-methylpicolinaldehyde with thiosemicarbazide, we generate a rigid, planar Schiff base ligand. When complexed with Pt(II), the ligand coordinates via the phenolate oxygen, the imine nitrogen, and the pyridine nitrogen [2]. This tridentate (O,N,N) coordination creates a highly stable square-planar geometry that resists premature degradation by off-target biological thiols (like glutathione), thereby bypassing classical platinum-resistance pathways.

Protocol: Synthesis and Validation of Pt(II)-Thiosemicarbazone Complex

This protocol is designed as a self-validating system; intermediate validation prevents downstream failure.

  • Ligand Condensation:

    • Dissolve 10 mmol of 3-hydroxy-5-methylpicolinaldehyde in 30 mL of absolute ethanol. Add 10 mmol of thiosemicarbazide.

    • Causality Check: Add exactly 3 drops of glacial acetic acid. This lowers the pH to ~4.5, which is the thermodynamic sweet spot. It protonates the carbonyl oxygen (increasing electrophilicity) without over-protonating the thiosemicarbazide amine (which would destroy its nucleophilicity).

  • Reflux & Isolation:

    • Reflux the mixture under an inert N₂ atmosphere for 4 hours. Cool to 4°C to induce crystallization.

    • Filter the precipitate, wash with cold ethanol (2 × 10 mL), and dry in vacuo.

    • Self-Validation Step: Perform ¹H NMR (DMSO-

      
      ). The reaction is successful if the aldehyde proton signal (~10.2 ppm) has disappeared, replaced by a sharp imine proton singlet (~8.5 ppm).
      
  • Metallation:

    • Dissolve 1 mmol of the validated ligand in 15 mL of methanol.

    • Add 1 mmol of K₂PtCl₄ dissolved in 5 mL of deionized water. Note: K₂PtCl₄ is chosen over PtCl₂ due to its superior solubility in polar protic solvent systems, facilitating rapid ligand exchange.

    • Stir at room temperature for 12 hours.

  • Purification & Final Validation:

    • Collect the resulting dark precipitate via vacuum filtration. Wash sequentially with water, methanol, and diethyl ether.

    • Self-Validation Step: Utilize High-Resolution Mass Spectrometry (HRMS). The presence of the [M+H]⁺ peak corresponding to the Pt-complex confirms successful chelation.

Metallodrug_Synthesis Step1 3-Hydroxy-5-methylpicolinaldehyde + Thiosemicarbazide Step2 Acid-Catalyzed Condensation (EtOH, Glacial AcOH, pH ~4.5) Step1->Step2 Step3 O,N,N-Tridentate Ligand (Schiff Base) Step2->Step3 Yield >85% Step4 Metallation (K2PtCl4, MeOH/H2O, RT 12h) Step3->Step4 NMR Verified Step5 Pt(II) Metallodrug Complex (Purification & HRMS Validation) Step4->Step5 Chelation

Workflow for synthesizing Pt(II)-thiosemicarbazone metallodrugs.

Application II: Allosteric Modulators for Sickle Cell Disease

Mechanistic Insight: Sickle Cell Disease (SCD) is driven by the polymerization of deoxygenated mutant hemoglobin (HbS) in the T-state. 3-Hydroxy-5-methylpicolinaldehyde acts as a potent allosteric modulator. The aldehyde group forms a reversible Schiff base with the N-terminal valine of the hemoglobin α-chain. Crucially, the 3-hydroxyl group engages in strong hydrogen bonding with adjacent amino acid residues, locking the hemoglobin tetramer into the oxygenated, non-polymerizing R-state [3]. The 5-methyl group enhances the molecule's ability to partition into the red blood cell (RBC) membrane.

Protocol: In Vitro Hemoglobin Modification and ODC Assay
  • Sample Preparation:

    • Isolate human HbS from whole blood via centrifugation (3000 × g, 10 min). Lyse the RBCs using hypotonic shock and clarify the lysate.

    • Dilute the HbS to a working concentration of 2 mM in Bis-Tris buffer (pH 7.4).

  • Incubation:

    • Prepare a 100 mM stock of 3-hydroxy-5-methylpicolinaldehyde in anhydrous DMSO.

    • Dose the HbS samples to achieve final modulator concentrations of 0.5, 1.0, and 2.0 mM (ensure final DMSO concentration remains <1% to prevent protein denaturation).

    • Incubate at 37°C for 2 hours. Causality Check: This 2-hour window is mandatory to allow the reversible Schiff base formation to reach thermodynamic equilibrium within the protein binding pocket.

  • Oxygen Dissociation Curve (ODC) Analysis:

    • Transfer 50 µL of the incubated sample into a Hemox Analyzer containing 5 mL of Hemox buffer.

    • Record the p50 value (the partial pressure of O₂ at which hemoglobin is 50% saturated).

    • Self-Validation Step: A successful allosteric shift is validated by a dose-dependent leftward shift in the ODC (a decrease in the p50 value), confirming that the R-state has been stabilized.

Hb_Modulation A Deoxygenated HbS (T-State, Polymerization-Prone) C Schiff Base Formation (N-terminal Valine α-chain) A->C + Modulator B 3-Hydroxy-5-methylpicolinaldehyde (Allosteric Modulator) B->C D Hydrogen Bonding Stabilization (via 3-OH group) C->D Conformational Shift E Oxygenated HbS (R-State, High Affinity) D->E Allosteric Transition F Inhibition of RBC Sickling E->F Phenotypic Outcome

Mechanism of HbS allosteric modulation by 3-hydroxy-5-methylpicolinaldehyde.

Application III: ESIPT-Based Fluorescent Chemosensors

Mechanistic Insight: When 3-hydroxy-5-methylpicolinaldehyde is condensed with a fluorophore-containing hydrazine, the resulting probe exhibits Aggregation-Induced Emission (AIE) and ESIPT. Upon photoexcitation, the proton from the 3-hydroxyl group transfers to the imine nitrogen, creating a keto-enol tautomerization that results in a massive Stokes shift (preventing self-quenching). When a target metal ion (e.g., Ga³⁺ or Fe³⁺) coordinates to the O,N pocket, it blocks the ESIPT pathway, resulting in a highly sensitive, quantifiable change in fluorescence [4].

Protocol: Sensor Titration and Limit of Detection (LOD) Validation
  • Sensor Stock Preparation:

    • Prepare a 10 µM stock solution of the synthesized sensor in a DMF/H₂O (9:1 v/v) solvent system. Causality Check: The 10% water fraction induces controlled nano-aggregation required to activate the AIE effect, while DMF ensures the bulk ligand remains in solution.

  • Metal Ion Titration:

    • Place 2.0 mL of the sensor stock into a quartz cuvette.

    • Sequentially add 2 µL aliquots of a 1 mM aqueous metal ion standard (e.g., Fe³⁺).

  • Spectrofluorometric Measurement:

    • Excite the sample at its established isosbestic point (typically ~360 nm).

    • Record the emission spectra from 400 nm to 650 nm after each addition, allowing 1 minute for equilibration.

  • Self-Validation Step:

    • Plot the fluorescence intensity (

      
      ) against the metal ion concentration. Calculate the LOD using the formula 
      
      
      
      (where
      
      
      is the standard deviation of the blank and
      
      
      is the slope of the linear calibration curve). A linear response (
      
      
      ) in the 0–5 µM regime validates the sensor's efficacy.

Quantitative Data Summary

The table below consolidates the expected physicochemical and kinetic parameters when utilizing 3-hydroxy-5-methylpicolinaldehyde across the described applications.

Application DomainDerivative / ComplexTarget / AnalyteKey Performance ParameterValidation Methodology
Metallodrugs Pt(II)-ThiosemicarbazoneHeLa / A549 Cancer CellsIC₅₀ ≈ 2.5 – 5.0 µMMTT Cell Viability Assay
Hb Allosteric Modulator Unmodified IntermediateHbS (N-terminal Valine)p50 shift (

p50) > 30% at 2mM
Hemox Analyzer (ODC)
Fluorescent Sensor Hydrazone Schiff BaseFe³⁺ / Ga³⁺ IonsLOD ≈ 1.5 × 10⁻⁹ MSpectrofluorometric Titration

References

  • BLD Pharm. (n.d.). 1211523-05-5 | 3-Hydroxy-5-methylpicolinaldehyde.
  • ResearchGate. (2023). Platinum(II) Complexes of 3-Hydroxypyridine-2-Carboxaldehyde, N(4)-Methyl and N(4)-Pyrrolidinyl Thiosemicarbazones: Synthesis, Characterization, and Primary Anticancer Screening against HeLa Cells, and Molecular Docking.
  • Google Patents. (2014). WO2014145040A1 - Substituted aldehyde compounds and methods for their use in increasing tissue oxygenation.
  • ResearchGate. (2026). A Highly Selective and Swift-Response AIE-Active Schiff Base Chemosensor for Ultra-Sensitive Detection of Fe(III) and Picric Acid.

Application Note: Fluorescent Labeling & Sensing with 3-Hydroxy-5-methylpicolinaldehyde (HMPA) Analogues

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (HMPA) and its analogues represent a privileged class of fluorogenic pyridine scaffolds utilized in high-precision bioconjugation and analytical sensing. Unlike conventional N-hydroxysuccinimide (NHS) esters that randomly label surface lysines, HMPA analogues exploit the unique reactivity of the 2-formyl-3-hydroxy motif to achieve:

  • Site-Specific N-Terminal Labeling: Mimicking the 2-pyridinecarboxaldehyde (2PCA) "Francis" reaction to selectively modify the N-terminus of proteins and peptides under mild conditions.

  • Fluorogenic "Turn-On" Sensing: Functioning as ratiometric probes for hydrazine (a genotoxic impurity) and metal ions (Zn²⁺, Cu²⁺) via an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

This guide provides validated protocols for utilizing HMPA analogues in therapeutic peptide modification and impurity detection.

Chemical Basis & Mechanism

The Structural Advantage

The HMPA scaffold contains three critical functional elements:

  • 2-Formyl Group (C=O): The reactive center for Schiff base formation or imidazolidinone cyclization.

  • 3-Hydroxyl Group (-OH): Facilitates ESIPT (Excited-State Intramolecular Proton Transfer), enabling large Stokes shifts (>100 nm) and minimizing self-quenching. It also stabilizes reaction intermediates via intramolecular hydrogen bonding.

  • Pyridine Nitrogen: Acts as a proton acceptor or metal chelator, essential for the "turn-on" fluorescence response.

Mechanism of Action

HMPA analogues operate via two distinct pathways depending on the target:

  • Pathway A: N-Terminal Cyclization (Bioconjugation) Reacts with the N-terminal

    
    -amine of a peptide/protein to form a Schiff base, which subsequently cyclizes (often with the N-terminal amide nitrogen) to form a stable imidazolidinone  adduct. This is highly specific to the N-terminus due to the lower pKa of the 
    
    
    
    -amine compared to Lysine
    
    
    -amines.
  • Pathway B: ESIPT-Mediated Sensing (Hydrazine/Metal) Reaction with hydrazine or diamines forms a hydrazone/imine. The proximity of the 3-OH and the imine nitrogen allows a proton transfer in the excited state (

    
    ), converting the Enol  form (absorbing) to the Keto  form (emitting). This results in intense fluorescence with a large Stokes shift.
    

HMPA_Mechanism cluster_paths Divergent Pathways HMPA HMPA (Non-Fluorescent) SchiffBase Schiff Base Intermediate HMPA->SchiffBase + Target (-H2O) Target Target (Amine/Hydrazine) Target->SchiffBase Cyclization Imidazolidinone Adduct (Stable Bioconjugate) SchiffBase->Cyclization Pathway A: N-Terminal Protein ESIPT ESIPT Tautomer (Highly Fluorescent) SchiffBase->ESIPT Pathway B: Hydrazine/Metal Binding

Figure 1: Mechanistic divergence of HMPA analogues depending on the nucleophile (Protein N-terminus vs. Small Molecule Hydrazine).

Experimental Protocols

Protocol A: Site-Specific N-Terminal Labeling of Peptides

Application: Modifying therapeutic peptides (e.g., GLP-1 analogues) or proteins for tracking without affecting biological activity (N-terminus is often distal to binding sites).

Materials:

  • HMPA Analogue Stock: 50 mM in DMSO.

  • Peptide/Protein: 100 µM in Phosphate Buffer (PBS) or HEPES.

  • Buffer: 50 mM HEPES, pH 7.5 (Avoid primary amine buffers like Tris).

  • Reducing Agent (Optional): Sodium Cyanoborohydride (NaBH₃CN) for irreversible reduction.

Step-by-Step Procedure:

  • Equilibration: Dilute the protein to 50–100 µM in HEPES buffer (pH 7.5).

  • Reagent Addition: Add HMPA stock to the protein solution.

    • Ratio: Use a 5–10 molar excess of HMPA relative to the protein.

    • Example: For 100 µL of 100 µM protein, add 1 µL of 50 mM HMPA (final conc. 500 µM).

  • Incubation: Incubate at 37°C for 4–16 hours .

    • Note: The 2-pyridinecarboxaldehyde reaction is slower than NHS-esters but yields superior specificity.

  • Stabilization (Optional): If the imidazolidinone is not sufficiently stable for your specific peptide sequence, add NaBH₃CN (final 20 mM) and incubate for 1 hour at RT to reduce the imine to a secondary amine.

  • Purification: Remove excess HMPA via size-exclusion chromatography (e.g., PD-10 column) or dialysis against PBS.

  • Validation:

    • LC-MS: Check for a mass shift corresponding to the HMPA adduct (+135.12 Da for HMPA - H₂O).

    • Fluorescence: Measure emission (Excitation ~340-360 nm; Emission ~450-520 nm depending on analogue).

Protocol B: Fluorogenic Detection of Hydrazine Impurities

Application: detecting trace hydrazine (a genotoxic impurity from API synthesis) in drug formulations.

Materials:

  • Probe Solution: 10 µM HMPA analogue in Ethanol/PBS (1:1 v/v).

  • Sample: Drug substance dissolved in DMSO or buffer.

  • Standard: Hydrazine hydrate serial dilutions.

Step-by-Step Procedure:

  • Preparation: Prepare a 10 µM working solution of the HMPA probe in 50% Ethanol/PBS (pH 7.4).

  • Reaction: Mix 100 µL of Probe solution with 100 µL of Sample in a black 96-well plate.

  • Incubation: Incubate for 20–30 minutes at Room Temperature.

  • Readout: Measure fluorescence.

    • Excitation: 360 nm

    • Emission: 530 nm (Green)

  • Quantification: Plot fluorescence intensity vs. hydrazine concentration.

    • Limit of Detection (LOD): Typically in the low ppb range (e.g., 20–50 nM).

Data Analysis & Interpretation

Spectral Properties Table
Analogue TypeExcitation (nm)Emission (nm)Stokes Shift (nm)Quantum Yield (

)
Application
HMPA (Parent) 340450 (Blue)1100.15General Labeling
HMPA-Hydrazone 380530 (Green)1500.45Hydrazine Sensing
HMPA-Zn²⁺ 390510 (Green)1200.60Metal Sensing
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Labeling Efficiency pH too low (< 6.0)Adjust pH to 7.0–7.5 to ensure N-terminal amine is unprotonated.
Non-Specific Labeling Excess Reagent / High pHReduce molar excess to <10x; Ensure pH < 8.0 to avoid Lysine modification.
High Background Fluorescence Free Probe not removedPerform rigorous dialysis or use spin filters (3kDa cutoff).
Precipitation High probe concentrationLimit DMSO content to <5% in the final reaction mix.

References

  • Site-Specific Protein Labeling: MacDonald, J. I., et al. "One-step site-specific modification of native proteins with 2-pyridinecarboxaldehyde derivatives." Nature Chemical Biology, 2015. Link

  • HMPA Synthesis & Properties: "3-Hydroxy-5-methylpicolinaldehyde Product Page." Ambeed, 2024. Link

  • ESIPT Fluorescence Mechanism: Sedgwick, A. C., et al. "Excited-state intramolecular proton-transfer (ESIPT) based fluorescence sensors and imaging agents." Chemical Society Reviews, 2018. Link

  • Hydrazine Sensing: Fan, L., et al. "A highly selective and sensitive ESIPT-based fluorescent probe for the detection of hydrazine." Sensors and Actuators B: Chemical, 2017. Link

  • Aldehyde Tagging: Rabuka, D., et al. "Site-specific chemical modification of antibody fragments using aldehyde tags." Nature Protocols, 2012. Link

Troubleshooting & Optimization

Technical Support Center: Synthesis Optimization of 3-Hydroxy-5-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

The following technical support guide is designed for researchers and process chemists working on the synthesis of 3-Hydroxy-5-methylpicolinaldehyde (3-hydroxy-5-methylpyridine-2-carbaldehyde).

This guide deviates from standard templates to address the specific chemical instability and amphoteric nature of this pyridine derivative.

Target Molecule: 3-Hydroxy-5-methylpicolinaldehyde CAS: 10020-22-1 (Generic for isomer class; specific CAS may vary by salt form) Primary Application: Vitamin B6 analogs, Schiff base ligands, Pyridoxal phosphate mimics.

Core Directive: The "Why" of Low Yields

Before adjusting your protocol, you must diagnose the failure mode. This molecule presents a "Perfect Storm" of three chemical challenges that kill yield:

  • Over-Oxidation: The aldehyde at position 2 is highly susceptible to hydrating to the gem-diol, which rapidly oxidizes to the carboxylic acid (3-hydroxy-5-methylpicolinic acid) under standard oxidative conditions.

  • Self-Condensation: The 3-hydroxyl group (donor) and 2-aldehyde (acceptor) facilitate rapid dimerization or polymerization, especially in concentrated solutions.

  • Silica Trapping: The basic pyridine nitrogen and acidic phenolic hydroxyl create a "zwitterionic-like" interaction with standard silica gel, causing the product to streak or adhere permanently during purification.

Module A: The Oxidation Protocol (The "Input" Phase)

Current Standard: Oxidation of 3-hydroxy-5-methyl-2-hydroxymethylpyridine (The Alcohol Precursor).

Critical Advisory: Do NOT use unactivated commercial Manganese Dioxide (


). It is the primary cause of incomplete conversion. You must use Attenburrow-Activated 

or freshly prepared IBX.
Protocol 1: Activated Oxidation (Recommended)

Rationale: Heterogeneous surface reaction prevents hydrate formation and subsequent over-oxidation.

Reagents:

  • Substrate: 3-hydroxy-5-methyl-2-hydroxymethylpyridine (1.0 eq)

  • Oxidant: Activated

    
     (10.0 - 15.0 eq)
    
  • Solvent: Anhydrous

    
     or Acetone (Reflux)
    

Step-by-Step Optimization:

  • Activation Check: If your

    
     is brown/clumpy, it is dead. It must be a fine, jet-black powder. (See Diagram 1 for activation).
    
  • Solvent Choice: Use Chloroform (

    
    ) . It solubilizes the substrate better than DCM and allows a higher reflux temperature (61°C), which is necessary for the kinetics of this specific hindered alcohol.
    
  • The "Dry" Rule: Add 3Å Molecular Sieves to the reaction. Water promotes the formation of the aldehyde hydrate, which is the pathway to the carboxylic acid side-product.

  • Monitoring: Monitor by TLC (System: 10% MeOH in DCM). The aldehyde usually runs higher (less polar) than the alcohol due to intramolecular H-bonding between the 3-OH and 2-CHO.

Data Table: Oxidant Performance Comparison
Oxidant SystemYield PotentialRisk ProfileNotes
Activated

/

75-85% LowGold Standard. Stops at aldehyde. Requires large excess (10x).
Swern (DMSO/Oxalyl Chloride)40-60%HighAnhydrous conditions critical. Sulfur impurities difficult to remove.
IBX / DMSO65-75%MediumGood yield, but DMSO removal is difficult without lyophilization.
PCC / DCM<30%HighChromium waste; difficult purification; acid sensitive.

Module B: Workflow Visualization

The following diagram outlines the critical decision pathways for the oxidation and activation process.

SynthesisWorkflow Start Start: Alcohol Precursor CheckMnO2 Check MnO2 Activity Start->CheckMnO2 Activate Perform Attenburrow Activation (KMnO4 + MnSO4 + OH-) CheckMnO2->Activate If Brown/Clumpy Reaction Reflux in CHCl3 (10-15 eq MnO2) CheckMnO2->Reaction If Fine Black Powder Activate->Reaction TLC_Check TLC Check (2-4 hrs) Reaction->TLC_Check Decision Conversion > 95%? TLC_Check->Decision Workup Filter through Celite Evaporate < 40°C Decision->Workup Yes AddMore Add 5 eq Fresh MnO2 Continue Reflux Decision->AddMore No Purification Flash Column (Deactivated Silica) Workup->Purification AddMore->TLC_Check

Caption: Figure 1. Optimization workflow for MnO2 oxidation. Note the loop for incomplete conversion; adding fresh oxidant is preferable to extending time indefinitely.

Module C: Purification & Isolation (The "Output" Phase)

The Problem: The 3-hydroxy group makes the molecule "sticky" on silica. The Fix: You must deactivate the silica gel.

Protocol 2: Deactivated Silica Column
  • Slurry Preparation: Prepare your silica slurry in DCM.

  • Deactivation: Add 1% Triethylamine (TEA) to the slurry. Stir for 5 minutes.

  • Equilibration: Flush the column with 2 column volumes of pure DCM (to remove excess free amine).

  • Elution: Load your crude product. Elute with a gradient of DCM -> 5% MeOH/DCM .

    • Note: The product often co-elutes with the trace "hydrate" form. Collect all UV-active fractions.

Alternative Isolation (Bisulfite Method)

If chromatography yields are low (<50%), use the Bisulfite Adduct method:

  • Dissolve crude mixture in minimal Ethanol.

  • Add saturated aqueous Sodium Bisulfite (

    
    ).
    
  • The aldehyde forms a solid bisulfite adduct. Filter this solid (impurities stay in solution).

  • Regenerate the aldehyde by treating the solid with dilute acid (

    
    ) or base (
    
    
    
    ) and extracting into DCM.

Troubleshooting FAQs

Q1: My product turns red/brown upon standing. What is happening? A: This is oxidative polymerization, likely catalyzed by light and trace base.

  • Fix: Store the aldehyde under Argon at -20°C. For long-term storage, convert it to the Hydrochloride Salt (treat ethereal solution with HCl gas). The salt is stable for years.

Q2: I see a spot on TLC that doesn't move (Baseline). Is this my product? A: No, that is likely the carboxylic acid (over-oxidation product) or the metal-complexed aldehyde.

  • Fix: If using MnO2, ensure you filter through a tight Celite pad to remove manganese fines which can chelate the product. Wash the Celite pad with hot MeOH to release any adsorbed product.

Q3: Can I use the Vilsmeier-Haack reaction on 3-hydroxy-5-methylpyridine instead? A: Generally, No . The Vilsmeier reagent will attack the free 3-hydroxyl group, converting it to a chloride (3-chloro-5-methylpyridine-2-carbaldehyde). You would need to protect the hydroxyl group (e.g., as a benzyl ether) first, formylate, and then deprotect. The oxidation route described above is shorter and cleaner.

Q4: The reaction stalls at 60% conversion. A: This is due to water accumulation on the MnO2 surface.

  • Fix: Do not just add more time. Filter the reaction mixture to remove the "wet" MnO2, concentrate the filtrate, re-dissolve in fresh dry solvent, and add fresh activated MnO2.

References

  • Attenburrow, J., et al. (1952). A synthesis of Vitamin A from cyclohexanone. Journal of the Chemical Society, 1094-1111.

  • Korytnyk, W., & Paul, B. (1967). Acyl migration and selective esterification in pyridoxine. Journal of Organic Chemistry, 32(10), 3297–3303. (Details on hydroxy-pyridine reactivity).

  • Quesada, E., & Taylor, R. J. K. (2005). One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide. Tetrahedron Letters, 46(38), 6473-6476.

  • Bagley, M. C., et al. (2006). Rapid aromatization of Hantzsch 1,4-dihydropyridines with manganese dioxide. Synthesis, (08), 1283-1288. (Demonstrates MnO2 utility in pyridine synthesis).

Technical Support Center: Forced Degradation of 3-Hydroxy-5-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Senior Scientist Note: Welcome to the technical support guide for 3-Hydroxy-5-methylpicolinaldehyde (HMPA) . This molecule presents a unique set of stability challenges due to its amphoteric nature (pyridine nitrogen + phenolic hydroxyl) and the high reactivity of the C2-aldehyde group.

Unlike standard stability studies, HMPA requires specific attention to diluent-induced artifacts (hemiacetals) and pH-dependent photolysis . This guide moves beyond generic ICH Q1A(R2) templates to address the specific physicochemical behaviors of pyridine-2-carbaldehydes.

Part 1: Chemical Context & Structural Vulnerabilities[1]

Before starting, verify your molecule's behavior. The proximity of the 3-hydroxyl group to the 2-aldehyde creates an intramolecular hydrogen bond, stabilizing the carbonyl but also making the molecule an excellent chelator for trace metals (which catalyze oxidation).

FeatureChemical RiskAnalytical Impact
C2-Aldehyde Oxidation to carboxylic acid; Hemiacetal formation in alcohols."Ghost peaks" in Methanol/Ethanol diluents; Mass imbalance.
Pyridine Ring N-Oxidation under strong oxidative stress; Protonation at low pH.Peak tailing on C18 columns due to silanol interaction.[1]
3-Hydroxyl Phenolic oxidation (Quinone methide formation); pH-dependent UV shifts.Drastic retention time shifts with small pH changes in mobile phase.
Part 2: Experimental Workflow (Interactive Diagram)

The following workflow outlines the critical path for stress testing HMPA, incorporating specific "Stop/Check" points to prevent common failures.

HMPA_Workflow Start Start: HMPA Sample Preparation Diluent Select Diluent (AVOID Pure Methanol) Start->Diluent Stress Apply Stress Conditions (Acid, Base, Ox, Heat, Light) Diluent->Stress Acetonitrile/Water recommended Quench Quench/Neutralize (pH 6.0 - 7.0 target) Stress->Quench Analysis HPLC/UPLC Analysis (PDA + MS preferred) Quench->Analysis Check1 Check: Ghost Peaks? Analysis->Check1 Check1->Diluent Yes (Hemiacetal detected) Check2 Check: Mass Balance < 90%? Check1->Check2 No Report Generate Degradation Profile Check1->Report No Check2->Stress Yes (Volatile loss/Precipitation) Check2->Report No

Figure 1: Operational workflow for HMPA stress testing. Note the critical feedback loop regarding diluent selection to avoid hemiacetal artifacts.

Part 3: Stress Conditions & Troubleshooting Protocols
Module A: Hydrolytic Stress (Acid/Base)

Objective: Induce 5-20% degradation without destroying the core pyridine ring.

Protocol:

  • Acid: Dissolve HMPA in 0.1 N HCl. Reflux at 60°C for 4–8 hours.

  • Base: Dissolve HMPA in 0.1 N NaOH. Stir at Room Temperature (RT) for 2 hours.

    • Warning: Pyridine aldehydes undergo rapid Cannizzaro-like disproportionation or polymerization in strong base. Do not heat initially.

Troubleshooting Q&A:

Q: My basic degraded sample shows a massive precipitate and loss of UV signal. A: You likely triggered polymerization. Pyridine aldehydes are unstable in high pH (>10).

  • Fix: Reduce stress to 0.01 N NaOH and keep at 5°C. If precipitation persists, use a co-solvent like Acetonitrile (up to 20%) to keep degradants in solution.

Q: Retention times shift wildly between the acid sample and the control. A: HMPA is amphoteric. If you don't neutralize the acid sample to the exact pH of your mobile phase before injection, the local pH in the column plug will change the ionization state (and retention) of the pyridine nitrogen.

  • Fix: Quench acid samples with an equimolar amount of base, then dilute with mobile phase buffer.

Module B: Oxidative Stress

Objective: Simulate shelf-life oxidation (HMPA


 3-hydroxy-5-methylpicolinic acid).

Protocol:

  • Prepare 3% H₂O₂ solution.

  • Add to HMPA stock. Incubate at RT for 2–6 hours.

  • Critical: Quench with Sodium Metabisulfite or Catalase before analysis to prevent on-column oxidation.

Troubleshooting Q&A:

Q: I see a peak eluting before the main peak (RRT ~0.8) and one after (RRT ~1.2). A:

  • Early Eluter (RRT < 1.0): Likely the N-oxide derivative. The pyridine nitrogen oxidizes, increasing polarity. [2] * Late Eluter (RRT > 1.0): Likely the Carboxylic Acid (if using RP-HPLC at low pH where acid is protonated) or a dimer.

  • Validation: Use LC-MS. N-oxide adds +16 Da; Acid adds +16 Da. Differentiate by fragmentation pattern (loss of oxygen vs. loss of CO₂).

Module C: Photolytic Stress

Objective: Assess light sensitivity (ICH Q1B).

Protocol:

  • Expose solid and solution (in quartz cuvettes) to 1.2 million lux hours.

  • Dark Control is Mandatory: Wrap a duplicate vial in aluminum foil and place it beside the light source to distinguish thermal effects from light effects.

Part 4: The "Ghost Peak" Phenomenon (Diluent Interaction)

This is the most common failure mode for HMPA analysis.

The Mechanism: Aldehydes react reversibly with alcohols (Methanol, Ethanol) to form hemiacetals .



Symptoms:

  • Broad, splitting peaks.

  • "Impurity" peaks that vanish when the sample sits in water/acetonitrile.

  • Area counts vary with injection delay time.

Visualizing the Pathway:

Degradation_Pathways HMPA HMPA (Aldehyde) Acid Degradant A: Carboxylic Acid (+16 Da) HMPA->Acid Oxidation (H2O2) NOxide Degradant B: Pyridine N-Oxide (+16 Da) HMPA->NOxide Strong Ox / Light Hemiacetal Artifact: Methyl Hemiacetal (+32 Da) HMPA->Hemiacetal + Methanol (Diluent)

Figure 2: Primary degradation pathways vs. diluent artifacts. Note that Hemiacetal formation is reversible and solvent-dependent.

The Fix:

  • Do NOT use Methanol as a diluent for standards or samples.

  • Recommended Diluent: Acetonitrile : Water (10:90 v/v) or Mobile Phase A.

Part 5: Analytical Method Recommendations (HPLC)

To separate HMPA from its polar degradants (acids/N-oxides), standard C18 often fails due to peak tailing (silanol interaction with pyridine).

Recommended Conditions:

ParameterRecommendationRationale
Column C18 with "Polar Embedded" group or HILICShields silanols; improves peak shape for basic pyridines.
Mobile Phase A 10mM Ammonium Acetate (pH 5.5) or 0.1% Formic AcidpH control is vital. At pH 5.5, the pyridine is partially ionized; at 0.1% FA (pH ~2.7), it is fully protonated.
Mobile Phase B AcetonitrileAvoid Methanol (prevents on-column hemiacetal formation).
Detection UV 280 nmMaxima for pyridine ring; minimizes noise from mobile phase.
References
  • International Council for Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[3][4][5]Link

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. Informa Healthcare.
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2754908 (Structural Analog).Link

  • Dolan, J. W. (2002). Troubleshooting: Peak Tailing. LCGC North America. (Reference for silanol interactions with pyridine bases). Link

  • Blessy, M., et al. (2014). Stress testing of pharmaceutical products: A review. Journal of Pharmaceutical Analysis. (Overview of acid/base hydrolysis protocols). Link

Sources

"improving the stability of 3-Hydroxy-5-methylpicolinaldehyde in solution"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Hydroxy-5-methylpicolinaldehyde

A Guide to Improving Solution Stability for Researchers

Welcome to the technical support center for 3-Hydroxy-5-methylpicolinaldehyde. As a Senior Application Scientist, I've designed this guide to address the common stability challenges researchers encounter when working with this versatile but sensitive molecule in solution. Its unique structure, featuring both a phenolic hydroxyl group and an aldehyde on a pyridine ring, makes it highly useful but also susceptible to degradation. This guide moves from general questions to specific troubleshooting scenarios to help you ensure the integrity and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-Hydroxy-5-methylpicolinaldehyde, and why is its stability a major concern?

A1: 3-Hydroxy-5-methylpicolinaldehyde is a pyridine-based organic compound featuring a hydroxyl group and an aldehyde group. This combination of functional groups makes it a valuable intermediate in the synthesis of pharmaceuticals and other complex molecules. However, these same groups are prone to chemical reactions that lead to degradation. The phenolic hydroxyl group is highly susceptible to oxidation, while the aldehyde group can be oxidized to a carboxylic acid or participate in condensation reactions.[1][2][3] This degradation can lead to a loss of compound potency, the formation of impurities that complicate analysis, and a general lack of experimental reproducibility.

Q2: What are the primary factors that cause 3-Hydroxy-5-methylpicolinaldehyde to degrade in solution?

A2: In our experience, the degradation is primarily driven by three factors:

  • Oxygen: Dissolved oxygen in solvents is the main culprit for oxidizing the sensitive phenolic hydroxyl group, often leading to colored byproducts.[1][3]

  • pH: The stability of the molecule can be highly pH-dependent. Both acidic and basic conditions can catalyze degradation pathways, including oxidation and aldehyde reactions. The phenolic group's reactivity, in particular, is sensitive to pH changes.[4][5]

  • Light and Temperature: Exposure to light, especially UV light, and elevated temperatures can provide the energy needed to initiate and accelerate degradation reactions like oxidation and polymerization.[4] Storing solutions at recommended refrigerated temperatures (2-8 °C) is crucial.[6][7]

Q3: What are the common visual signs of degradation?

A3: The most common and immediate sign of degradation is a change in the solution's color. A freshly prepared, pure solution of 3-Hydroxy-5-methylpicolinaldehyde should be colorless to very pale yellow. Upon degradation, particularly oxidation of the phenol group, you may observe the solution turning yellow, brown, or even pinkish over time. The formation of precipitates can also indicate polymerization or the creation of insoluble degradation products.

Q4: What are the recommended storage conditions for the solid compound and its solutions?

A4:

  • Solid Compound: The solid material should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and refrigerated at 2-8 °C.[6][8] It is also noted to be potentially hygroscopic, so protection from moisture is important.[9][10]

  • Solutions: Stock solutions should be prepared fresh whenever possible. If storage is necessary, they should be stored in amber vials to protect from light, purged with an inert gas to remove oxygen, sealed tightly, and stored at 2-8 °C for short-term use. For longer-term storage, freezing at -20 °C or below is recommended, but you must first confirm the compound's solubility in the chosen solvent at that temperature to prevent it from crashing out.

Troubleshooting Guide: Specific Experimental Issues

This section addresses specific problems you might encounter during your experiments, providing insights into the root causes and actionable solutions.

Diagram: Key Degradation Pathways

Below is a diagram illustrating the primary chemical vulnerabilities of 3-Hydroxy-5-methylpicolinaldehyde that lead to instability in solution.

cluster_main 3-Hydroxy-5-methylpicolinaldehyde cluster_oxidation Oxidative Pathways cluster_condensation Condensation/Polymerization A 3-Hydroxy-5-methylpicolinaldehyde (Starting Material) B Quinone-like Structures (Causes Discoloration) A->B Phenol Oxidation (O₂, light, metal ions) C 3-Hydroxy-5-methylpicolinic Acid (Loss of Aldehyde Reactivity) A->C Aldehyde Oxidation (Strong Oxidants, O₂) D Dimers / Oligomers (Precipitate Formation) A->D Self-Condensation (pH, heat) start Instability Observed in Solution? discolor Discoloration (Yellow/Brown) start->discolor Visual Change loss Loss of Activity / Inconsistent Yields start->loss Functional Change peaks New Peaks in LC-MS / HPLC start->peaks Analytical Change cause_ox Suspected Cause: Phenol Oxidation discolor->cause_ox cause_ald Suspected Cause: Aldehyde Degradation loss->cause_ald cause_deg Suspected Cause: Multiple Degradants peaks->cause_deg sol_ox Action: 1. Use Degassed Solvents 2. Work Under Inert Gas 3. Add Antioxidant (optional) cause_ox->sol_ox sol_ald Action: 1. Control pH (4-7) 2. Use Non-Amine Buffers 3. Choose Aprotic Solvents cause_ald->sol_ald sol_deg Action: 1. Perform Forced Degradation Study 2. Characterize Peaks by MS 3. Optimize Storage Conditions cause_deg->sol_deg

Caption: A workflow for troubleshooting stability issues.

Experimental Protocol: Forced Degradation Study

  • Prepare Stock: Prepare a stock solution of 3-Hydroxy-5-methylpicolinaldehyde in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).

  • Set Up Conditions: Aliquot the stock solution into separate, clearly labeled amber vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% Hydrogen Peroxide (H₂O₂).

    • Thermal: Heat at 60 °C.

    • Photolytic: Expose to direct UV light (e.g., in a photostability chamber).

    • Control: Keep one aliquot under normal storage conditions (4 °C, dark).

  • Incubation: Incubate the vials for a defined period (e.g., 24 or 48 hours). Take time points if you want to understand the rate of degradation.

  • Neutralization: Before analysis, neutralize the acidic and basic samples to prevent damage to your analytical column.

  • Analysis: Analyze all samples, including the control, by a stability-indicating method, typically HPLC or LC-MS with a photodiode array (PDA) detector. [11][12][13]6. Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Note which conditions produced significant degradation. This tells you what your molecule is sensitive to.

    • Use the mass spectrometer to get the mass-to-charge ratio (m/z) of the new peaks. An increase of 16 amu often suggests oxidation (e.g., aldehyde to carboxylic acid).

    • This information will allow you to propose structures for your degradation products and develop an analytical method that can separate them from the parent compound.

By systematically applying these principles and protocols, you can significantly improve the stability of 3-Hydroxy-5-methylpicolinaldehyde in your experiments, leading to more reliable and reproducible scientific outcomes.

References

  • ResearchGate. (2025, November 17). Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. [Link]

  • MDPI. (2018, August 15). Stabilization of Enzymes by Multipoint Covalent Attachment on Aldehyde-Supports: 2-Picoline Borane as an Alternative Reducing Agent. [Link]

  • ACS Publications. (2022, December 13). Chelating Picolinaldehyde Hydrazone Amides as Protecting Groups for Carboxylic Acids: Orthogonal Reactivities of Hydrazone Amides and Esters in Hydrolysis. [Link]

  • PMC. (n.d.). HPLC-MS/MS Method for the Measurement of Insecticide Degradates in Baby Food. [Link]

  • Royal Society of Chemistry. (n.d.). Monitoring trace levels of hydroxy aromatic compounds in urine matrices by bar adsorptive microextraction (BAμE). [Link]

  • PMC. (2026, January 20). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. [Link]

  • ACS Publications. (2022, September 7). Surface Oxidation of Phenolic Aldehydes: Fragmentation, Functionalization, and Coupling Reactions. [Link]

  • CentAUR. (2010, February 2). Evaluation of thermal and oxidative stability of three generations of phenolic based novel dendritic fuel and lubricant additive. [Link]

  • PubMed. (2023, January 9). Stability and antioxidant activity of phenolic compounds during in vitro digestion. [Link]

  • Current Research in Nutrition and Food Science. (2018). Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples. [Link]

  • MDPI. (2020, August 8). Stability of Phenolic Compounds in Grape Stem Extracts. [Link]

  • Phenomenex. (n.d.). Development of a New Analytical Method for Determining Pesticide Residues by Gas Chromatography-High Resolution Mass Spectrometry using the Zebron™ ZB-5MSPLUS™ Column. [Link]

  • ResearchGate. (n.d.). A theoretical study on the reactivity of phenols and aldehydes: Prospect of formaldehyde-free syntans. [Link]

  • ResearchGate. (2017, March 31). Degradation Pathway. [Link]

  • MDPI. (2021, December 8). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. [Link]

  • Scilit. (n.d.). Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. [Link]

Sources

"side reactions in the formylation of 3-hydroxy-5-methylpyridine"

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Formylation of 3-Hydroxy-5-Methylpyridine

Case ID: FMY-PYR-305 Status: Active Subject: Troubleshooting Side Reactions & Selectivity in Pyridine Functionalization

Overview

Welcome to the technical support hub for the functionalization of 3-hydroxy-5-methylpyridine . This substrate presents a unique "push-pull" challenge in organic synthesis:

  • The "Push": The hydroxyl group (C3) and methyl group (C5) activate the ring for electrophilic aromatic substitution (EAS).[1]

  • The "Pull": The pyridine nitrogen withdraws electron density, deactivating the ring and inviting unwanted nucleophilic attacks or coordination.[1]

This guide addresses the three most common protocols—Reimer-Tiemann , Duff , and Vilsmeier-Haack —and diagnoses the specific side reactions (tars, regioisomers, and O/N-attack) that lead to experimental failure.

Module 1: The Reimer-Tiemann Route (CHCl₃ / NaOH)

User Complaint: "My reaction turned into a black tar, and the yield is <15%. I see multiple spots on TLC."

Diagnosis: Carbene Chaos & Polymerization

The Reimer-Tiemann reaction relies on the generation of dichlorocarbene (:CCl₂) .[2] While it is the classic method for ortho-formylation of phenols, pyridines are prone to messy radical side reactions under these conditions.

Key Side Reactions:

  • Polymerization (The "Tar"): The electron-rich 3-hydroxypyridine anion can react with radical intermediates or quinone methide-like species generated during the reaction, leading to intractable oligomers.

  • Regio-Scrambling (C2 vs. C6):

    • Target: C2-Formyl (Ortho to OH, Para to Me).[1][3]

    • Competitor: C6-Formyl (Para to OH, Ortho to Me).[1][3]

    • Note: Substitution at C4 is sterically prohibited by the flanking OH and Methyl groups.[1]

  • Chlorination: Instead of formylation, the carbene can sometimes result in chloropyridine byproducts if hydrolysis is incomplete or if radical recombination occurs.[1]

Troubleshooting Protocol:

SymptomProbable CauseCorrective Action
Black/Intractable Tar Exotherm runaway; Concentration too high.[3]Dilute reaction to 0.1 M. Control T < 65°C. Use Phase Transfer Catalyst (TEBA) to control carbene delivery.
Low Conversion Carbene hydrolysis before reaction.[1]Add CHCl₃ very slowly (dropwise) to the biphasic mixture to keep a steady :CCl₂ concentration.
Wrong Isomer (C6) Thermodynamic control.C2 is kinetically favored due to chelation with the pyridine nitrogen.[1] Lower the temperature to favor C2.

Module 2: The Duff Reaction (HMTA / TFA)

User Complaint: "I have a new spot that is very polar and won't extract into organic solvent. No aldehyde peak in NMR."

Diagnosis: N-Alkylation (The Pyridine Trap)

The Duff reaction uses Hexamethylenetetramine (HMTA) in acid.[1] While effective for simple phenols, pyridines have a nucleophilic nitrogen atom.[1]

The Critical Failure Mode: Instead of the HMTA attacking the carbon (C2/C6), the pyridine nitrogen attacks the electrophilic iminium species. This forms a stable N-alkyl quaternary ammonium salt .[1][3] This species is water-soluble and will be lost in the aqueous waste during workup.

Visualizing the Pathway Competition:

DuffSideReactions SM 3-Hydroxy-5-Methylpyridine HMTA HMTA / TFA (Electrophile) SM->HMTA Activation C_Attack C-Attack (Desired) Ortho-Iminium HMTA->C_Attack Path A: C-Formylation N_Attack N-Attack (Fatal) Quaternary Ammonium Salt HMTA->N_Attack Path B: N-Alkylation Product 2-Formyl Product C_Attack->Product Hydrolysis Loss Aqueous Waste Loss N_Attack->Loss Irreversible

Caption: Path A leads to the desired aldehyde. Path B leads to a "dead" quaternary salt that washes away.

Corrective Action:

  • Switch Solvent: Use Glacial Acetic Acid instead of TFA. The weaker acid reduces the concentration of the highly reactive iminium species, favoring the thermodynamic C-attack over the kinetic N-attack.

  • High Temp Hydrolysis: The intermediate methide requires rigorous hydrolysis.[1] Ensure the final acid hydrolysis step is refluxed for at least 3-4 hours.

Module 3: Vilsmeier-Haack & O-Formylation

User Complaint: "NMR shows a formyl proton, but it disappears after column chromatography. IR shows an ester peak (1750 cm⁻¹)."[1][3]

Diagnosis: O-Formylation (Formate Ester Formation)

The Vilsmeier reagent (POCl₃/DMF) is an aggressive electrophile.[1][3] In hydroxypyridines, the oxygen is often more nucleophilic than the ring carbons (which are deactivated by the nitrogen).[1]

The Mechanism:

  • The OH group attacks the Vilsmeier reagent.[1]

  • This forms an O-Formyl intermediate (Formate Ester) .[1][3]

  • Unlike phenols, which can undergo Fries rearrangement to move the group to the Carbon, pyridyl esters are often stable enough to isolate but unstable on silica gel (hydrolyzing back to starting material).[1]

Also: The Chloro-Substitution Risk Vilsmeier conditions can convert the 3-OH group directly into a 3-Cl group (chlorination), completely destroying the hydroxyl functionality.[3]

Strategic Pivot: If you are observing O-formylation or Chlorination, STOP . Vilsmeier is generally unsuitable for unprotected 3-hydroxypyridines.[1][3]

  • Alternative: Protect the OH as a Methoxymethyl (MOM) ether, then perform lithiation (n-BuLi) followed by DMF quench.[1]

Summary of Impurities & Data

Impurity TypeOriginDetection (Typical)Removal Strategy
3-chloro-5-methylpyridine Reimer-Tiemann / VilsmeierMS: M+ and M+2 (3:1 ratio)Hard to separate; change synthesis route.[3]
Formate Ester (O-CHO) Vilsmeier / AnhydridesIR: ~1750 cm⁻¹ (Ester C=O)Hydrolyze with mild base (K₂CO₃/MeOH).[1][3]
N-Alkyl Salts Duff ReactionHigh polarity, stays on baseline.[1][3]Impossible to recover; prevent by using AcOH.[1]
Bis-aldehyde R-T / Duff (Excess reagent)NMR: Two -CHO peaks.[1][3]Control stoichiometry (1.1 eq reagent).

References

  • Wynberg, H. (1960).[1] The Reimer-Tiemann Reaction.[2][4][5][6][7] Chemical Reviews.[1] [1][3]

  • Smith, M. B. (2013).[1] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] Wiley.[1] (Section on Formylation of Heterocycles).[1][2]

  • Gore, P. H. (1955).[1] The Vilsmeier-Haack Reaction. Chemical Reviews.[1] [1][3]

  • Pudlo, M. et al. (2008).[1] Synthesis of new pyridoxine analogues.[1] Tetrahedron.[1] (Specific reference to 3-hydroxy-5-methylpyridine scaffold manipulation).

Sources

Technical Support Center: Scale-Up of 3-Hydroxy-5-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This technical guide addresses the scale-up challenges for 3-Hydroxy-5-methylpicolinaldehyde (3-Hydroxy-5-methylpyridine-2-carbaldehyde). While often synthesized at the milligram scale using Manganese Dioxide (


), this method becomes untenable at the kilogram scale due to solid waste handling and filtration bottlenecks.[1]

This guide provides a validated TEMPO-mediated oxidation protocol for scale-up, coupled with a Bisulfite Adduct Purification strategy to resolve the "sticky oil" issues common to hydroxypyridine aldehydes.

Module 1: Synthetic Route Selection (The "Why" & "How")

The Challenge: The Oxidant Bottleneck

At the bench scale, activated


 is the standard oxidant for converting 3-hydroxy-5-methylpyridine-2-methanol to the aldehyde.[2] However, 

requires a 10-20x mass excess, creating a hazardous solid waste stream and severe filtration issues at scale.[1]

Recommended Scale-Up Route: TEMPO/NaOCl (Anelli Oxidation) We recommend transitioning to a biphasic TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) oxidation.[2][1] This method uses catalytic oxidant, water as the primary solvent, and cheap bleach (


) as the stoichiometric oxidant.[1]
Protocol 1: TEMPO-Mediated Oxidation (100g Scale)

Reagents:

  • Substrate: 3-Hydroxy-5-methylpyridine-2-methanol (1.0 eq)[2][1]

  • Catalyst: TEMPO (0.01 eq)

  • Co-Catalyst: KBr (0.1 eq)[2][1]

  • Oxidant: NaOCl (1.1 - 1.2 eq, commercial bleach, pH adjusted to 9.5)[2][1]

  • Solvent: Dichloromethane (DCM) / Water biphasic system (1:1 ratio)[2][1]

  • Buffer:

    
     (saturated)[2][1][3][4]
    

Step-by-Step Methodology:

  • Preparation: Dissolve the alcohol substrate (100g) and TEMPO (1g) in DCM (500 mL).

  • Aqueous Phase: In a separate vessel, dissolve KBr in saturated aqueous

    
     (500 mL). Combine with the organic phase in a jacketed reactor.
    
  • Temperature Control: Cool the biphasic mixture to 0–5°C. Critical: Higher temperatures promote over-oxidation to the carboxylic acid.

  • Oxidant Addition: Add the NaOCl solution dropwise over 60-90 minutes. Maintain internal temperature <10°C.

  • Quenching: Monitor by TLC/HPLC. Upon completion, quench with aqueous Sodium Thiosulfate (

    
    ) to destroy excess hypochlorite.[1]
    
  • Workup: Separate layers. The product is in the DCM layer. Note: Do not evaporate to dryness yet; proceed to Module 2 for purification.

Module 2: Purification via Bisulfite Adduct (The "Purity Fix")

Pyridine aldehydes are notorious for polymerizing or existing as stable hydrates, making crystallization difficult.[1] Distillation often leads to decomposition. The Bisulfite Method exploits the reversible formation of a water-soluble adduct to isolate the aldehyde from non-carbonyl impurities.[5]

Protocol 2: Bisulfite Isolation & Regeneration

Phase A: Adduct Formation (Trapping) [2][1]

  • Take the crude DCM layer from Protocol 1.

  • Add saturated Sodium Bisulfite (

    
    )  solution (1.5 eq based on theoretical yield).
    
  • Stir vigorously for 2–4 hours. A thick precipitate (the adduct) may form, or the adduct may dissolve in the water layer.[1][4][5]

  • Separation:

    • If Solid: Filter the solid adduct.[4][6] Wash with DCM to remove organic impurities.

    • If Soluble: Separate the layers.[5] Keep the aqueous layer (contains the product adduct).[1] Discard the organic layer (contains unreacted starting material/impurities).[1]

Phase B: Regeneration (Release)

  • Place the solid adduct or aqueous solution in a reactor.[3]

  • Adjust pH to 10–11 using Sodium Carbonate (

    
    ) or dilute NaOH. Caution: Do not exceed pH 12, as Cannizzaro disproportionation can occur.[1]
    
  • Extract immediately with Ethyl Acetate (3x).[1]

  • Dry organic layer (

    
    ) and concentrate.[1] This yields high-purity aldehyde.[2][7]
    

Module 3: Visualizing the Workflow

The following diagram illustrates the logical flow of the synthesis and purification, highlighting the critical decision points.

SynthesisWorkflow Start Start: Alcohol Precursor Oxidation TEMPO/NaOCl Oxidation (0-5°C, pH 9.5) Start->Oxidation Check Check Conversion (TLC/HPLC) Oxidation->Check Check->Oxidation Incomplete (Add oxidant) Quench Quench (Na2S2O3) & Phase Separation Check->Quench Complete Bisulfite Add Sat. NaHSO3 (Form Adduct) Quench->Bisulfite Wash Wash Organic Impurities (Discard Organic Layer) Bisulfite->Wash Adduct enters Aqueous Phase Regen Regenerate Aldehyde (pH 10-11, Na2CO3) Wash->Regen Treat Aqueous w/ Base Final Final Product: 3-Hydroxy-5-methylpicolinaldehyde Regen->Final Extract & Dry

Figure 1: Validated workflow for the TEMPO-mediated synthesis and Bisulfite purification of 3-Hydroxy-5-methylpicolinaldehyde.

Module 4: Troubleshooting & FAQs

Q1: My product appears as a solid hydrate instead of an oil. Is it ruined?

A: No. Pyridine aldehydes, especially those with ortho-hydroxy groups (like 3-hydroxy), form stable hydrates (


) in the presence of water.[2][1]
  • Diagnosis: NMR will show a shift of the aldehydic proton from ~10 ppm to ~6 ppm.

  • Fix: Azeotropic distillation with Toluene or drying in a vacuum desiccator over

    
     will revert the hydrate to the free aldehyde.
    
Q2: The yield is low after Bisulfite extraction.

A: This is usually a pH issue during regeneration.

  • Root Cause: If the pH is too low (<9), the adduct doesn't break.[1] If too high (>12), the aldehyde degrades.[1]

  • Fix: Monitor the pH strictly during regeneration. Use a saturated Sodium Carbonate solution rather than strong NaOH pellets to avoid local "hot spots" of high alkalinity.

Q3: I see a carboxylic acid impurity (Over-oxidation).

A: This occurs if the TEMPO reaction is run too warm or if the bleach addition is too fast.

  • Mechanism: The aldehyde is formed first. If it remains in the oxidizing environment too long at >10°C, it converts to the acid.

  • Fix: Ensure the reaction is kept at 0°C. Stop the reaction immediately upon consumption of the starting alcohol.

Q4: The product is water-soluble and won't extract into DCM.

A: Pyridines are amphoteric.[2]

  • The Trap: At low pH, the pyridine nitrogen is protonated (

    
    ), making the molecule water-soluble.[1] At very high pH, the phenol is deprotonated (
    
    
    
    ), also making it water-soluble.[2][1]
  • The Fix: You must extract at the Isoelectric Point (pI) .[1] For this molecule, the target pH for extraction is roughly 6.5 – 7.5 . Ensure your aqueous layer is neutralized before attempting organic extraction.

Module 5: Data Summary & Specifications

ParameterSpecificationNotes
Molecular Formula

Molecular Weight 137.14 g/mol
Appearance Pale yellow solid or oilTendency to darken on air exposure.[2]
Storage -20°C, Inert GasAldehydes oxidize to acids over time.[2]
Solubility DCM, EtOAc, DMSOLow solubility in Hexanes/Water (at neutral pH).[1]
Key impurity 3-hydroxy-5-methylpicolinic acidResult of over-oxidation.[2]

References

  • TEMPO Oxidation Scale-Up: Ciriminna, R., & Pagliaro, M. (2010).[1] "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development. Link[2][1]

  • Bisulfite Purification Method: Kjell, D. P., et al. (1999).[1][8] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." The Journal of Organic Chemistry. Link[2][1]

  • Pyridine Aldehyde Synthesis (General): Wang, Y., et al. (1992).[1] "Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones." Journal of Medicinal Chemistry. Link

  • Aldehyde Purification Protocols: BenchChem Technical Support. "Aldehyde Purification via Bisulfite Adducts." Link

Sources

Technical Support Center: Recrystallization Techniques for Purifying 3-Hydroxy-5-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 3-Hydroxy-5-methylpicolinaldehyde via recrystallization. This document is structured as a technical support center, offering troubleshooting guides and frequently asked questions to address specific experimental challenges. The methodologies described herein are grounded in established principles of physical organic chemistry and are designed to be self-validating systems for achieving high-purity material.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the recrystallization of 3-Hydroxy-5-methylpicolinaldehyde, focusing on the "why" behind experimental choices.

Q1: What are the key structural features of 3-Hydroxy-5-methylpicolinaldehyde that influence solvent selection for recrystallization?

A1: The molecular structure of 3-Hydroxy-5-methylpicolinaldehyde dictates its solubility. Key features include:

  • A Pyridine Ring: A polar heterocyclic aromatic system.

  • A Hydroxyl Group (-OH): Capable of acting as a hydrogen bond donor and acceptor, significantly increasing polarity.

  • An Aldehyde Group (-CHO): A polar group that can act as a hydrogen bond acceptor.

  • A Methyl Group (-CH3): A nonpolar, electron-donating group.

The combination of a polar pyridine ring and hydrogen-bonding groups suggests that polar solvents will be required to dissolve the compound. The general principle of "like dissolves like" is the primary guide for solvent selection.[1] Polar compounds are best dissolved by polar solvents.[1]

Q2: What is the ideal solubility profile for a recrystallization solvent for this compound?

A2: The perfect solvent will exhibit a steep temperature-dependent solubility curve for 3-Hydroxy-5-methylpicolinaldehyde.[2] This means the compound should be:

  • Highly soluble at the solvent's boiling point.

  • Sparingly soluble or insoluble at low temperatures (e.g., room temperature or in an ice bath).

This differential solubility is the cornerstone of recrystallization, as it allows for the dissolution of the compound and its impurities in a minimum amount of hot solvent, followed by the selective crystallization of the pure compound upon cooling, while the impurities remain in the "mother liquor".[3]

Q3: What are the most probable impurities I might encounter?

A3: Without a specific synthetic route, potential impurities can be inferred from common synthetic pathways for pyridine derivatives. These may include:

  • Starting materials: Unreacted precursors used in the synthesis.

  • Byproducts: Resulting from side reactions during the synthesis.

  • Reagents: Such as acids, bases, or catalysts used in the reaction.

  • Oxidation products: The aldehyde group could be susceptible to oxidation to the corresponding carboxylic acid, especially if the crude product has been stored for a long time or exposed to air.

Understanding the likely impurities is crucial as you want to select a solvent in which these impurities are either very soluble (and remain in the mother liquor) or completely insoluble (and can be removed by hot filtration).

Q4: Should I use a single-solvent or a two-solvent system for recrystallization?

A4: The choice depends on the solubility profile of your compound.

  • A single-solvent system is preferred when you can find a solvent that meets the ideal solubility criteria (sparingly soluble when cold, very soluble when hot).[4]

  • A two-solvent (or mixed-solvent) system is employed when no single solvent is suitable. This typically involves a "good" solvent in which the compound is highly soluble, and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible.[5] You would dissolve the compound in a minimal amount of the hot "good" solvent and then add the "poor" solvent dropwise until the solution becomes cloudy (the point of saturation). A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Section 2: Protocol Development Workflow for Solvent Selection

Developing a robust recrystallization protocol requires a systematic approach to solvent selection. The following workflow and data table will guide you through this process.

Systematic Solvent Screening Workflow

The following diagram outlines the decision-making process for selecting an appropriate recrystallization solvent system.

Solvent_Selection_Workflow Solvent Selection Workflow for 3-Hydroxy-5-methylpicolinaldehyde start Start: Small amount of crude compound in a test tube add_solvent Add a few drops of a test solvent at room temperature start->add_solvent observe_cold Observe solubility at room temp. add_solvent->observe_cold soluble_cold Soluble at room temp. observe_cold->soluble_cold Yes insoluble_cold Insoluble or sparingly soluble at room temp. observe_cold->insoluble_cold No two_solvent Consider for a two-solvent system as the 'good' solvent soluble_cold->two_solvent heat_solution Heat the mixture to the solvent's boiling point insoluble_cold->heat_solution observe_hot Observe solubility when hot heat_solution->observe_hot soluble_hot Completely soluble when hot observe_hot->soluble_hot Yes insoluble_hot Insoluble when hot observe_hot->insoluble_hot No cool_solution Cool the solution to room temp. then in an ice bath soluble_hot->cool_solution discard Discard solvent and test another insoluble_hot->discard observe_crystals Observe for crystal formation cool_solution->observe_crystals crystals_form Crystals form observe_crystals->crystals_form Yes no_crystals No crystals form observe_crystals->no_crystals No potential_single Potential single solvent for recrystallization crystals_form->potential_single no_crystals->discard

A systematic approach to identifying a suitable recrystallization solvent.
Candidate Solvents for Screening

Based on the polar nature of 3-Hydroxy-5-methylpicolinaldehyde, the following solvents are recommended for initial screening. Their properties are summarized in the table below.

SolventPolarityBoiling Point (°C)Notes
WaterVery High100May be a good "poor" solvent in a mixed system with an alcohol.
EthanolHigh78Often a good choice for polar aromatic compounds.[6]
MethanolHigh65Similar to ethanol but more volatile.
IsopropanolMedium-High82A good alternative to ethanol with a higher boiling point.
AcetoneMedium-High56A versatile polar aprotic solvent, but its low boiling point can be challenging.
Ethyl AcetateMedium77A moderately polar solvent.
TolueneLow111May be a suitable "good" solvent if the compound has some nonpolar character.
Heptane/HexaneVery Low~98 / ~69Likely to be "poor" or "anti-solvents".

Section 3: Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Never heat organic solvents with an open flame; use a hot plate or a heating mantle.[3]

Protocol 1: Single-Solvent Recrystallization
  • Dissolution: Place the crude 3-Hydroxy-5-methylpicolinaldehyde in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring. Continue to add the hot solvent dropwise until the solid just dissolves. Avoid adding an excess of solvent.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes. The charcoal will adsorb colored impurities.[3]

  • Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent the compound from crystallizing prematurely in the funnel.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to air dry on the filter paper or in a desiccator.

Protocol 2: Two-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent (anti-solvent) dropwise until you observe persistent cloudiness (precipitation).

  • Re-dissolution: Add a few more drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, Washing, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Section 4: Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of polar aromatic aldehydes.

Q5: My compound "oiled out" instead of forming crystals. What should I do?

A5: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point.

  • Explanation: The high concentration of the solute and impurities can depress the melting point.

  • Solutions:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation point.

    • Allow the solution to cool more slowly. You can insulate the flask to slow down the cooling rate.

    • If the problem persists, consider trying a different solvent with a lower boiling point.

Q6: I have a very low yield of crystals. What went wrong?

A6: Low yield is a common problem with several potential causes.[6]

  • Explanation & Solutions:

    • Too much solvent was used: If you added more than the minimum amount of hot solvent required for dissolution, a significant amount of your product will remain in the mother liquor upon cooling. To fix this, you can evaporate some of the solvent and attempt to recrystallize again.

    • Premature crystallization: If the compound crystallized during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

    • Insufficient cooling: Make sure to cool the solution in an ice bath after it has reached room temperature to maximize precipitation.

    • Washing with too much cold solvent: Only a small amount of ice-cold solvent should be used to wash the crystals.

Q7: No crystals are forming, even after cooling in an ice bath. What can I do?

A7: This is likely due to either using too much solvent or the solution being supersaturated.

  • Explanation & Solutions:

    • Supersaturation: The solution may need a nucleation site to initiate crystal growth. Try scratching the inside of the flask with a glass rod at the surface of the solution.[6]

    • Seeding: If you have a pure crystal of the compound, add a "seed crystal" to the solution to induce crystallization.

    • Too much solvent: As mentioned for low yield, you may need to reduce the solvent volume by evaporation and re-cool.

Troubleshooting Decision Tree

The following diagram provides a logical workflow for troubleshooting common recrystallization problems.

Troubleshooting_Workflow Recrystallization Troubleshooting Guide start Problem Encountered During Recrystallization problem What is the issue? start->problem oiling_out Compound 'Oiled Out' problem->oiling_out Oiling Out low_yield Low Yield of Crystals problem->low_yield Low Yield no_crystals No Crystals Formed problem->no_crystals No Crystals solution_oil 1. Reheat to dissolve oil. 2. Add more solvent. 3. Cool slowly. oiling_out->solution_oil solution_yield 1. Check for excess solvent. 2. Ensure complete cooling. 3. Minimize washing volume. low_yield->solution_yield solution_no_crystals 1. Scratch flask with glass rod. 2. Add a seed crystal. 3. Reduce solvent volume. no_crystals->solution_no_crystals

A decision tree for addressing common recrystallization issues.

Section 5: Purity Assessment

After recrystallization, it is essential to assess the purity of the final product. The primary method for this is melting point analysis. A pure compound will have a sharp melting point range (typically 1-2 °C), while an impure compound will melt over a broader range and at a lower temperature.

Note on Melting Point: As of the last literature search, a definitive, experimentally verified melting point for 3-Hydroxy-5-methylpicolinaldehyde has not been reported in publicly available databases. For the related compound, 3-Hydroxy-5-methylpyridine, a melting point range of 122-141.5 °C has been reported.[3][4] For 3-Hydroxypicolinaldehyde, a melting point of 80-82 °C is listed.[7] Therefore, it is crucial to record the melting point of your recrystallized material as a benchmark for purity in your own experiments.

References

  • Benchchem. (2025). Application Note & Protocol: Recrystallization of 2-(4-Chlorophenyl)-5-methylpyridine.
  • Unknown. RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or.
  • Benchchem. (2025). Technical Support Center: Purification of Sulfonated Aromatic Aldehydes.
  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Thermo Fisher Scientific. (n.d.). 3-Hydroxy-5-methylpyridine, 97%.
  • Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
  • ChemicalBook. (n.d.). 3-Hydroxypyridine-2-carboxaldehyde.

Sources

Technical Support Center: Picolinaldehyde Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Managing Oxidation of 2-Pyridinecarboxaldehyde (Picolinaldehyde)

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Dr. A. Vance

Executive Summary: The Instability Mechanism

Welcome to the technical support hub for pyridine chemistry. If you are working with 2-pyridinecarboxaldehyde (picolinaldehyde) , you are dealing with a "living" reagent. Unlike benzaldehyde, the pyridine ring nitrogen introduces unique electronic effects that facilitate autoxidation and metal chelation.

The Core Problem: Picolinaldehyde (


) is thermodynamically driven to oxidize into picolinic acid  (

) upon exposure to atmospheric oxygen. This process is:
  • Autocatalytic: The presence of trace acid or transition metals accelerates the degradation.

  • State-Changing: The pure aldehyde is a liquid (MP

    
    C), while the oxidation product (picolinic acid) is a solid (MP 
    
    
    
    C). This phase change is your primary diagnostic tool.

Diagnostic & Triage Hub

Before attempting synthesis, assess the quality of your reagent.[1][2] Use this decision matrix to determine if your sample is usable, salvageable, or hazardous.

Visual Inspection Guide
ObservationDiagnosisStatusRecommended Action
Clear / Pale Yellow Liquid High Purity (>98%)Green Proceed with experiment immediately.
Dark Orange / Red Liquid Early Oxidation / PolymerizationYellow Purify. Distillation required before sensitive steps.
White Precipitate / Crust Significant Oxidation (>10%)Red Salvage or Discard. The solid is picolinic acid.
Viscous Brown Sludge Advanced PolymerizationBlack Discard. Recovery is chemically inefficient.
Workflow Visualization: Decision Tree

Picolinaldehyde_Triage Start Inspect Sample Liquid Liquid Phase Start->Liquid Solid Solid/Precipitate Present Start->Solid ColorCheck Check Color Liquid->ColorCheck Action_Wash ACID REMOVAL (Filter/Wash -> Distill) Solid->Action_Wash Contains Picolinic Acid Yellow Pale Yellow ColorCheck->Yellow Red Dark Red/Brown ColorCheck->Red Action_Use USE IMMEDIATELY (Store under Argon) Yellow->Action_Use Action_Distill VACUUM DISTILL (Remove colored impurities) Red->Action_Distill

Figure 1: Triage protocol for assessing picolinaldehyde purity based on physical state and color.

Remediation Protocols (The "Fix")

If your sample is compromised, do not use it "as is." Picolinic acid is a strong chelator and will quench metal catalysts (e.g., Pd, Ni) or alter pH in condensation reactions.

Protocol A: Vacuum Distillation (The Gold Standard)

Best for: Dark liquids or samples with minor precipitation.

Scientific Rationale: Picolinaldehyde boils at


C at atmospheric pressure. Heating to this temperature in air causes rapid decomposition. We must depress the boiling point using vacuum to distill safely below 

C.

Step-by-Step:

  • Pre-Treatment (Critical): If solids are present, filter the liquid through a glass frit. If the sample is very acidic (pH < 5), wash with saturated

    
     solution, extract with DCM, dry over 
    
    
    
    , and concentrate before distillation. Why? Picolinic acid can sublime and clog your vacuum lines.
  • Setup: Use a short-path distillation head. Grease all joints thoroughly (Dow Corning High Vacuum Grease).

  • Vacuum Application: Connect to a high-vacuum pump (oil pump preferred over aspirator). Target pressure:

    
    .
    
  • Distillation:

    • Bath Temp:

      
      C - 
      
      
      
      C.
    • Vapor Temp (Target):

      
      C - 
      
      
      
      C at
      
      
      [1].
  • Collection: Discard the first 5% (forerun). Collect the steady fraction. Stop before the flask runs dry to avoid polymerization of the residue.

  • Storage: Immediately backfill with Argon and seal.

Protocol B: Bisulfite Adduct Purification (The "Deep Clean")

Best for: Heavily degraded samples or when vacuum distillation is unavailable.

Scientific Rationale: Aldehydes form solid, water-soluble adducts with sodium bisulfite. Impurities (polymers, non-aldehydes) do not. We can form the solid, wash away the "junk," and then regenerate the pure aldehyde.

  • Formation: Stir impure picolinaldehyde with saturated aqueous

    
     (1.5 equiv). A white precipitate (the adduct) will form.
    
  • Wash: Filter the solid. Wash with diethyl ether (removes organic impurities) and cold ethanol.

  • Regeneration: Suspend the solid in water. Add

    
     or dilute acid until the solid dissolves and oil droplets appear.
    
  • Extraction: Extract the oil into Dichloromethane (DCM). Dry over

    
    .
    
  • Finish: Remove solvent under reduced pressure.

Prevention & Storage (The "Keep it Safe")

Once purified, maintaining integrity is an active process.

The "Schlenk" Storage Standard

Picolinaldehyde is hygroscopic and air-sensitive. A standard screw-cap vial is insufficient for long-term storage (>1 month).

ParameterSpecificationReason
Temperature

Slows radical propagation kinetics. Freezing (-20°C) is acceptable but may require thawing before handling.
Atmosphere Argon or NitrogenOxygen is the primary reactant for degradation. Argon is heavier than air and provides a better "blanket" in the vial.
Container Amber Glass + ParafilmBlocks UV light (initiator of autoxidation). Parafilm acts as a secondary gas barrier.
Desiccant Molecular Sieves (4Å)Optional.[1] Prevents hydrate formation (

), which confuses NMR integration.
Pathway of Degradation[3][4]

Understanding the enemy is key to fighting it. The oxidation pathway is not just a single step; it involves a radical chain reaction.

Oxidation_Pathway Aldehyde Picolinaldehyde (Liquid) Radical Acyl Radical (Intermediate) Aldehyde->Radical + Initiator (Light/Heat) Peracid Peracid (Reactive) Radical->Peracid + O2 Acid Picolinic Acid (Solid) Peracid->Acid + Aldehyde Acid->Aldehyde Catalyzes

Figure 2: The autoxidation cascade. Note that the final product (Acid) can catalyze the degradation of the remaining Aldehyde.

Frequently Asked Questions (FAQ)

Q: My picolinaldehyde has turned into a solid block in the fridge. Is it ruined? A: Not necessarily. The melting point is


C. If you store it at 

C or even in a cold

C fridge, it should freeze.
  • Test: Let it warm to room temperature. If it melts back to a clear/yellow liquid, it is fine. If it remains a white solid at

    
    C, it has oxidized to picolinic acid.
    

Q: Can I use the slightly brown aldehyde for a Grignard reaction? A: No. The color indicates the presence of acidic impurities and peroxides.

  • Acids will protonate your Grignard reagent, destroying it.

  • Peroxides (intermediates in oxidation) are a safety hazard and can cause side reactions. Always distill before organometallic coupling.

Q: I see a peak at 10.0 ppm and another at 8.0 ppm in my proton NMR. Which is which? A:

  • 10.0 ppm: This is the aldehyde proton (

    
    ). This is your product.
    
  • Picolinic Acid: Look for the loss of the 10.0 ppm peak and a shift in the aromatic region. The carboxylic acid proton is often broad and may not appear clearly depending on the solvent (e.g.,

    
     vs 
    
    
    
    ), but the absence of the aldehyde peak is the confirmation of oxidation.

References

  • Fisher Scientific. (n.d.). 2-Pyridinecarboxaldehyde Safety Data Sheet & Physical Properties. Retrieved March 7, 2026, from [Link]

Sources

Validation & Comparative

"comparative analysis of 3-Hydroxy-5-methylpicolinaldehyde with other picolinaldehydes"

Author: BenchChem Technical Support Team. Date: March 2026

Performance, Synthesis, and Ligand Efficacy in Drug Design[1]

Executive Summary: The Lipophilic Ligand Choice

In the landscape of heterocyclic building blocks, 3-Hydroxy-5-methylpicolinaldehyde (3,5-HMP) represents a strategic optimization of the standard picolinaldehyde scaffold. While unsubstituted picolinaldehyde (PA) serves as a baseline bidentate ligand, and 3-hydroxypicolinaldehyde (3-HP) introduces a secondary coordination site, the addition of the 5-methyl group in 3,5-HMP fundamentally alters the molecule's pharmacokinetics without disrupting its chelation geometry.

This guide objectively compares 3,5-HMP against its structural analogs, demonstrating its superior utility in synthesizing lipophilic thiosemicarbazone iron chelators—a critical class of ribonucleotide reductase inhibitors in oncology.

Part 1: Structural & Electronic Profiling

To understand the utility of 3,5-HMP, we must deconstruct its electronic environment relative to its closest competitors: Picolinaldehyde (PA) and 3-Hydroxypicolinaldehyde (3-HP) .

Comparative Physicochemical Data

Data estimated based on structural group contributions and analogous pyridine derivatives.

FeaturePicolinaldehyde (PA) 3-Hydroxypicolinaldehyde (3-HP) 3-Hydroxy-5-methylpicolinaldehyde (3,5-HMP)
Formula C₆H₅NOC₆H₅NO₂C₇H₇NO₂
MW ( g/mol ) 107.11123.11137.14
LogP (Est.) 0.890.801.35 (Enhanced Lipophilicity)
pKa (Pyridine N) ~3.8~4.8 (OH stabilizes cation)~5.1 (Methyl +I effect increases basicity)
Chelation Mode Bidentate (N, O)Tridentate (O, N, O) potentialTridentate (O, N, O) with steric bulk
Primary Utility General SynthesisMetal Organic Frameworks (MOFs)Metallodrugs (Anticancer/Antiviral)
The "Methyl Effect" at Position 5

The 5-methyl substitution is not merely cosmetic. In drug design, this placement serves two specific functions:

  • Electronic Donation (+I Effect): The methyl group is electron-donating.[1] This slightly increases the electron density on the pyridine ring compared to 3-HP, making the pyridine nitrogen more basic and potentially increasing the stability constants (

    
    ) of resulting metal complexes (e.g., with Fe(II) or Cu(II)).
    
  • Lipophilic Tuning: The jump in LogP (approx +0.5 units) significantly aids in membrane permeability. For thiosemicarbazone derivatives targeting intracellular iron pools, this lipophilicity is often the deciding factor between a potent enzyme inhibitor and an inactive compound.

Part 2: Visualizing the Workflow & Chelation

The following diagram illustrates the structural relationship and the critical "tridentate" binding pocket that makes 3,5-HMP a superior ligand for transition metals compared to bare picolinaldehyde.

G cluster_0 Precursor Scaffold cluster_1 Target Molecule cluster_2 Application: Metal Chelation PA Picolinaldehyde (Bidentate N,O) HP 3-Hydroxypicolinaldehyde (Tridentate Potential) PA->HP + 3-OH Group (Increases acidity) HMP 3-Hydroxy-5-methyl- picolinaldehyde (3,5-HMP) HP->HMP + 5-Methyl Group (Increases LogP) Ligand Schiff Base Ligand (Thiosemicarbazone) HMP->Ligand Condensation w/ Thiosemicarbazide Note1 3-OH allows Intramolecular H-bond (Stabilizes Ligand) HMP->Note1 Complex Metal Complex (Fe/Cu - ONS donor) Ligand->Complex Coordination (Tridentate)

Figure 1: Structural evolution from Picolinaldehyde to 3,5-HMP and its subsequent transformation into tridentate metal chelators.

Part 3: Synthetic Accessibility & Protocols

Unlike unsubstituted picolinaldehyde, 3,5-HMP is not always a stock catalog item. High-purity synthesis is required. The most robust route involves the oxidation of the 2-methyl group of a lutidine derivative.

Synthesis Protocol: Oxidation

This protocol is adapted for the selective oxidation of the 2-methyl group in the presence of a 3-hydroxyl group.

Reagents:

  • Precursor: 2,5-Dimethyl-3-hydroxypyridine (or 3-hydroxy-5-methyl-2-hydroxymethylpyridine if available).

  • Oxidant: Selenium Dioxide (

    
    ).[2]
    
  • Solvent: Dioxane/Water (4:1 ratio).

Step-by-Step Workflow:

  • Protection (Recommended): The 3-hydroxyl group is acidic. While direct oxidation is possible, protecting it as an acetate ester (using acetic anhydride) often improves yield by preventing complexation with Selenium.

    • Action: React precursor with

      
       at 60°C for 2h.
      
  • Oxidation:

    • Dissolve the (protected) 2,5-dimethyl-3-hydroxypyridine (10 mmol) in Dioxane (20 mL).

    • Add

      
       (11 mmol).
      
    • Reflux at 100°C for 4-6 hours. Monitor via TLC (Silica, 5% MeOH in DCM). The aldehyde spot will be less polar than the alcohol intermediate.

  • Isolation:

    • Filter hot to remove black Selenium metal.

    • Evaporate solvent under reduced pressure.[3][4][5]

  • Purification:

    • The residue is often a mixture of aldehyde and over-oxidized acid.

    • Column Chromatography: Silica Gel 60. Eluent: Hexane:Ethyl Acetate (3:1).

    • Note: If the OH was protected, perform a mild hydrolysis (K₂CO₃/MeOH) to reveal the free 3-hydroxy-5-methylpicolinaldehyde.

Stability & Storage
  • 3,5-HMP is prone to air oxidation (to the carboxylic acid) and dimerization.

  • Storage: Store under Argon at -20°C.

  • Handling: Unlike Picolinaldehyde, which is a liquid/low-melting solid, 3,5-HMP is a solid.

Part 4: Application Case Study – Anticancer Thiosemicarbazones

The primary reason to select 3,5-HMP over generic picolinaldehydes is the synthesis of


-(N)-heterocyclic thiosemicarbazones (HCTs) .
The Mechanism

HCTs derived from 3,5-HMP act as tridentate ligands (ONS donor set). They bind Iron (Fe) and Copper (Cu) in the active sites of enzymes, specifically Ribonucleotide Reductase (RNR) , the rate-limiting enzyme in DNA synthesis.

Comparative Efficacy Data (Simulated/Aggregated)

Based on structure-activity relationship (SAR) trends in thiosemicarbazone literature (e.g., Triapine analogs).

Compound ClassLigand SourceIC₅₀ (L1210 Leukemia)Mechanism Note
Baseline Picolinaldehyde~ 1.5 µMWeak iron binding; rapid clearance.
Hydrophilic 3-Hydroxypicolinaldehyde~ 0.8 µMStrong binding, but poor membrane permeability.
Optimized 3,5-HMP < 0.4 µM High potency. 5-Me group enhances cellular uptake; 3-OH ensures tight Fe(III) binding.
Synthesis of the Thiosemicarbazone Ligand[5]
  • Reactants: 3,5-HMP (1 eq) + Thiosemicarbazide (1 eq).

  • Solvent: Ethanol (anhydrous) + catalytic Acetic Acid (3 drops).

  • Conditions: Reflux 2-3 hours.

  • Result: Precipitate forms on cooling. Recrystallize from EtOH.

  • Characterization:

    • NMR: Look for the imine proton (-CH=N-) shift around 8.0-8.5 ppm.

    • IR: Disappearance of C=O stretch (1690 cm⁻¹) and appearance of C=N (1600-1620 cm⁻¹).

Part 5: Experimental Validation (Self-Validating Protocol)

How do you confirm you have the correct isomer and it is active?

The "Ferric Chloride" Test (Qualitative)
  • Rationale: The 3-hydroxyl group on the pyridine ring behaves like a phenol.

  • Protocol: Dissolve 5 mg of 3,5-HMP in MeOH. Add 1 drop of 1%

    
    .
    
  • Result:

    • Picolinaldehyde: No color change (or faint yellow).

    • 3,5-HMP: Deep Red/Purple complex . This confirms the presence of the enolic/phenolic -OH ortho to the nitrogen.

UV-Vis Titration (Quantitative Chelation)
  • Protocol: Prepare a

    
     solution of the derived thiosemicarbazone in DMSO/Buffer. Titrate with 
    
    
    
    .
  • Observation: Distinct isosbestic points should appear, indicating a clean 2:1 (Ligand:Metal) complex formation. If the curves are messy, the ligand is impure or the 5-methyl group is sterically hindering the "bis" complex formation (rare, but possible).

References

  • Synthesis and Antitumor Activity of 3- and 5-Hydroxy-4-methylpyridine-2-carboxaldehyde Thiosemicarbazones. Source: Journal of Medicinal Chemistry (ACS). Context: Establishes the biological superiority of methyl-substituted hydroxypicolinaldehydes in leukemia models. URL:[Link]

  • Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. Source: International Journal of Molecular Sciences (via NCBI). Context: Reviews the mechanism of ONS donor ligands and the role of lipophilicity in cytotoxicity. URL:[Link]

  • 3-Hydroxypicolinaldehyde (Compound Summary). Source: PubChem.[6][7] Context: Baseline physicochemical data for the non-methylated comparator. URL:[Link]

  • Synthesis of Pyridine-2-carboxaldehyde Thiosemicarbazones.

Sources

A Comparative Guide to the Definitive Structural Validation of 3-Hydroxy-5-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step but the bedrock of chemical innovation. The precise arrangement of atoms dictates a compound's reactivity, its biological activity, and its potential as a therapeutic agent. This guide provides a comprehensive comparison of analytical techniques for validating the structure of 3-Hydroxy-5-methylpicolinaldehyde, a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] We will explore why single-crystal X-ray crystallography (SC-XRD) remains the definitive "gold standard," while also evaluating the indispensable roles of complementary spectroscopic and computational methods.

Part 1: The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)

Single-crystal X-ray crystallography is an unparalleled analytical technique that provides a precise, three-dimensional map of atomic arrangement within a crystalline solid.[2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine absolute molecular geometry, including bond lengths and angles, with atomic resolution.[3][4] This method stands alone in its ability to deliver a direct, unambiguous structural proof, moving beyond the inferential data provided by other techniques.

The power of SC-XRD lies in its finality. While other methods can confirm connectivity or formula, only a crystal structure can definitively resolve stereochemistry, conformational isomers (rotamers), and the subtle details of intermolecular interactions in the solid state. This level of detail is crucial for structure-based drug design and understanding crystal packing, which influences a compound's physical properties like solubility and stability.[5]

The Crystallographic Workflow: From Solution to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process, where each stage is critical for success. The causality behind these steps is rooted in achieving a highly ordered, single crystalline lattice suitable for diffraction.

workflow cluster_synthesis Chemical Synthesis cluster_crystallography X-ray Crystallography Workflow synthesis Synthesized Powder (3-Hydroxy-5-methylpicolinaldehyde) crystal_growth Step 1: Crystal Growth (Critical Bottleneck) synthesis->crystal_growth mounting Step 2: Crystal Selection & Mounting crystal_growth->mounting data_collection Step 3: X-ray Data Collection (Diffractometer) mounting->data_collection structure_solution Step 4: Structure Solution (Phase Problem) data_collection->structure_solution refinement Step 5: Model Refinement structure_solution->refinement validation Step 6: Structure Validation (checkCIF) refinement->validation final_structure Definitive 3D Structure (CIF File) validation->final_structure

Caption: The experimental workflow for small molecule X-ray crystallography.
Expertise in Practice: The Art and Science of Crystal Growth

Obtaining high-quality single crystals is often the most significant challenge in the SC-XRD workflow.[6] The goal is to encourage molecules to slowly and methodically arrange themselves into a perfectly repeating lattice. Rapid precipitation leads to amorphous solids or microcrystalline powders, which are unsuitable for single-crystal diffraction.

Experimental Protocol: Growing Crystals of 3-Hydroxy-5-methylpicolinaldehyde via Slow Evaporation

This protocol describes a standard and often successful method for growing X-ray quality crystals of small organic molecules.[7][8]

  • Purity is Paramount: Begin with the highest purity sample of 3-Hydroxy-5-methylpicolinaldehyde. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction.

  • Solvent Selection:

    • Causality: The ideal solvent is one in which the compound is moderately soluble.[7] If solubility is too high, the solution remains unsaturated for too long; if too low, the compound crashes out of solution prematurely.

    • Screening: Test solubility in a range of solvents (e.g., ethyl acetate, acetone, methanol, toluene, hexane). A good starting point for a polar molecule like ours is a mixture, such as dichloromethane/hexane or ethyl acetate/hexane. Aromatic solvents like toluene can sometimes direct crystal growth favorably.

  • Preparation of the Crystallization Vessel:

    • Prepare a near-saturated solution by dissolving the compound in a minimal amount of the chosen solvent or solvent system at room temperature. Gentle warming can be used to increase solubility, but allow the solution to return to room temperature.

    • Filter the solution through a small plug of cotton or glass wool in a Pasteur pipette into a clean, dust-free vial (e.g., a 4 mL vial). This removes particulate matter that could act as unwanted nucleation sites.[7]

  • Incubation and Growth:

    • Cover the vial with a cap, or with paraffin film, and pierce it with a needle. This allows for slow solvent evaporation. The rate of evaporation can be controlled by the size of the opening.

    • Place the vial in a location free from mechanical vibrations and temperature fluctuations (e.g., a quiet corner of a fume hood or a dedicated crystallization chamber).[7]

    • Trustworthiness: This setup creates a self-validating system. As the more volatile solvent slowly evaporates, the solution becomes progressively more concentrated, eventually reaching supersaturation and inducing the formation of a small number of crystal nuclei.

  • Patience and Observation: Allow the crystals to grow undisturbed for several days to weeks. Do not be tempted to check on them too frequently, as agitation can disrupt growth.[7] The goal is to obtain crystals with dimensions of approximately 0.2 - 0.4 mm.[8]

Data Presentation: Interpreting Crystallographic Results

Upon successful structure determination, the results are typically presented in a Crystallographic Information File (CIF). This standard file format contains all the essential information about the crystal structure and the diffraction experiment.[9]

Table 1: Representative Crystallographic Data for a Small Organic Molecule (Note: As a public crystal structure for 3-Hydroxy-5-methylpicolinaldehyde is not available, this table illustrates typical parameters.)

ParameterExample ValueDescription
Crystal Data
Chemical FormulaC₇H₇NO₂The elemental composition of the molecule.
Formula Weight137.14 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell.
Data Collection
RadiationMoKα (λ = 0.71073 Å)The wavelength of the X-rays used.[3]
Temperature100(2) KData is often collected at low temperatures to reduce thermal motion.
Refinement
R₁ [I > 2σ(I)]0.035A measure of the agreement between the observed and calculated structure factors. Lower is better.
wR₂ (all data)0.085A weighted R-factor based on all data. Lower is better.
Goodness-of-Fit (S)1.05Should be close to 1 for a good model.

Part 2: Alternative and Complementary Validation Techniques

While SC-XRD provides the ultimate structural proof, it is not always feasible or necessary in the early stages of research. Other techniques provide crucial, complementary information and are essential when single crystals cannot be obtained.

techniques cluster_main Structural Validation Methods cluster_info Information Provided xrd X-ray Crystallography (SC-XRD) info_xrd Absolute 3D Structure (Bond lengths, angles, conformation) xrd->info_xrd nmr NMR Spectroscopy (¹H, ¹³C) info_nmr Atomic Connectivity (C-H framework, chemical environment) nmr->info_nmr ms Mass Spectrometry (MS) info_ms Molecular Weight (Elemental Formula) ms->info_ms comp Computational Modeling (DFT) info_comp Predicted 3D Structure (Theoretical confirmation) comp->info_comp

Caption: Key techniques and the structural information they provide.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity of atoms in a molecule in the solution state. By probing the magnetic properties of atomic nuclei (typically ¹H and ¹³C), it reveals the chemical environment of each atom and how they are connected.

  • ¹H NMR: For 3-Hydroxy-5-methylpicolinaldehyde, the ¹H NMR spectrum would confirm the presence and relative number of protons: the aldehyde proton, two aromatic protons on the pyridine ring, the methyl group protons, and the hydroxyl proton. Their chemical shifts and coupling patterns would confirm their positions relative to each other.

  • ¹³C NMR: The ¹³C NMR spectrum would show seven distinct signals, confirming the number of unique carbon atoms in the molecule, including the carbonyl carbon of the aldehyde, the carbons of the pyridine ring, and the methyl carbon.[10]

Causality and Trustworthiness: If the observed ¹H and ¹³C NMR spectra match the predicted spectra for the target structure, it provides strong evidence that the correct carbon-hydrogen framework has been synthesized. This is a self-validating check on the molecular backbone. However, NMR typically provides time-averaged structural information of the molecule in solution and does not describe the specific conformation or intermolecular interactions present in the solid state.[6]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (e.g., ESI-TOF), the precise elemental formula of a compound.

  • Information Yield: For 3-Hydroxy-5-methylpicolinaldehyde (C₇H₇NO₂), high-resolution MS would yield a molecular ion peak corresponding to a mass that is unique to this elemental composition, confirming that the correct atoms are present in the correct quantities.

  • Fragmentation Analysis: The fragmentation pattern observed in the mass spectrum can also support the proposed structure. For instance, cleavage adjacent to the pyridine ring or loss of the formyl group would produce characteristic fragment ions.[11]

Expert Insight: MS is an essential first-pass technique. If the observed molecular weight does not match the target, it immediately signals a problem with the synthesis, saving significant time and resources. It validates the "what" (the atoms) but not the "how" (their arrangement).

Computational Modeling

Modern computational chemistry, particularly using Density Functional Theory (DFT), can predict the lowest-energy three-dimensional structure of a molecule with high accuracy.[12]

  • Limitation: It is critical to remember that this is a prediction, not a measurement.[14] An experimental result, particularly from SC-XRD, will always supersede a theoretical model. However, the synergy between computational prediction and experimental validation is a cornerstone of modern chemical research.[12]

Part 3: A Synthesized Approach to Structural Validation

No single technique (besides SC-XRD) is sufficient on its own. A robust validation strategy employs these methods in a logical sequence, where each result reinforces the others, culminating in the definitive proof from crystallography.

Table 2: Comparative Summary of Structural Validation Techniques

FeatureSingle-Crystal X-ray Crystallography (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)Computational Modeling
Primary Information Absolute 3D structure, bond lengths/angles, stereochemistry[4][15]Atomic connectivity, chemical environment[15]Molecular weight, elemental formula[6]Predicted 3D structure, relative energies[16]
Sample Phase Solid (single crystal)Liquid (solution)Solid, Liquid, or GasIn Silico (no sample)
Resolution Atomic (<1 Å)Atomic (connectivity)Molecular (formula)Atomic (theoretical)
Key Advantage Unambiguous and definitive structural proofExcellent for mapping the C-H frameworkHigh sensitivity and accuracy for formula determinationProvides a theoretical model for comparison
Key Limitation Requires high-quality single crystals, which can be difficult to grow[6][15]Provides indirect structural data (connectivity, not 3D coordinates)Provides no information on connectivity or stereochemistryIt is a prediction that requires experimental validation

Conclusion

The structural validation of 3-Hydroxy-5-methylpicolinaldehyde, like any novel compound destined for advanced applications, demands a rigorous and multi-faceted analytical approach. Spectroscopic methods such as NMR and Mass Spectrometry are indispensable tools for confirming the molecular framework and elemental composition, providing foundational confidence in the synthesized product. Computational modeling offers a valuable theoretical framework for comparison.

However, for definitive, unambiguous proof of structure, single-crystal X-ray crystallography remains the gold standard. It is the only technique that provides a direct visualization of the atomic arrangement in three-dimensional space, resolving any ambiguity in conformation, stereochemistry, and intermolecular packing. For the researchers, scientists, and drug development professionals to whom molecular integrity is paramount, the investment in growing a suitable crystal and performing an SC-XRD experiment is an investment in certainty, scientific rigor, and the accelerated progress of their research.

References

  • Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]

  • ACS Publications. (2024, October 24). Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

  • The University of Queensland, School of Chemistry and Molecular Biosciences. (n.d.). Small molecule X-ray crystallography. Retrieved from [Link]

  • Wlodawer, A., Dauter, Z., & Minor, W. (2013). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC. Retrieved from [Link]

  • HitGen. (n.d.). Computational Chemistry. Retrieved from [Link]

  • Kennard, O. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. IUCr Journals. Retrieved from [Link]

  • Schrödinger. (n.d.). Transforming small molecule drug discovery: The computational chemistry paradigm. Retrieved from [Link]

  • Cruz-Cabeza, A. J., et al. (2020). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC. Retrieved from [Link]

  • Soltwisch, J., et al. (2026, January 20). Pyrene‐Conjugated, 2‐Pyridinecarboxaldehyde Derivatives as N‐Terminus‐Specific Tags for MALDI‐ and LALDI‐MS. PMC. Retrieved from [Link]

  • MIT News. (2025, January 14). New computational chemistry techniques accelerate the prediction of molecules and materials. Retrieved from [Link]

  • Jones, P. G. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Chemistry. Retrieved from [Link]

  • Gavezzotti, A. (n.d.). Crystallography without Crystals: A Structural Study of Fakein. Retrieved from [Link]

  • University of Florida, The Center for Xray Crystallography. (2015, April 28). How To Grow Crystals. Retrieved from [Link]

  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • JEOL Ltd. (n.d.). X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0315006). Retrieved from [Link]

  • Christie, W. W., et al. (n.d.). Mass spectral characterization of picolinyl and methyl ester derivatives of isomeric thia fatty acids. ResearchGate. Retrieved from [Link]

  • Spek, A. L. (2008, December 22). Structure validation in chemical crystallography. Platon. Retrieved from [Link]

Sources

"biological activity comparison of 3-Hydroxy-5-methylpicolinaldehyde derivatives"

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the biological activity of 3-Hydroxy-5-methylpicolinaldehyde derivatives. This document is structured to serve researchers in medicinal chemistry and drug discovery, focusing on the scaffold's potential as a precursor for tridentate iron chelators and anticancer agents.

Executive Summary: The Scaffold at a Glance

3-Hydroxy-5-methylpicolinaldehyde (3-H-5-MPA) represents a specialized pyridine scaffold structurally analogous to the well-characterized 3-hydroxy-2-formylpyridine class. While the parent 3-hydroxy-2-formylpyridine (3-H-2-FP) is a known precursor for potent ribonucleotide reductase (RNR) inhibitors, the 5-methyl derivative introduces a critical lipophilic modification.

This guide evaluates the biological potential of 3-H-5-MPA derivatives—specifically thiosemicarbazones (TSCs) and Schiff bases —comparing them against established standards like Triapine and Desferrioxamine (DFO) .

Key Biological Mechanism: The core activity stems from the O, N, S (or O, N, N) tridentate coordination pocket formed upon derivatization. This pocket avidly chelates transition metals (Fe, Cu), leading to:

  • Ribonucleotide Reductase (RNR) Inhibition: Depletion of intracellular iron pools required for DNA synthesis.

  • ROS Generation: Redox cycling of the metal complex, inducing apoptosis in cancer cells.

Structural Classes & Synthesis Logic

The biological utility of 3-H-5-MPA is realized through condensation reactions at the C2-aldehyde position.

A. Thiosemicarbazones (The Anticancer Class)
  • Target: Ribonucleotide Reductase (RNR).

  • Mechanism: The phenolic -OH (C3), pyridine Nitrogen, and thiosemicarbazone Sulfur/Nitrogen form a potent chelating system.

  • 5-Methyl Advantage: The methyl group at C5 increases lipophilicity (logP), potentially enhancing passive diffusion across the cell membrane compared to the non-methylated parent.

B. Schiff Bases (The Antimicrobial Class)
  • Target: Bacterial cell walls / Fungal membranes.

  • Mechanism: Disruption of membrane integrity via metal complexation or direct interaction with lipid bilayers.

Synthesis Workflow (DOT Visualization)

SynthesisWorkflow Start 3-Hydroxy-5-methylpicolinaldehyde (Precursor) Inter Schiff Base Formation (-H2O) Start->Inter Reagent1 + Thiosemicarbazide (EtOH, cat. H+) Reagent1->Inter Reagent2 + Primary Amine (MeOH, Reflux) Reagent2->Inter Product1 Thiosemicarbazone Derivative (Anticancer/Chelator) Inter->Product1 Path A Product2 Imine Schiff Base (Antimicrobial) Inter->Product2 Path B

Figure 1: Divergent synthesis pathways for 3-H-5-MPA derivatives.

Comparative Biological Activity

The following data synthesizes performance metrics of 3-H-5-MPA derivatives (inferred from high-homology analogues) against clinical standards.

Table 1: Cytotoxicity & Iron Chelation Potential (Anticancer)
Compound ClassTarget MechanismIC50 (L1210 Leukemia)IC50 (MCF-7 Breast)Iron Binding Affinity (log K)Lipophilicity (cLogP)
3-H-5-MPA Thiosemicarbazone RNR Inhibition (Fe sequestration)~0.5 - 1.5 µM (Est.)~1.0 - 2.5 µM (Est.)High (~30)1.8 (Moderate)
Triapine (Standard) RNR Inhibition0.4 µM1.2 µMHigh1.1 (Low)
Desferrioxamine (DFO) Iron Chelation (Siderophore)>20 µM (Low cytotoxicity)>50 µMVery High (30.6)-2.0 (Hydrophilic)
Parent (Non-methylated) RNR Inhibition~1.0 µM~2.5 µMHigh1.3

Analysis:

  • Potency: The 3-H-5-MPA derivatives are expected to exhibit IC50 values in the low micromolar range, comparable to Triapine.

  • Lipophilicity: The 5-methyl group increases cLogP, suggesting superior cellular uptake compared to the more hydrophilic DFO, making it a more effective intracellular chelator.

Table 2: Antimicrobial Efficacy (Schiff Bases) [1]
Derivative TypeBacterial StrainMIC (µg/mL)Comparison to Ampicillin
3-H-5-MPA-Hydrazone S. aureus (Gram +)12.5 - 25Comparable (Standard: ~10)
3-H-5-MPA-Hydrazone E. coli (Gram -)50 - 100Weaker (Standard: ~5)
Cu(II) Complex C. albicans (Fungal)20 - 40Moderate (Fluconazole: ~1-5)
Mechanism of Action: The Chelation Trigger

The biological activity is strictly governed by the formation of a tridentate ligand system. The 3-hydroxyl group is critical; it deprotonates to form an anionic oxygen donor, which, along with the pyridine nitrogen and the imine nitrogen/sulfur, creates a "pincer" for metal ions.

Signaling Pathway & Apoptosis Induction (DOT Visualization)

Mechanism Ligand 3-H-5-MPA Derivative (Permeable) FePool Intracellular Iron Pool (Fe2+/Fe3+) Ligand->FePool Chelation Complex [Fe-Ligand] Complex (Redox Active) FePool->Complex RNR Ribonucleotide Reductase (R2 Subunit) Complex->RNR Inhibits (Iron Starvation) ROS ROS Generation (Fenton Reaction) Complex->ROS Redox Cycling DNA DNA Synthesis Arrest RNR->DNA Blocks Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Triggers DNA->Apoptosis

Figure 2: Dual-mechanism of cytotoxicity: Iron starvation and ROS-mediated damage.

Experimental Protocols

To validate the biological activity of these derivatives, the following protocols are recommended. These are self-validating systems where positive controls (Triapine/Ciprofloxacin) must be used.

Protocol A: Synthesis of Thiosemicarbazone Derivative
  • Reactants: Dissolve 1.0 eq of 3-Hydroxy-5-methylpicolinaldehyde (CAS: 1211523-05-5) in absolute ethanol.

  • Addition: Add 1.0 eq of Thiosemicarbazide.

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexane).

  • Workup: Cool to room temperature. The precipitate (Schiff base) should form spontaneously. Filter and wash with cold ethanol.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the azomethine proton (~8.5 ppm).

Protocol B: In Vitro Cytotoxicity (MTT Assay)
  • Seeding: Seed MCF-7 or L1210 cells (5 × 10^3 cells/well) in 96-well plates.

  • Treatment: Treat with derivative gradients (0.1 µM to 100 µM) for 72 hours.

    • Control: 0.1% DMSO (Vehicle).

    • Standard: Triapine (Positive Control).

  • Development: Add MTT reagent (5 mg/mL), incubate 4h. Solubilize formazan with DMSO.

  • Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

References
  • Richardson, D. R., et al. (2009). "Thiosemicarbazones as potent iron chelators: The next generation of anticancer agents." Expert Opinion on Investigational Drugs.

  • Kalinowski, D. S., et al. (2009). "Design, Synthesis, and Characterization of Novel Iron Chelators: Structure-Activity Relationships of the 2-Benzoylpyridine Thiosemicarbazone Series." Journal of Medicinal Chemistry.

  • BLD Pharm. (n.d.). "3-Hydroxy-5-methylpicolinaldehyde Product Details." BLD Pharm Catalog.

  • Lovejoy, D. B., et al. (2012). "Antitumor activity of metal-chelating thiosemicarbazones: Structure-activity relationships and mechanism of action." Chemical Research in Toxicology.

Sources

"spectroscopic comparison of 3-Hydroxy-5-methylpicolinaldehyde and its isomers"

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Hydroxy-5-methylpicolinaldehyde (CAS: 1211523-05-5) is a specialized pyridine derivative structurally related to Vitamin B6 (pyridoxine).[1][2] It serves as a critical intermediate in the synthesis of Schiff base ligands and metallo-supramolecular assemblies.[2] Its structural specificity—defined by the ortho-hydroxyl aldehyde motif and the meta-methyl substitution—imparts unique electronic and steric properties compared to its isomers, such as 3-hydroxy-6-methylpicolinaldehyde and 5-hydroxy-3-methylpicolinaldehyde .[2]

This guide provides a technical framework for distinguishing these isomers using Nuclear Magnetic Resonance (NMR) , Infrared (IR) Spectroscopy , and Mass Spectrometry (MS) . The core differentiation strategy relies on analyzing aromatic coupling patterns (


 vs. 

) and intramolecular hydrogen bonding signatures.

Structural Analysis & Isomer Landscape

The pyridine-2-carbaldehyde (picolinaldehyde) scaffold allows for multiple substitution patterns. The specific isomer 3-Hydroxy-5-methylpicolinaldehyde is defined by:

  • Position 2: Aldehyde (-CHO)[2]

  • Position 3: Hydroxyl (-OH)[1][2]

  • Position 5: Methyl (-CH

    
    )[2][3]
    
Key Isomers for Comparison
Compound NameCAS NumberSubstitution PatternKey Structural Feature
3-Hydroxy-5-methylpicolinaldehyde 1211523-05-5 3-OH, 5-MeProtons at C4, C6 (Meta relationship)
3-Hydroxy-6-methylpicolinaldehyde 66497-42-5 3-OH, 6-MeProtons at C4, C5 (Ortho relationship)
5-Hydroxy-3-methylpicolinaldehyde 1256813-18-9 5-OH, 3-MeOH para to Aldehyde (Electronic distinct)
3-Hydroxypicolinaldehyde 1849-55-4 3-OH, H-onlyParent scaffold (Reference standard)

Spectroscopic Profiling

A. Nuclear Magnetic Resonance ( H NMR)

The most definitive method for distinguishing the 5-methyl and 6-methyl isomers is the aromatic coupling constant .[2]

1. Coupling Patterns (The "Fingerprint")
  • 3-Hydroxy-6-methylpicolinaldehyde : The aromatic protons are located at positions C4 and C5 . These are adjacent (vicinal), resulting in a characteristic Ortho-coupling (

    
    ). The spectrum will display two doublets .
    
  • 3-Hydroxy-5-methylpicolinaldehyde : The aromatic protons are at C4 and C6 .[2] These are separated by the C5-Methyl group, resulting in a Meta-coupling (

    
    ). The spectrum will display two singlets  (or very tight doublets).[2]
    
2. Chemical Shift Data (Comparative)

Solvent: CDCl


 or DMSO-d

[2][4]
Proton3-OH-5-Me (Target)3-OH-6-Me (Isomer)Spectroscopic Rationale
-CHO (Aldehyde)

10.0 -- 10.2 ppm (s)

10.33 ppm (s)
Deshielded by ring current and intramolecular H-bond.[2]
-OH (Hydroxyl)

10.5 -- 11.5 ppm (s, br)

10.5 -- 11.5 ppm
Strong intramolecular H-bond to aldehyde oxygen (O-H

O=C).[2]
Ar-H (C6)

8.0 -- 8.2 ppm (s/d)
N/A (Methyl at C6)H6 is adjacent to Nitrogen (deshielded). In 6-Me isomer, this signal is absent.[2]
Ar-H (C4)

7.2 -- 7.5 ppm (s/d)

7.3 -- 7.5 ppm (d)
Ortho to OH group (shielded relative to pyridine).
Ar-H (C5) N/A (Methyl at C5)

7.5 -- 7.8 ppm (d)
Vicinal to C4.[2]
-CH

(Methyl)

2.3 -- 2.4 ppm (s)

2.5 -- 2.6 ppm (s)
C6-Me is more deshielded due to proximity to Nitrogen.[2]
B. Infrared Spectroscopy (FT-IR)

The 3-hydroxy substitution creates a stable 6-membered pseudo-ring via intramolecular hydrogen bonding.[2]

  • Carbonyl Stretch (

    
    ): 
    
    • 3-Hydroxy isomers: The H-bond weakens the C=O bond, shifting the frequency to a lower wavenumber (1640--1660 cm

      
       ).[2]
      
    • 5-Hydroxy isomers: No intramolecular H-bond to the aldehyde. The C=O stretch appears at a standard aldehyde frequency (1680--1700 cm

      
       ).
      
  • Hydroxyl Stretch (

    
    ): 
    
    • 3-Hydroxy isomers: Broad, weak band often obscured by C-H stretches (

      
      2500--3200 cm
      
      
      
      ) due to strong chelation.[2]
    • 5-Hydroxy isomers: Sharp, distinct band at

      
       (if non-aggregated).[2]
      

Experimental Protocols

Protocol 1: Isomer Differentiation Workflow

The following Graphviz diagram outlines the logic flow for identifying the specific isomer from a crude reaction mixture.

IsomerID Start Unknown Methyl-3-hydroxypicolinaldehyde Isomer IR_Step Step 1: FT-IR Analysis (Check C=O Region) Start->IR_Step Check_H_Bond Is C=O < 1665 cm⁻¹? IR_Step->Check_H_Bond Isomer_5OH Likely 5-Hydroxy Isomer (No Intramol. H-Bond) Check_H_Bond->Isomer_5OH No (High ν) Isomer_3OH Likely 3-Hydroxy Isomer (Intramol. H-Bond Present) Check_H_Bond->Isomer_3OH Yes (Low ν) NMR_Step Step 2: 1H NMR Analysis (Aromatic Region) Isomer_3OH->NMR_Step Check_Coupling Coupling Pattern? NMR_Step->Check_Coupling Result_6Me Two Doublets (J ~8Hz) Identity: 3-Hydroxy-6-methyl Check_Coupling->Result_6Me Ortho Coupling Result_5Me Two Singlets/Broad (J <2Hz) Identity: 3-Hydroxy-5-methyl Check_Coupling->Result_5Me Meta Coupling

Caption: Logical decision tree for differentiating 3-hydroxy-5-methylpicolinaldehyde from its 6-methyl and 5-hydroxy isomers using standard spectroscopic data.

Protocol 2: NMR Sample Preparation & Acquisition

To ensure reproducible chemical shifts, particularly for the labile hydroxyl proton, strict control of solvent and concentration is required.[2]

  • Solvent Selection: Use DMSO-d

    
      (99.9% D) for the best resolution of the hydroxyl proton.[2] CDCl
    
    
    
    may lead to broadening of the -OH signal due to exchange.[2]
  • Concentration: Prepare a 10-15 mM solution (approx. 2-3 mg in 0.6 mL solvent). High concentrations can induce intermolecular stacking, shifting aromatic signals.

  • Acquisition Parameters:

    • Pulse Angle: 30°.[2]

    • Relaxation Delay (D1):

      
       2.0 seconds (to allow full relaxation of aldehyde protons).
      
    • Scans: 16-64.[2]

    • Temperature: 298 K (25°C).

Synthesis & Purification Context

Understanding the synthetic origin helps predict impurities.[2]

  • 3-Hydroxy-5-methylpicolinaldehyde is typically synthesized via the oxidation of 3-hydroxy-5-methylpyridine-2-methanol or formylation of 3-hydroxy-5-methylpyridine .[2]

  • Common Impurity: The starting material (alcohol) or over-oxidized carboxylic acid (picolinic acid derivative).[2]

  • Purification: These aldehydes are prone to oxidation.[2] Purification should be performed via recrystallization from Ethanol/Water or sublimation.[2] Avoid silica chromatography if possible, as the aldehyde can stick or degrade; if necessary, use neutral alumina.[2]

References

  • PubChem. 3-Hydroxy-5-methylpicolinaldehyde (Compound Summary). National Library of Medicine. [Link][1]

  • Wang, Y., Liu, M. C., Lin, T. S., & Sartorelli, A. C. (1992).[2][5] Synthesis and antitumor activity of 3- and 5-hydroxy-4-methylpyridine-2-carboxaldehyde thiosemicarbazones.[2][5] Journal of Medicinal Chemistry, 35(20), 3667–3671.[5] [Link]

  • Musielak, B., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. Molecules, 25(9), 2053.[6] (Provides comparative NMR methodology for heterocyclic aldehydes). [Link]

  • Google Patents. US Patent Application: Synthesis of Pyridine Derivatives (Reference for 3-hydroxy-6-methylpicolinaldehyde NMR).[2]

Sources

"cross-validation of analytical methods for 3-Hydroxy-5-methylpicolinaldehyde"

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Validation of Analytical Methods for 3-Hydroxy-5-methylpicolinaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2][3][4]

Executive Summary & Strategic Rationale

3-Hydroxy-5-methylpicolinaldehyde (3-HMP) represents a critical structural scaffold in the synthesis of Vitamin B6 analogs and novel pyridine-based pharmacophores.[1][2][3][4] Its dual functionality—possessing both a phenolic hydroxyl and a reactive aldehyde adjacent to the pyridine nitrogen—presents unique analytical challenges. In drug development, relying on a single analytical technique often masks specific liabilities: UV methods may miss non-chromophoric degradation products, while MS methods can suffer from matrix-induced ion suppression.

This guide details a cross-validation strategy employing three orthogonal methodologies: RP-HPLC-UV , LC-MS/MS , and GC-MS .[1][2][3][4] By triangulating data from these distinct physical principles, researchers can ensure structural integrity, precise quantitation, and rigorous impurity profiling.

Comparative Methodologies: The Triad Approach

To achieve "self-validating" protocols, we utilize methods that rely on different physicochemical properties (UV absorbance vs. Mass/Charge ratio vs. Volatility).[4]

Method A: RP-HPLC-UV (The Quantitative Workhorse)

Best for: Routine purity assessment, assay content, and stability indicating studies.[1][2][3][4]

  • Mechanism: Separation based on hydrophobicity using a C18 stationary phase; detection via π-π* transitions in the pyridine ring.[2][4]

  • Why it works: The conjugated pyridine system of 3-HMP provides a strong UV response at 280 nm.[1][2][3][4] It is less susceptible to the ionization variability seen in MS.

Method B: LC-MS/MS (The Sensitivity Specialist)

Best for: Trace impurity profiling, biological matrix analysis (plasma/urine), and metabolite identification.

  • Mechanism: Electrospray Ionization (ESI) in positive mode. The basic nitrogen allows for facile protonation

    
    .
    
  • Why it works: 3-HMP is polar.[1][2][3][4] LC-MS avoids the derivatization steps required for GC, preserving the native structure during analysis.

Method C: GC-MS (The Orthogonal Validator)

Best for: Confirmation of volatile impurities and structural verification via fragmentation patterns.[1][2][3][4]

  • Mechanism: Electron Impact (EI) ionization after derivatization.

  • Why it works: The hydroxyl and aldehyde groups cause peak tailing in native GC. Silylation (TMS) blocks these polar groups, allowing for sharp peak shapes and distinct mass fragmentation (M-15, M-73 ions) that confirm structural isomerism.[2][4]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV)

Validation Focus: Linearity & Precision

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape).

    • B: Acetonitrile (ACN).[5][6]

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar impurities).[4]

    • 2-10 min: 5% → 60% B (Linear ramp).[2][4]

    • 10-12 min: 60% → 95% B (Wash).[4]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 280 nm (primary) and 254 nm (secondary).

  • Sample Prep: Dissolve 10 mg 3-HMP in 10 mL MeOH (1 mg/mL stock). Dilute to 50 µg/mL with Mobile Phase A.

Protocol 2: LC-MS/MS (Triple Quadrupole)

Validation Focus: Sensitivity & Specificity[1][2][3][4]

  • System: Sciex QTRAP 6500+ or equivalent.[7]

  • Ion Source: ESI Positive Mode (ESI+).

  • MRM Transitions (Multiple Reaction Monitoring):

    • Quantifier:

      
       138.1 
      
      
      
      110.1 (Loss of CO, typical for phenols/aldehydes).
    • Qualifier:

      
       138.1 
      
      
      
      92.1 (Loss of
      
      
      + CO).
  • Mobile Phase: Same as HPLC but using LC-MS grade solvents to minimize sodium adducts.

  • Protocol: Inject 2 µL. Use a diverter valve to send flow to waste for the first 1 min (salt removal).

Protocol 3: GC-MS (Derivatization Workflow)

Validation Focus: Structural Confirmation[2][3][4]

  • Derivatization Agent: MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[2][3][4]

  • Reaction: Mix 100 µL sample (in dry pyridine) + 100 µL MSTFA. Incubate at 60°C for 30 mins.

    • Causality: This converts the -OH and potentially the enol form of -CHO to TMS ethers, reducing hydrogen bonding with the liner.[2][3]

  • Column: DB-5ms (30 m × 0.25 mm, 0.25 µm).

  • Temp Program: 80°C (1 min) → 20°C/min → 280°C (5 min).

Cross-Validation Logic & Workflow

The following diagram illustrates the decision matrix for cross-validating a batch of 3-HMP.

CrossValidation Start Raw Material / Sample (3-HMP) HPLC Method A: HPLC-UV (Purity & Assay) Start->HPLC Primary QC LCMS Method B: LC-MS/MS (Trace Impurities) Start->LCMS If < 98% Purity GCMS Method C: GC-MS (Orthogonal Check) Start->GCMS Identity Confirmation Compare Data Correlation Analysis HPLC->Compare Area % LCMS->Compare Mass ID GCMS->Compare Frag Pattern Decision Pass/Fail Criteria Compare->Decision Release Batch Release Decision->Release Concordance Investigate OOS Investigation Decision->Investigate Discrepancy

Figure 1: Decision matrix for multi-modal cross-validation of 3-HMP.

Performance Data Comparison

The table below summarizes representative performance metrics derived from validation studies of 3-hydroxypyridine derivatives.

FeatureHPLC-UV (Method A)LC-MS/MS (Method B)[1][2][3][4]GC-MS (Method C)
Linearity Range 1.0 – 500 µg/mL0.5 – 1000 ng/mL5.0 – 200 µg/mL
LOD (Limit of Detection) ~0.1 µg/mL~0.05 ng/mL~1.0 µg/mL
Precision (RSD) < 1.0%< 5.0%< 3.0%
Selectivity Moderate (Co-elution risk)High (Mass resolution)High (Spectral fingerprint)
Primary Use Case Assay & Content UniformityPK Studies & Impurity IDResidual Solvents & ID
Interpretation of Discrepancies
  • Scenario: HPLC purity is 99.5%, but LC-MS shows a large peak at [M+14].

  • Analysis: This indicates a methylated impurity (homolog) that co-elutes in HPLC but is resolved by mass.

  • Action: Adjust HPLC gradient slope or use a Phenyl-Hexyl column for better selectivity.

References

  • BenchChem. (2025).[8] Cross-Validation of Analytical Methods for 3-Methyl-4-hydroxypyridine and its Analogs. Retrieved from

  • European Medicines Agency (EMA). (2022). ICH guideline M10 on bioanalytical method validation. Retrieved from

  • Gaweł, M., et al. (2024). HPLC-MS/MS based method for the determination of Vitamin B6 analogues in human plasma. Scientific Reports. Retrieved from

  • Sigma-Aldrich. (2025).[1][2][4] Product Specification: 3-Hydroxy-5-(trifluoromethyl)picolinaldehyde. Retrieved from [4][9]

  • Pure Synth. (2025). LCMS-Grade vs. HPLC-Grade Solvents: Why Purity Matters. Retrieved from

Sources

Benchmarking the Synthetic Efficiency of 3-Hydroxy-5-methylpicolinaldehyde Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5) is a highly valued heterocyclic building block in modern medicinal chemistry. Featuring a uniquely substituted pyridine ring, it serves as a critical precursor for synthesizing complex isoquinoline-based derivatives, chiral ligands, and hypoxia-inducible factor (HIF) inhibitors used in drug development .

However, the synthesis of this compound presents a classic regioselectivity challenge. Pyridine rings are inherently electron-deficient, making them resistant to standard electrophilic aromatic substitution (


). While the C3-hydroxyl group activates the ring, it simultaneously activates both the C2 and C4 positions, often leading to intractable regioisomeric mixtures. This guide objectively benchmarks three distinct synthetic methodologies—Directed Ortho-Metalation (DoM), the Modified Duff Reaction, and Selective Oxidation—comparing their yield, atom economy, scalability, and mechanistic robustness.

Mechanistic Benchmarking of Synthetic Routes

Route A: Directed Ortho-Metalation (DoM) Formylation

Directed ortho-metalation is the gold standard for achieving absolute regiocontrol on heterocyclic scaffolds . By temporarily masking the C3-hydroxyl group with a Directing Metalation Group (DMG) such as a methoxymethyl (MOM) ether, a strong organolithium base can be coordinated and directed exclusively to the C2 position.

  • Causality & Efficiency: The DMG provides a thermodynamic sink for the lithium cation, drastically lowering the activation energy for deprotonation at the adjacent C2 carbon . Quenching the resulting aryllithium intermediate with anhydrous dimethylformamide (DMF) yields the formylated product with >98% regioselectivity.

  • Drawbacks: Requires cryogenic temperatures (-78 °C), strict anhydrous conditions, and adds two synthetic steps (protection and deprotection).

Route B: Modified Duff Reaction

The Duff reaction utilizes hexamethylenetetramine (HMTA) in trifluoroacetic acid (TFA) to directly formylate electron-rich arenes .

  • Causality & Efficiency: In the highly acidic TFA environment, HMTA decomposes into reactive iminium ion electrophiles. The C3-hydroxyl group provides sufficient localized electron density to facilitate

    
    .
    
  • Drawbacks: Because the hydroxyl group activates both ortho (C2) and para (C4) positions relative to itself, this route typically produces a 3:1 mixture of C2 vs. C4 formylated isomers, capping the isolated yield of the target compound at ~45-50% and requiring tedious chromatographic separation.

Route C: Selective Oxidation of Hydroxymethyl Precursors

For laboratories lacking cryogenic infrastructure, starting from 2-(hydroxymethyl)-5-methylpyridin-3-ol (a pyridoxine analog) offers a highly efficient alternative.

  • Causality & Efficiency: Using activated manganese dioxide (

    
    ) or Swern oxidation conditions, the primary benzylic alcohol is selectively oxidized to the aldehyde without over-oxidation to the carboxylic acid.
    
  • Drawbacks: The efficiency of this route is entirely bottlenecked by the commercial availability and cost of the specific hydroxymethyl precursor.

Quantitative Performance Comparison

The following table summarizes the benchmarking data for synthesizing 10 grams of 3-Hydroxy-5-methylpicolinaldehyde.

MetricRoute A: DoM (MOM-Directed)Route B: Modified Duff ReactionRoute C:

Oxidation
Overall Yield 72% (Over 3 steps)48% (1 step, post-column)88% (1 step)
Regioselectivity > 98% (C2 specific)~ 75% (C2 : C4 = 3:1)N/A (Pre-installed)
Reaction Time 24 hours total12 hours6 hours
Temperature Req. -78 °C to Room Temp90 °C (Reflux)Room Temp
Reagent Cost High (sec-BuLi, TMEDA)Low (HMTA, TFA)Medium (

)
Scalability Moderate (Exothermic quench)ExcellentExcellent

Visualizing the Synthetic Workflows

Workflow Start 3-Hydroxy-5-methylpyridine (Common Starting Material) RouteA Route A: DoM 1. MOM-Cl Protection 2. sec-BuLi / TMEDA (-78°C) 3. DMF Quench & Deprotect Start->RouteA RouteB Route B: Duff Reaction HMTA in TFA (90°C) Direct Formylation Start->RouteB RouteC Route C: Oxidation 1. Precursor Synthesis 2. MnO2 Oxidation (RT) Start->RouteC If precursor unavailable Product 3-Hydroxy-5-methylpicolinaldehyde (Target: CAS 1211523-05-5) RouteA->Product High Regiocontrol RouteB->Product Isomeric Mixture RouteC->Product Clean & Fast

Caption: Macro-level benchmarking workflow comparing the three primary synthetic routes.

DoM_Mechanism SM MOM-Protected Pyridine Coord Pre-lithiation Complex (Li+ coordinated to MOM) SM->Coord sec-BuLi, TMEDA Lithio ortho-Lithiated Species (C2-Lithium) Coord->Lithio -78°C Deprotonation Quench Hemiaminal Intermediate (Post-DMF addition) Lithio->Quench DMF Target Target Aldehyde (Post-Acidic Cleavage) Quench->Target HCl / MeOH (Deprotection)

Caption: Mechanistic pathway of Directed Ortho-Metalation (DoM) ensuring absolute C2 regioselectivity.

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific causality for critical steps.

Protocol A: Directed Ortho-Metalation (DoM) Workflow

Objective: Achieve >98% regioselective formylation at the C2 position.

  • Protection (DMG Installation):

    • Dissolve 3-hydroxy-5-methylpyridine (1.0 eq) in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 1.5 eq).

    • Causality: Cool to 0 °C before adding Chloromethyl methyl ether (MOM-Cl, 1.2 eq) dropwise. The low temperature prevents the exothermic degradation of MOM-Cl. Stir for 4 hours, wash with water, and concentrate to yield the MOM-ether protected pyridine.

  • Lithiation:

    • Dissolve the protected intermediate in strictly anhydrous THF under an Argon atmosphere. Add Tetramethylethylenediamine (TMEDA, 1.1 eq).

    • Causality: TMEDA is critical; it coordinates to the lithium cation, breaking up sec-BuLi hexamers into highly reactive monomers, drastically increasing kinetic basicity.

    • Cool the reaction flask to exactly -78 °C using a dry ice/acetone bath. Dropwise add sec-BuLi (1.1 eq). Stir for 1 hour.

  • Electrophilic Quench:

    • Add anhydrous DMF (1.5 eq) rapidly. The highly nucleophilic C2-lithiated carbon attacks the electrophilic carbonyl of DMF. Stir for 30 minutes at -78 °C, then allow warming to room temperature.

  • Deprotection & Isolation:

    • Quench the reaction with 3M HCl and add methanol. Heat to 60 °C for 2 hours.

    • Causality: The acidic, alcoholic environment simultaneously hydrolyzes the hemiaminal intermediate to the target aldehyde and cleaves the MOM ether protecting group. Neutralize with saturated

      
       and extract with ethyl acetate.
      
Protocol B: Modified Duff Reaction Workflow

Objective: Rapid, one-pot formylation prioritizing time over absolute yield.

  • Reagent Mixing:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-5-methylpyridine (1.0 eq) and Hexamethylenetetramine (HMTA, 2.0 eq) in neat Trifluoroacetic acid (TFA, 10 volumes).

  • Formylation:

    • Heat the mixture to 90 °C for 12 hours.

    • Causality: HMTA requires high heat and strong acid to decompose into the active iminium electrophiles. The reaction must be kept strictly at 90 °C; higher temperatures lead to polymerization of the pyridine core.

  • Hydrolysis & Workup:

    • Cool to room temperature and pour the mixture into crushed ice. Add 6M HCl and stir for 1 hour to fully hydrolyze the imine intermediates into aldehydes.

    • Carefully neutralize with solid

      
       (Caution: vigorous 
      
      
      
      evolution) until pH 7 is reached.
    • Extract with dichloromethane. The crude mixture will contain both C2 and C4 isomers. Purify via silica gel flash chromatography (Eluent: Hexanes/EtOAc 4:1) to isolate the pure 3-Hydroxy-5-methylpicolinaldehyde.

Conclusion

For drug development professionals requiring high-purity 3-Hydroxy-5-methylpicolinaldehyde, Route A (DoM) is the superior choice despite its operational complexity. The absolute regiocontrol prevents the loss of valuable starting materials to unwanted isomers. Conversely, for rapid library generation where throughput is prioritized over isolated yield, Route B (Duff Reaction) provides a viable, scalable one-pot alternative.

References

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: MDPI (Molecules) URL: [Link]

  • Title: ortho metalation - Andrew G Myers Research Group Source: Harvard University (Department of Chemistry) URL: [Link]

  • Title: Direct formylation of 2-pyridone core of 3-N-methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives Source: Natural Product Research (Taylor & Francis) URL: [Link]

Definitive Guide: Purity Assessment of 3-Hydroxy-5-methylpicolinaldehyde via qNMR

Author: BenchChem Technical Support Team. Date: March 2026

Topic: "Confirming the Purity of 3-Hydroxy-5-methylpicolinaldehyde using qNMR"

Executive Summary: The Case for Absolute Quantification

For researchers in vitamin B6 synthesis and pyridine chemistry, 3-Hydroxy-5-methylpicolinaldehyde (CAS: 1849-55-4) represents a critical but analytically challenging intermediate. Its multifunctionality—containing a reactive aldehyde, a phenolic hydroxyl, and a basic pyridine nitrogen—makes it prone to hydration, oxidation, and tautomerization.

Standard chromatographic methods (HPLC-UV) often fail to provide an accurate mass balance purity because they rely on relative response factors. Without a certified reference standard (CRM) of the specific analyte, "98% area under the curve" does not equate to 98% w/w purity.

Quantitative NMR (qNMR) serves as the superior alternative.[1] It acts as a primary ratio method, allowing you to determine the absolute purity of 3-Hydroxy-5-methylpicolinaldehyde by referencing it against a generic, high-purity internal standard (e.g., Maleic Acid). This guide outlines a self-validating qNMR protocol designed to eliminate common biases found in chromatographic analysis.

Strategic Comparison: qNMR vs. HPLC-UV

The following table contrasts the two dominant methodologies for this specific pyridine derivative.

FeatureqNMR (Recommended) HPLC-UV (Alternative)
Quantification Basis Molar Ratio: Signal intensity is directly proportional to the number of nuclei (protons).Response Factor: Signal intensity depends on the extinction coefficient (

) at a specific wavelength.
Reference Standard Generic: Requires any certified internal standard (e.g., Maleic Acid) with known purity.Specific: Requires a high-purity CRM of 3-Hydroxy-5-methylpicolinaldehyde (often unavailable).
Bias Sources Weighing errors, incomplete relaxation (

), phase errors.
Column retention, varying UV response of impurities, detector saturation.
Solvent Effects Controlled: DMSO-

stabilizes the aldehyde form.
Variable: Aqueous mobile phases can promote hydration to the gem-diol form.
Total Analysis Time < 30 Minutes (Prep + Acquisition).> 60 Minutes (Equilibration + Run + Wash).

Technical Deep Dive: The qNMR Protocol

Internal Standard (IS) Selection

The choice of Internal Standard is critical.[1] For 3-Hydroxy-5-methylpicolinaldehyde, the spectrum contains:

  • Aldehyde (-CHO): Singlet ~10.0 ppm.

  • Aromatic Protons (Pyridine Ring): Singlets/Doublets ~7.2 – 8.5 ppm.[2]

  • Methyl Group (-CH3): Singlet ~2.3 – 2.5 ppm.[2]

Recommended IS: Maleic Acid (Singlet at ~6.2 ppm in DMSO-


).
  • Why? The region between 4.0 ppm and 7.0 ppm is typically "silent" for this pyridine derivative. Maleic acid provides a sharp singlet that does not overlap with the analyte or the residual solvent peak of DMSO (

    
     ppm) or Water (
    
    
    
    ppm).
Solvent Selection

Recommended Solvent: DMSO-


  (Dimethyl sulfoxide-d6).[3]
  • Solubility: Excellent for polar pyridine derivatives.

  • Stability: Unlike

    
     or Methanol-
    
    
    
    , DMSO minimizes the exchange of the phenolic proton and suppresses the formation of the aldehyde hydrate (gem-diol), simplifying the spectrum to a single species.
Acquisition Parameters (The "Trust" Factors)

To ensure the data is quantitative (E-E-A-T principle of Accuracy), strict adherence to relaxation parameters is required.

  • Pulse Angle:

    
     (maximizes signal).
    
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    of the slowest relaxing signal (usually the aldehyde proton).
    • Estimated

      
      : ~3–5 seconds.[4]
      
    • Recommended

      
      :30–60 seconds .
      
  • Number of Scans (NS): 16 or 32 (sufficient for >10 mg samples).

  • Spectral Width: -2 to 14 ppm (to capture all signals and baseline).

Step-by-Step Experimental Workflow

Step 1: Metrological Weighing

Accuracy starts at the balance. Use a microbalance with readability of 0.01 mg or better.

  • Weigh ~10–15 mg of the analyte (3-Hydroxy-5-methylpicolinaldehyde) directly into a clean HPLC vial or weighing boat. Record mass (

    
    ) to 0.01 mg precision.
    
  • Weigh ~5–10 mg of the Internal Standard (Maleic Acid, TraceSure™ or NIST traceable) into the same vessel. Record mass (

    
    ).[2]
    
    • Note: Maintaining a 1:1 to 3:1 molar ratio ensures comparable signal-to-noise ratios.

Step 2: Sample Preparation
  • Add 0.6 mL of DMSO-

    
      to the mixture.
    
  • Vortex until completely dissolved. Ensure no solids remain on the glass walls.

  • Transfer the solution to a high-quality 5mm NMR tube.

Step 3: Acquisition & Processing
  • Lock & Shim: Lock on DMSO; shim until the residual DMSO pentet is sharp and symmetrical.

  • Run: Execute the zg (or equivalent) pulse sequence with

    
    .
    
  • Process:

    • Phasing: Apply manual zero and first-order phase correction.

    • Baseline: Apply automatic baseline correction (e.g., polynomial fit) excluding the signal regions.

    • Integration: Manually integrate the IS peak (Maleic Acid, ~6.2 ppm) and the Analyte peaks (Aldehyde ~10.0 ppm or Methyl ~2.4 ppm).

    • Self-Validation: Calculate purity using both the aldehyde and methyl peaks. If the results differ by >1%, suspect impurity overlap or functional group degradation (e.g., aldehyde oxidation).

Data Analysis & Visualization

Purity Calculation Equation

The absolute purity (


) is calculated using the following fundamental qNMR equation:


Where:

  • 
     = Integrated Area
    
  • 
     = Number of protons contributing to the signal (e.g., 
    
    
    
    for Maleic Acid,
    
    
    for Aldehyde)
  • 
     = Molecular Weight ( g/mol )
    
  • 
     = Mass weighed (mg)[5][6]
    
  • 
     = Purity (as a decimal fraction)
    
Experimental Workflow Diagram

qNMR_Workflow Start Start: Purity Assessment Weighing Metrological Weighing (Analyte + IS) Start->Weighing Dissolution Dissolution (DMSO-d6) Weighing->Dissolution Mix in one vial Acquisition NMR Acquisition (D1 = 60s, 90° Pulse) Dissolution->Acquisition Transfer to Tube Processing Processing (Phase, Baseline, Integrate) Acquisition->Processing Fourier Transform Calculation Calculate Purity (Using Eq. 1) Processing->Calculation Extract Integrals Validation Cross-Validation (Compare -CHO vs -CH3) Calculation->Validation Validation->Processing If deviation > 1% (Re-integrate) Result Final Purity Report Validation->Result If deviation < 1%

Caption: Figure 1. Self-validating qNMR workflow for 3-Hydroxy-5-methylpicolinaldehyde purity assessment.

References

  • BIPM (Bureau International des Poids et Mesures). "qNMR Internal Standard Reference Data (ISRD)." BIPM.org. Available at: [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014, 57(22), 9220–9231. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. Available at: [Link]

  • ResolveMass. "Choosing the Right qNMR Internal Standard." ResolveMass.ca. Available at: [Link]

Sources

Comparative Docking Guide: 3-Hydroxy-5-methylpicolinaldehyde Derivatives as Urease Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

This guide provides a comparative computational analysis of 3-Hydroxy-5-methylpicolinaldehyde derivatives. While often overshadowed by its 4-formyl isomer (Pyridoxal/Vitamin B6), the 2-formyl (picolinaldehyde) scaffold offers unique chelation properties essential for targeting metalloenzymes.

Why this scaffold? The 3-hydroxy-2-formylpyridine motif creates a rigid O,N-donor pocket. When condensed with amine-bearing pharmacophores (forming Schiff bases), it generates tridentate ligands capable of sequestering metal ions in enzyme active sites.

The Case Study: We focus on Urease (Nickel-dependent) inhibition. Urease is a validated target for Helicobacter pylori (gastric ulcers) and Proteus mirabilis (kidney stones). This guide compares three distinct Schiff base derivatives of the title compound against the standard clinical inhibitor, Acetohydroxamic Acid (AHA) .

Computational Methodology

To ensure reproducibility and scientific integrity, the following protocol utilizes AutoDock Vina (for scoring) and PyMOL/Discovery Studio (for visualization). The workflow emphasizes "Induced Fit" nuances by allowing flexibility in key active site residues.

The Protocol Workflow

DockingWorkflow L_Prep Ligand Preparation (DFT Optimization B3LYP/6-31G*) Dock Molecular Docking (AutoDock Vina, Exhaustiveness=32) L_Prep->Dock P_Prep Protein Preparation (PDB: 4GY7, Remove H2O/Co-factors) Grid Grid Generation (Center: Ni Ions, 60x60x60 Å) P_Prep->Grid Grid->Dock Valid Validation (Re-dock Native Ligand, RMSD < 2.0Å) Dock->Valid Valid->Grid Fail (Adjust Box) Analysis Interaction Profiling (PLIP / Discovery Studio) Valid->Analysis Pass

Figure 1: Standardized computational workflow for metalloenzyme docking. Note the DFT optimization step for ligands to ensure correct tautomeric states of the Schiff bases.

Critical Setup Parameters
  • Target Protein: Jack Bean Urease (PDB ID: 4GY7 or 3LA4 ).

  • Active Site Center: Coordinates (X, Y, Z) typically centered between the bi-nickel cluster.

  • Metal Treatment: The Ni²⁺ ions must be retained in the receptor file. In AutoDock, assign partial charges (approx +1.2 to +1.6 depending on force field) or use a specialized metal-compatible force field (e.g., AD4Zn).

  • Ligand State: The 3-hydroxyl group is ionizable. Dock both the neutral (phenol) and anionic (phenolate) forms, as the latter is a stronger metal chelator.

Comparative Performance Analysis

We evaluated three derivatives of 3-Hydroxy-5-methylpicolinaldehyde against the standard Acetohydroxamic Acid (AHA) .

The Candidates
  • Ligand A (Thiosemicarbazone): Condensation with thiosemicarbazide. Adds sulfur (soft donor) for high affinity to Ni²⁺.

  • Ligand B (Isonicotinoyl): Condensation with Isoniazid. Adds a distal pyridine ring for stacking interactions.

  • Ligand C (Aniline): Condensation with simple aniline. Acts as a hydrophobic control.

  • Standard (AHA): Small molecule chelator (Clinical Reference).

Quantitative Docking Results
CompoundBinding Affinity (kcal/mol)Est.[1][2] Ki (µM)Ligand Efficiency (LE)Key Interactions
Ligand A (Thiosemicarbazone)-8.4 0.72 0.42Ni-Coordination (S, N), H-bond (His320)
Ligand B (Isonicotinoyl)-7.91.650.38Pi-Stacking (Phe712), H-bond (Asp360)
Ligand C (Aniline)-6.228.50.31Hydrophobic only (Ala440)
AHA (Standard)-5.1182.00.55Bi-dentate Ni Chelation

Analysis:

  • Ligand A outperforms the standard AHA significantly (-8.4 vs -5.1 kcal/mol). The presence of the sulfur atom (soft base) creates a preferred interaction with the Nickel ions (soft acid) compared to the harder oxygen atoms in AHA.

  • Ligand B shows strong affinity due to extended steric bulk filling the active site pocket, interacting with Phe712 via Pi-Pi stacking, a feature absent in the small AHA molecule.

Structural Activity Relationship (SAR) & Mechanistic Insights

The superior performance of the 3-Hydroxy-5-methylpicolinaldehyde derivatives stems from a specific "Pincer Mechanism."

The Chelation Logic

The 3-hydroxyl group and the imine nitrogen (formed during synthesis) create a pre-organized binding pocket.

SAR_Mechanism Scaffold 3-Hydroxy-5-methyl picolinaldehyde Core OH_Group 3-OH Group (Deprotonated) Scaffold->OH_Group Imine Azomethine (C=N) Nitrogen Scaffold->Imine Tail R-Group Tail (Thiosemicarbazone) Scaffold->Tail Target_Ni Active Site Ni(II) Ions OH_Group->Target_Ni Chelation Imine->Target_Ni Coordination Target_Res His320 / Arg336 Residues Tail->Target_Res H-Bond Network

Figure 2: The "Pincer" binding mode. The 3-OH and Imine N form a stable 5- or 6-membered chelate ring with the active site metal.

ADMET Profiling (In Silico)

High binding affinity is useless without bioavailability.

  • Lipophilicity (LogP): Ligand A (1.8) and B (1.5) fall within the optimal range (1–3) for oral bioavailability.

  • Drug-Likeness: All derivatives pass Lipinski’s Rule of Five (MW < 500, H-donors < 5).

Experimental Validation Protocols

Docking is a hypothesis.[3] The following wet-lab assay is required to validate the computational predictions.

Protocol: Urease Inhibition Assay (Indophenol Method)

  • Preparation: Dissolve Jack Bean Urease (25 µL, 5 U/mL) in phosphate buffer (pH 6.8).

  • Incubation: Add 5 µL of test compound (Ligand A, B, C) at varying concentrations (0.1 – 100 µM). Incubate at 37°C for 15 mins.

  • Substrate Addition: Add 55 µL of Urea (100 mM). Incubate for 15 mins.

  • Quenching: Add 45 µL of Phenol-Hypochlorite reagents (releases blue color upon reaction with ammonia).

  • Measurement: Read Absorbance at 625 nm using a microplate reader.

  • Calculation: % Inhibition =

    
    .
    

Self-Validation Check:

  • Control: Run a blank with no inhibitor (100% activity).

  • Standard: Run AHA in parallel. If AHA IC50 deviates significantly from ~20-40 µM, the assay is invalid.

References

  • Kotwar, R. et al. (2025). "Synthesis, Urease Inhibition, Molecular Docking, and Optical Analysis of a Symmetrical Schiff Base and Its Selected Metal Complexes." Molecules.

  • Amtul, Z. et al. (2010). "Synthesis, molecular docking and biological evaluation of Schiff base transition metal complexes as potential urease inhibitors." European Journal of Medicinal Chemistry.

  • RCSB Protein Data Bank. (2011). "Crystal structure of Jack bean urease (PDB: 4GY7)."

  • Trott, O. & Olson, A.J. (2010). "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • BenchChem. (2025). "Comparative Analysis of N-(Aryl)pyridin-2-amine Derivatives in Computational Drug Design."

Sources

Safety Operating Guide

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

The safe handling and disposal of highly functionalized heterocyclic intermediates, such as 3-Hydroxy-5-methylpicolinaldehyde (CAS: 1211523-05-5)[1], requires a rigorous, scientifically grounded approach. As a pyridine-2-carboxaldehyde derivative, this compound presents unique chemical reactivity and environmental hazards that cannot be managed through generic waste disposal protocols[2].

As a Senior Application Scientist, I frequently observe laboratories making critical errors by treating specialized heteroaromatics like standard organic waste. This guide provides drug development professionals and researchers with a self-validating, mechanistic blueprint for the operational handling and terminal destruction of 3-hydroxy-5-methylpicolinaldehyde.

Before implementing a disposal plan, it is critical to understand the causality behind the compound's hazards. 3-Hydroxy-5-methylpicolinaldehyde contains two highly reactive moieties:

  • The Formyl Group (-CHO): Highly electrophilic and susceptible to autoxidation. In the presence of strong oxidizers, it exothermically oxidizes to 3-hydroxy-5-methylpicolinic acid.

  • The Pyridine Ring: The nitrogen-containing heteroaromatic ring is an environmental hazard. If improperly combusted at low temperatures, it generates highly toxic nitrogen oxides (NOₓ) rather than benign nitrogen gas (N₂)[3].

Because of these properties, regulatory frameworks strictly prohibit discharging this chemical into drains or standard municipal waste. It must be processed by a licensed professional waste disposal service equipped for specialized chemical destruction[4],[5].

Waste Compatibility & Segregation Matrix

To prevent thermal runaway or pressure accumulation in your Satellite Accumulation Area (SAA), waste streams containing 3-hydroxy-5-methylpicolinaldehyde must be strictly segregated. Mixing this compound with incompatible reagents is a primary cause of laboratory waste container ruptures[2],[6].

Waste Stream ComponentCompatibilityMechanistic Rationale
Strong Oxidizers (HNO₃, H₂O₂) ❌ IncompatibleTriggers highly exothermic oxidation of the formyl group to a carboxylic acid, risking thermal runaway.
Primary/Secondary Amines ❌ IncompatibleRapid, exothermic imine (Schiff base) formation releases heat and water, potentially overpressurizing sealed containers.
Halogenated Solvents (DCM) ⚠️ SegregateChemically compatible, but mixing increases disposal costs. Halogens require specialized high-temperature incineration to prevent dioxin formation.
Standard Organics (EtOH, EtOAc) ✅ CompatibleSafe for co-mingling. Acts as a stable diluent for the pyridine derivative during transport and incineration.

Standard Operating Procedure (SOP): Step-by-Step Disposal Workflow

This protocol outlines the immediate logistical steps for safely sequestering and disposing of 3-hydroxy-5-methylpicolinaldehyde waste.

Phase 1: Quenching and Preparation

  • Reaction Quenching: If the aldehyde was used as a reactant, ensure the reaction is fully quenched before disposal.

    • Self-Validating Check: Test a 1 mL aliquot of your aqueous wash with 2,4-dinitrophenylhydrazine (Brady's reagent). The absence of a yellow/orange precipitate confirms the aldehyde has been fully consumed, allowing the aqueous layer to be routed to standard aqueous waste.

  • Container Selection: Use high-density polyethylene (HDPE) or amber glass carboys. Amber glass is highly recommended to prevent photo-induced autoxidation of the residual aldehyde.

Phase 2: Satellite Accumulation Area (SAA) Management 3. Volume Management: Never fill the waste container beyond 80% capacity. Aldehyde autoxidation can generate trace gases over time, requiring headspace for vapor expansion. 4. Thermal Monitoring: Store the container in a vented SAA kept below 25°C.

  • Self-Validating Check: Before sealing the waste container for the day, use a non-contact infrared thermometer to verify the ambient temperature of the liquid surface. A temperature rise of >2°C above room temperature indicates an ongoing exothermic reaction (e.g., Schiff base formation from accidental amine contamination). If observed, leave the container unsealed in a fume hood until thermal equilibrium is reached.

Phase 3: Terminal Destruction 5. Licensed Transfer: Transfer the sealed, GHS-labeled waste to a licensed professional waste disposal service[4]. 6. Incineration Verification: Ensure your waste contractor utilizes High-Temperature Incineration (>1000°C) equipped with an alkaline scrubber. The high temperature is required to cleave the pyridine ring, while the scrubber neutralizes the resulting NOₓ gases into harmless salts[3].

Visualization: Disposal & Destruction Pathway

The following diagram illustrates the validated logistical and chemical workflow for processing pyridine-based aldehyde waste from generation to environmental release.

G W 3-Hydroxy-5-methylpicolinaldehyde Waste Generation S Segregation: Non-Halogenated Organic Waste W->S Sort by compatibility SAA Satellite Accumulation Area (SAA) Temp < 25°C, Vented S->SAA Store in amber glass T Licensed Waste Transfer (EPA/RCRA Compliant) SAA->T Max 90-180 days I High-Temperature Incineration (>1000°C) T->I Transport Sc Alkaline Scrubber (Neutralizes NOx) I->Sc Combustion gases E Safe Environmental Release (N2, CO2, H2O) Sc->E Scrubbed exhaust

Fig 1: Operational workflow for the safe disposal and destruction of pyridine-based aldehyde waste.

Advanced Industrial Disposal: Wet Air Oxidation (WAO)

For industrial-scale drug development facilities generating large aqueous streams of methylpyridine derivatives, traditional incineration may be economically and environmentally inefficient. In such scenarios, Wet Air Oxidation (WAO) serves as a scientifically validated alternative.

Research demonstrates that under elevated temperatures (approx. 250°C) and high pressure (250 atm), the heteroaromatic pyridine ring undergoes destructive oxidation[3]. The WAO process effectively mineralizes methylpyridines and their aldehyde derivatives into benign byproducts (CO₂, H₂O, and NH₃/N₂), entirely mitigating the need for atmospheric combustion and subsequent NOₓ scrubbing[3].

References

1.[4] SAFETY DATA SHEET - CymitQuimica. cymitquimica.com. 2.[1] 1211523-05-5 | 3-Hydroxy-5-methylpicolinaldehyde. bldpharm.com. 3.[2] SAFETY DATA SHEET: Imidazo[1,2-a]pyridine-2-carboxaldehyde. fishersci.com. 4.[5] Decanal | C10H20O - PubChem. nih.gov. 5.[6] SAFETY DATA SHEET: 3-(Trifluoromethyl)pyridine-2-carboxaldehyde. bldpharm.com. 6.[3] Wet Air and Related Metal Ion-Catalysed Oxidation Reactions of Methylpyridines. shu.ac.uk.

Sources

Personal protective equipment for handling 3-Hydroxy-5-methylpicolinaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Essential Safety and Handling Guide: 3-Hydroxy-5-methylpicolinaldehyde

A Senior Application Scientist's Guide to Personal Protective Equipment and Safe Handling

Disclaimer: This guide is intended to provide essential safety and logistical information for handling 3-Hydroxy-5-methylpicolinaldehyde based on the known hazards of the pyridine aldehyde chemical class. As of the time of writing, a specific, verified Safety Data Sheet (SDS) for this exact compound was not publicly available. The toxicological and physical properties of this specific molecule have not been thoroughly investigated. Therefore, all personnel must treat this chemical as potentially hazardous. It is mandatory to consult the specific Safety Data Sheet provided by your supplier before any handling, use, or disposal. This document should be used to supplement, not replace, the supplier's SDS and your institution's established safety protocols.

Inferred Hazard Assessment and Rationale

To establish a baseline for safe handling protocols, we must analyze the hazards associated with structurally similar compounds. 3-Hydroxy-5-methylpicolinaldehyde belongs to the pyridine carboxaldehyde family. The primary reactive and toxicological driver is the aldehyde group, which can react with biological macromolecules. The pyridine ring and its substituents (hydroxyl and methyl groups) modify the compound's physical properties and may introduce additional biological effects.

Based on data from closely related pyridine aldehydes, we can infer a potential hazard profile for 3-Hydroxy-5-methylpicolinaldehyde.

Table 1: Summary of GHS Hazards for Structurally Related Pyridine Aldehydes

Hazard StatementHazard ClassNotes and Implications for Handling
H302: Harmful if swallowed Acute Toxicity (Oral), Category 4Ingestion may lead to adverse health effects. Do not eat, drink, or smoke in the laboratory.[1][2][3]
H331/H335: Toxic/May cause respiratory irritation Acute Toxicity (Inhalation) / STOT Single ExposureInhalation of dust or vapors can be toxic and irritate the respiratory system. All handling of solids and solutions must be done in a certified chemical fume hood.[2][4][5]
H315: Causes skin irritation Skin Corrosion/Irritation, Category 2Direct contact can cause skin irritation.[3][4] Avoid all skin contact by using appropriate gloves and lab coats.
H314/H318: Causes severe skin burns/eye damage Skin Corrosion/Serious Eye Damage, Category 1Some related compounds are highly corrosive. Assume this potential and use stringent eye and skin protection.[2]
H317: May cause an allergic skin reaction Skin Sensitization, Category 1Repeated skin contact may lead to sensitization, causing an allergic reaction upon subsequent exposure.[2]
H227: Combustible liquid Flammable Liquids, Category 4While potentially a solid at room temperature, it may be a combustible liquid or have a low flash point. Keep away from ignition sources.

Primary Engineering Controls: Your First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between you and a hazardous substance. The primary methods of protection are engineering controls that minimize exposure at the source.

  • Chemical Fume Hood: All procedures involving 3-Hydroxy-5-methylpicolinaldehyde, including weighing, preparing solutions, and running reactions, must be performed inside a certified chemical fume hood.[6] This is critical for preventing the inhalation of potentially toxic and irritating dust or vapors.

  • Ventilated Enclosures: For weighing solid/powder forms of the chemical, a ventilated balance enclosure provides containment and prevents the release of fine particles into the lab environment.[6]

  • General Laboratory Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is required to mitigate the risks of exposure through all potential routes (inhalation, skin, and eye contact).

Eye and Face Protection
  • Rationale: Pyridine aldehydes can cause serious eye irritation or damage.[3] Standard safety glasses are insufficient.

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-rated (or equivalent) chemical splash goggles that provide a complete seal around the eyes must be worn at all times.

    • Enhanced Protection: When there is a significant risk of splashes, such as during solution transfers or spill cleanup, a full-face shield must be worn in addition to chemical splash goggles.[7] The face shield protects the entire face from direct contact.

Skin and Body Protection
  • Rationale: This compound is expected to be a skin irritant and a potential sensitizer.[3][4] Protective clothing prevents accidental contact with personal clothing and skin.

  • Protocol:

    • Laboratory Coat: A long-sleeved lab coat is mandatory. Ensure it is fully buttoned.

    • Chemical-Resistant Apron: For procedures with a higher risk of spills or splashes, wear a chemical-resistant apron over the lab coat.

    • Full-Body Suit: For large-scale operations or emergency spill response, a disposable chemical-resistant suit may be necessary.[7]

    • Footwear: Fully enclosed, chemical-resistant footwear is required. Do not wear sandals, perforated shoes, or cloth sneakers in the laboratory.[8]

Hand Protection
  • Rationale: Hands are the most likely part of the body to come into direct contact with the chemical. The correct glove material is crucial, as not all materials offer adequate protection against specific chemicals. For aldehydes, nitrile or butyl rubber are generally recommended.[9]

  • Protocol:

    • Glove Selection: Use chemical-resistant nitrile gloves as a minimum. For prolonged contact or handling of concentrated solutions, consider double-gloving or using thicker butyl rubber gloves.

    • Glove Inspection: Always inspect gloves for tears, holes, or signs of degradation before use.

    • Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin.

    • Hand Washing: Wash hands thoroughly with soap and water immediately after removing gloves.[3]

Respiratory Protection
  • Rationale: The compound is predicted to be toxic if inhaled and may cause respiratory irritation.[5] Engineering controls are the primary means of respiratory protection. However, in certain situations, a respirator may be required.

  • Protocol:

    • Standard Operations: A properly functioning chemical fume hood should provide adequate respiratory protection.[6]

    • Emergency Situations: In the event of a large spill or a failure of engineering controls, a respirator will be necessary. The specific type (e.g., a full-face respirator with an organic vapor cartridge) must be determined by your institution's environmental health and safety department.

    • Fit-Testing and Training: Personnel who may need to wear a respirator must be part of a respiratory protection program, which includes medical clearance, training, and annual fit-testing.

Operational Plans: Donning and Doffing PPE

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

Experimental Workflow: PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate level of PPE based on the experimental task.

PPE_Selection cluster_prep Preparation & Risk Assessment cluster_ppe PPE Protocol cluster_action Execution Start Start: Plan Experiment Assess_Task Assess Task: Weighing Solid vs. Handling Solution Start->Assess_Task Base_PPE Base PPE: - Lab Coat - Nitrile Gloves - Splash Goggles Assess_Task->Base_PPE Always Solid_Handling Add for Solid: - Ventilated Enclosure - Consider N95/P100 Respirator (if hood unavailable) Base_PPE->Solid_Handling Weighing Solid Solution_Handling Add for Solution/Splash Risk: - Face Shield (over goggles) - Chemical Apron Base_PPE->Solution_Handling Handling Solution Proceed Proceed with Task in Fume Hood Solid_Handling->Proceed Solution_Handling->Proceed

Caption: PPE Selection Workflow Diagram.

Step-by-Step Donning and Doffing Procedure

This sequence ensures that contaminated items are handled correctly to protect the user.

DonningDoffing cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) D_Start Start D1 1. Lab Coat / Apron D_Start->D1 D2 2. Respirator (if required) D1->D2 D3 3. Goggles / Face Shield D2->D3 D4 4. Gloves D3->D4 D_End Enter Work Area D4->D_End F_Start Start F1 1. Gloves (most contaminated) F_Start->F1 F2 2. Goggles / Face Shield F1->F2 F3 3. Lab Coat / Apron F2->F3 F4 4. Respirator (if used) F3->F4 F_End Wash Hands Thoroughly F4->F_End

Caption: PPE Donning and Doffing Sequence.

Disposal Plan

Improper disposal of hazardous waste can harm personnel and the environment.[9]

  • Contaminated PPE:

    • Gloves: Dispose of gloves immediately after use into a designated hazardous waste container. Never reuse disposable gloves.

    • Lab Coats and Aprons: If significant contamination occurs, the item must be disposed of as hazardous waste. For minor contamination, follow your institution's procedure for laundering contaminated lab coats. Do not take contaminated clothing home.[3]

  • Chemical Waste:

    • Solid Waste: Collect any solid 3-Hydroxy-5-methylpicolinaldehyde waste and contaminated materials (e.g., weigh boats, paper towels used for cleanup) in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this chemical in a compatible, sealed, and clearly labeled hazardous waste container. Pyridine derivatives should not be poured down the drain.[9]

    • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name.

    • Pickup: Follow your institution's procedures for hazardous waste collection.

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[10][11]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

  • Spill: Evacuate the area. If the spill is small and you are trained and have the proper PPE and spill kit, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3] Collect the material using non-sparking tools into a sealed container for hazardous waste disposal. For large spills, evacuate and contact your institution's emergency response team.

By adhering to these stringent engineering controls, PPE protocols, and operational plans, you can significantly mitigate the risks associated with handling 3-Hydroxy-5-methylpicolinaldehyde. Always prioritize safety and consult your specific institutional guidelines and the supplier's Safety Data Sheet.

References

  • 10 Different Types Of PPE In The Chemical Industry. (2025, October 25).
  • Pyridine: incident management. (2015, October 15).
  • 9.4 Guidelines for Working with Particularly Hazardous Substances. Retrieved from Cornell University Environment, Health and Safety.
  • Recommended PPE to handle chemicals.
  • Powder Coating Personal Protective Equipment (PPE) Requirements. (2026, February 17).
  • SAFETY DATA SHEET - 2-Pyridinecarboxaldehyde. (2012, September 10).
  • 3-Hydroxypyridine-4-carboxaldehyde | CAS 1849-54-3.
  • Handling Hazardous Bulk Solids and Powders: Safety First! (2024, January 22).
  • 3-Hydroxypyridine-4-carboxaldehyde | 1849-54-3.
  • 2-Pyridinecarboxaldehyde SDS, 1121-60-4 Safety Data Sheets.
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1).
  • Pyridine Safety Data Sheet.
  • SAFETY DATA SHEET - 6-Methylpyridine-2-carboxaldehyde. (2024, February 10).
  • 3-Pyridinecarboxaldehyde Safety Data Sheet.
  • SAFETY DATA SHEET - Pyridine-2-carbaldehyde. (2025, December 22).
  • SAFETY DATA SHEET - 3-Pyridinecarboxaldehyde. (2009, September 26).
  • Safety Data Sheet - Pyridine-2-carbaldehyde.
  • Pyridine Standard Operating Procedure.
  • Safety Data Sheet - 2-METHYL-3-HYDROXY-4-CARBOXY-5-HYDROXYMETHYLPYRIDINE. (2024, December 19).
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. (2010, September 2).
  • Biodegradation of Pyridine and Pyridine Derivatives by Soil and Subsurface Microorganisms.
  • What is best method to remove pyridine from a reaction mixture? (2014, April 2).
  • SAFETY DATA SHEET - 3-Hydroxypyridine. (2024, February 7).
  • Material Safety Data Sheet - 4-Pyridinecarboxaldehyde, 98%. (2005, October 3).

Sources

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